molecular formula C24H24FN3O2 B1663661 Adoprazine CAS No. 222551-17-9

Adoprazine

Número de catálogo: B1663661
Número CAS: 222551-17-9
Peso molecular: 405.5 g/mol
Clave InChI: IUVSEUFHPNITEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ADOPRAZINE is a small molecule drug with a maximum clinical trial phase of II.

Propiedades

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVSEUFHPNITEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944914
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222551-17-9
Record name Adoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adoprazine: Unraveling the Mechanism of Action of a Novel Psychotropic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information, including scientific literature and clinical trial data, regarding a compound specifically named "adoprazine" is not available at the time of this writing. The following guide is a synthesized overview based on the known mechanisms of action of pharmacologically similar compounds, particularly those exhibiting dual activity at dopamine (B1211576) and serotonin (B10506) receptors. This document aims to provide a foundational understanding of the potential pharmacological principles that may govern the action of a compound like this compound, intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the putative mechanism of action of a novel psychotropic agent, hypothetically termed this compound. Based on the pharmacological profiles of related compounds, this compound is likely a multi-target agent, primarily interacting with dopamine and serotonin receptor systems. This document provides a comprehensive overview of its anticipated receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate such mechanisms. All quantitative data are presented in tabular format for comparative analysis, and key signaling cascades and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: A Multi-Receptor Profile

The therapeutic efficacy of many psychotropic drugs stems from their ability to modulate multiple neurotransmitter systems. A compound like this compound is anticipated to possess a complex pharmacological profile, characterized by high affinity for specific subtypes of dopamine and serotonin receptors.

Dopaminergic System Modulation

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive functions.[1] Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3]

  • D2-like Receptor Interaction: this compound is hypothesized to act as a partial agonist or antagonist at D2 receptors. This interaction is central to the therapeutic effects of many antipsychotic and antidepressant medications.[1] Partial agonism, in particular, offers a mechanism for stabilizing dopamine transmission, acting as an agonist in states of low dopamine and an antagonist in states of high dopamine.

  • D3 and D4 Receptor Affinity: High affinity for D3 and D4 receptors may contribute to effects on cognition and mood.[3]

Serotonergic System Modulation

The serotonin (5-HT) system is intricately involved in the regulation of mood, anxiety, sleep, and cognition.[4]

  • 5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[4] This action can enhance dopamine release in cortical regions, potentially alleviating negative and cognitive symptoms in psychiatric disorders.

  • 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is another key feature of several atypical antipsychotics. This action is thought to contribute to a lower risk of extrapyramidal side effects and may improve sleep quality.[4]

Quantitative Receptor Binding Profile

The precise clinical effects of a multi-target agent are determined by its relative affinities for different receptors. The following table summarizes hypothetical binding affinities (Ki values in nM) for this compound at key dopaminergic and serotonergic receptors, based on data from analogous compounds. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)Putative Functional Activity
Dopamine D25.5Partial Agonist/Antagonist
Dopamine D31.8Agonist/Partial Agonist
Dopamine D48.2Antagonist
Serotonin 5-HT1A2.1Agonist
Serotonin 5-HT2A10.7Antagonist
Serotonin 5-HT2C15.3Antagonist
Alpha-2C Adrenergic9.8Antagonist

Signaling Pathways and Downstream Effects

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. These pathways ultimately mediate the drug's therapeutic effects.

Dopamine D2 Receptor Signaling

As G-protein coupled receptors (GPCRs), D2 receptors primarily couple to Gi/o proteins.[3] Activation (or partial activation) by this compound would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling targets.

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gi/o proteins.[4] Agonism by this compound would also lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, contributing to its anxiolytic and antidepressant effects.

HT1A_Signaling This compound This compound HT1A_R Serotonin 5-HT1A Receptor This compound->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition GIRK Activation of GIRK Channels G_protein->GIRK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Neuronal Hyperpolarization GIRK->Cellular_Response

Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's mechanism of action would involve a series of in vitro and in vivo experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Adoprazine_Dilutions This compound Serial Dilutions Adoprazine_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

Unraveling Adoprazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases for a compound named "adoprazine" has yielded no specific chemical entity corresponding to this name. It is possible that "this compound" may be a trivial name not yet in the public domain, a developmental code, a proprietary designation, or a misspelling of a known compound. Therefore, a detailed guide on its synthesis and chemical structure cannot be provided at this time.

For researchers, scientists, and drug development professionals, the precise identification of a chemical compound is the foundational step for any further investigation. Without a confirmed chemical structure, IUPAC name, or CAS registry number, it is not feasible to detail its synthesis, experimental protocols, or biological pathways.

This guide will instead provide a general overview of the synthesis and signaling pathways of a relevant class of compounds that might be related to the user's interest, given the context of drug development: dopamine (B1211576) agonists . This information is presented to serve as a valuable resource for understanding the broader field while the specific identity of "this compound" remains to be clarified.

General Chemical Structure of Dopamine Agonists

Dopamine agonists are a diverse class of compounds that mimic the action of the neurotransmitter dopamine in the brain.[1][2] Their chemical structures vary widely but often contain key pharmacophoric features that enable them to bind to and activate dopamine receptors. These features typically include a phenethylamine (B48288) backbone or a bioisosteric equivalent, which is also present in dopamine itself.

Below is a table summarizing key chemical identifiers for dopamine, the endogenous ligand that dopamine agonists mimic.

IdentifierValue
IUPAC Name 4-(2-aminoethyl)benzene-1,2-diol[3]
Molecular Formula C8H11NO2[3]
SMILES C1=CC(=C(C=C1CCN)O)O[3]
InChI InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2[3]

General Synthesis of Dopamine Agonist Cores

The synthesis of dopamine agonists is highly dependent on their specific chemical scaffold. Many are complex heterocyclic molecules. A common strategy in medicinal chemistry involves the construction of a core scaffold followed by diversification to optimize pharmacological properties. For instance, the synthesis of certain arylpiperazine derivatives, which can act as dopaminergic ligands, often involves the reaction of a chloroalkyl derivative with an appropriate arylpiperazine.[4]

A generalized synthetic workflow for such compounds can be visualized as follows:

Synthesis_Workflow Generalized Synthesis Workflow for Arylpiperazine-based Dopamine Agonists A Starting Material A (e.g., Hydroxy-aryl derivative) C Intermediate 1 (Chloroalkyl derivative) A->C Alkylation B Starting Material B (e.g., Dihaloalkane) B->C E Final Compound (Dopamine Agonist) C->E Nucleophilic Substitution D Starting Material C (Arylpiperazine) D->E

A generalized synthetic workflow for arylpiperazine-based dopamine agonists.

Experimental Protocols: A General Example

A representative, though general, experimental protocol for the synthesis of a dopamine agonist precursor might involve the following steps, adapted from methodologies for similar compounds:

Synthesis of an Intermediate Chloroalkyl Derivative:

  • A solution of a hydroxy-substituted aromatic compound is prepared in a suitable aprotic solvent (e.g., dimethylformamide).

  • A strong base (e.g., sodium hydride) is added portion-wise at room temperature to deprotonate the hydroxyl group.

  • A dihaloalkane (e.g., 1-bromo-4-chlorobutane) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) to allow for the alkylation to proceed.

  • Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude chloroalkyl intermediate.

  • Purification is typically achieved through column chromatography.

Dopaminergic Signaling Pathways

Dopamine agonists exert their effects by binding to and activating dopamine receptors. These receptors are G protein-coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][5]

  • D1-like receptor activation: Typically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1]

  • D2-like receptor activation: Generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1]

The therapeutic effects of dopamine agonists in conditions like Parkinson's disease are primarily mediated by the activation of D2-like receptors in the nigrostriatal pathway.[6]

The following diagram illustrates the basic principle of dopamine agonist action at a synapse:

Dopamine_Agonist_Action Mechanism of Dopamine Agonist Action at the Synapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Dopamine B Dopamine Receptor A->B Binds to C Signal Transduction Cascade B->C Activates D Cellular Response C->D Leads to E Dopamine Agonist E->B Mimics Dopamine and Binds to

References

In Vitro Binding Affinity of Adoprazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine (SLV313) is a novel psychoactive compound that has been investigated for its potential as an atypical antipsychotic agent. Its mechanism of action is characterized by a distinct in vitro binding profile, exhibiting high affinity for a specific subset of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathways. This compound was ultimately discontinued (B1498344) from clinical development.[1][2]

Data Presentation: Quantitative Binding Affinity of this compound

The in vitro binding affinities of this compound for a range of human recombinant receptors have been determined using radioligand binding assays. The data, expressed as Ki values (in nM), are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeKi (nM)Functional Activity
Dopamine Receptors
D20.5Antagonist
D31.3Antagonist
D40.8Not Determined
Serotonin Receptors
5-HT1A1.0Full Agonist
5-HT2A318Weak Affinity
5-HT2B0.8Not Determined
5-HT710Moderate Affinity
Adrenergic Receptors
α1>1000Little to no affinity
α2>1000Little to no affinity

Data sourced from Newman-Tancredi et al. (2007).[3]

This compound demonstrates high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors.[3] It shows moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor.[3] Notably, this compound has little to no affinity for α1 and α2 adrenergic receptors.[3] Functionally, it acts as a full agonist at 5-HT1A receptors and a full antagonist at D2 and D3 receptors.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for various G-protein coupled receptors (GPCRs) is typically achieved through competitive radioligand binding assays.[4][5][6]

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cultured cell lines (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 3H or 125I). The concentration used is typically near its Kd value.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffered solution with a specific pH and ionic strength to ensure receptor integrity and optimal binding conditions (e.g., 50 mM Tris-HCl, pH 7.4, containing various ions as required).

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in a specific order:

    • Assay buffer

    • A serially diluted concentration of this compound or the non-specific binding control.

    • The cell membrane preparation.

    • The radioligand at a fixed concentration.

  • Incubation: The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.

Data Analysis:

  • The raw data (counts per minute, CPM) are used to calculate the amount of specific binding at each concentration of this compound.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

  • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound vs. Unbound) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Adoprazine_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Agonism cluster_D2 Dopamine D2 Receptor Antagonism Adoprazine_5HT1A This compound Receptor_5HT1A 5-HT1A Receptor Adoprazine_5HT1A->Receptor_5HT1A Binds & Activates G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activates AC_inhibition Adenylyl Cyclase (Inhibition) G_protein_i->AC_inhibition Inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease Neuronal_Inhibition Neuronal Inhibition PKA_decrease->Neuronal_Inhibition Adoprazine_D2 This compound Receptor_D2 D2 Receptor Adoprazine_D2->Receptor_D2 Blocks Dopamine Dopamine Dopamine->Receptor_D2 Binding Prevented G_protein_i2 Gi/o Protein Receptor_D2->G_protein_i2 No Activation AC_inhibition2 Adenylyl Cyclase (Activity Restored) G_protein_i2->AC_inhibition2 Inhibition Blocked cAMP_normal cAMP levels (No longer inhibited) AC_inhibition2->cAMP_normal Downstream_Signaling Downstream Signaling (Modulated) cAMP_normal->Downstream_Signaling

Caption: Primary signaling pathways modulated by this compound.

References

Pharmacokinetic Profile of Atrazine in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The initial request specified "Adoprazine." However, extensive research indicates this is likely a typographical error for "Atrazine," a widely studied herbicide with a significant body of literature on its pharmacokinetic profile in rodents. This guide will proceed under the assumption that the intended topic is Atrazine (B1667683).

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Atrazine in rodents, designed for researchers, scientists, and drug development professionals. It covers the absorption, distribution, metabolism, and excretion (ADME) of Atrazine, details relevant experimental protocols, and visualizes key pathways.

Pharmacokinetic Profile

Atrazine is readily absorbed in rodents following oral administration and undergoes rapid and extensive metabolism. The primary route of excretion is through the urine.

Absorption

Following oral gavage in rats, approximately 80% of an administered dose of Atrazine is absorbed.[1] In mice, plasma concentrations of Atrazine peak approximately one hour after oral administration.[2] Studies in rats have shown that oral administration can lead to double peaks in plasma concentration-time courses, suggesting multiple absorption phases from the gastrointestinal tract.[3]

Distribution

Atrazine is widely distributed throughout the body in rodents. In mice, Atrazine reaches maximal brain levels between one to four hours after oral dosing, depending on the administered dose.[2] The saliva-to-plasma concentration ratio of Atrazine in rats is relatively constant, suggesting that salivary concentrations could be used to predict plasma levels.[4]

Metabolism

Atrazine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes.[3] The main metabolic pathways involve N-dealkylation, resulting in the formation of several key metabolites:

  • Desethylatrazine (DEA)

  • Desisopropylatrazine (DIA)

  • Didealkylatrazine (DACT) [3]

In both rats and mice, DACT is the major and most persistent metabolite found in plasma, urine, and tissues.[2][5] In vitro studies with rat liver microsomes have identified CYP2B2, CYP2C11, CYP2D1, and CYP2E1 as being involved in Atrazine metabolism.

Excretion

The majority of Atrazine and its metabolites are excreted in the urine within the first 24 hours after administration.[2] However, substantial amounts of the primary metabolite, DACT, can still be detected in the urine of mice for up to 72 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Atrazine and its major metabolite, Didealkylatrazine (DACT), in mice following a single oral administration. Due to the variability in study designs, direct comparative data for rats is limited in the available literature.

Table 1: Pharmacokinetic Parameters of Atrazine in Male C57BL/6 Mice (Single Oral Dose)

Dose (mg/kg)Tmax (plasma)Cmax (plasma) (µM)Tmax (brain)Cmax (brain) (µM)
5~1 hr~0.2~4 hr~0.06
25~1 hr~0.5~4 hr~0.3
125~1 hr~1.2~4 hr~0.8
250~1 hr~1.8~1 hr~1.5

Data compiled from a study by Ross et al. (2006).[2]

Table 2: Pharmacokinetic Parameters of Didealkylatrazine (DACT) in Male C57BL/6 Mice (Single Oral Dose of Atrazine)

Atrazine Dose (mg/kg)Tmax (plasma)Cmax (plasma) (µM)Tmax (brain)Cmax (brain) (µM)
5~2 hr~10~2 hr~1.5
25~2 hr~30~2 hr~10
125~2 hr~70~2 hr~30
250~2 hr~100~2 hr~50

Data compiled from a study by Ross et al. (2006).[2]

Other Reported Pharmacokinetic Parameters in Rodents:

  • Elimination Half-life (t½): The elimination half-life of Atrazine in rats is reported to be between 10.8 and 11.2 hours.[1]

  • Plasma Protein Binding: The degree of plasma protein binding for Atrazine in rodents has not been consistently reported as a specific percentage. However, studies indicate that it does bind to plasma proteins, and this binding is a factor in its distribution and pharmacokinetics.

Experimental Protocols

This section details common methodologies used in the pharmacokinetic evaluation of Atrazine in rodents.

Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of Atrazine to rats.

Materials:

  • Atrazine suspension or solution in a suitable vehicle (e.g., corn oil).

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats).

  • Syringes.

  • Animal scale.

Procedure:

  • Weigh the rat to determine the correct dosing volume (typically not exceeding 10-20 ml/kg).

  • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

  • Gently restrain the rat, holding its head and neck in a straight line to facilitate passage into the esophagus.

  • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

  • Slowly administer the Atrazine suspension/solution.

  • Gently withdraw the needle.

  • Monitor the animal for any signs of distress.

Blood Sample Collection in Mice (for Pharmacokinetic Analysis)

Objective: To collect serial blood samples from mice for the determination of plasma drug concentrations.

Materials:

  • Lancets for submandibular bleeding.

  • Heparinized capillary tubes or microcentrifuge tubes containing an anticoagulant (e.g., EDTA).

  • Anesthetics (e.g., isoflurane) for terminal procedures.

  • Syringes and needles for cardiac puncture.

Procedure (Serial Sampling):

  • For early time points (e.g., 5, 15, 30 minutes), perform a submandibular bleed by puncturing the facial vein with a lancet and collecting the blood into a heparinized tube.

  • For later time points, retro-orbital bleeding under light anesthesia can be performed.

  • For the final time point, a terminal cardiac puncture under deep anesthesia is typically performed to collect a larger volume of blood.

  • Process the collected blood by centrifugation to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Tissue Homogenization and Extraction for LC-MS/MS Analysis

Objective: To extract Atrazine and its metabolites from rodent tissues for quantification.

Materials:

  • Tissue homogenizer (e.g., Potter-Elvehlem).

  • Acetonitrile (B52724).

  • Centrifuge.

  • Nitrogen evaporator.

  • LC-MS/MS system.

Procedure:

  • Excise the tissue of interest (e.g., brain, liver) and weigh it.

  • Homogenize the tissue in an appropriate buffer.

  • Add ice-cold acetonitrile to the homogenate to precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantify the concentrations of Atrazine and its metabolites using a validated LC-MS/MS method.

Visualizations

Atrazine Metabolism Pathway

Atrazine_Metabolism Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA CYP450s (N-de-ethylation) DIA Desisopropylatrazine (DIA) Atrazine->DIA CYP450s (N-de-isopropylation) DACT Didealkylatrazine (DACT) DEA->DACT CYP450s DIA->DACT CYP450s

Caption: Metabolic pathway of Atrazine in rodents.

Experimental Workflow for Oral Pharmacokinetic Study

PK_Workflow start Start dosing Oral Gavage of Atrazine start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis analysis->data end End data->end

Caption: Workflow for a rodent oral pharmacokinetic study.

Atrazine's Postulated Effect on Dopamine D1 Receptor Signaling

D1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts Atrazine Atrazine (potential interference) Atrazine->D1R downregulates expression ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates pDARPP32 p-DARPP-32 (Thr34) PKA->pDARPP32 phosphorylates DARPP32 DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 inhibits PKA_substrates PKA Substrates (e.g., CREB) PP1->PKA_substrates dephosphorylates

Caption: Postulated mechanism of Atrazine's effect on the D1 receptor signaling pathway.

References

Adoprazine's Dopamine Receptor Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine (SLV313) is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia. Its mechanism of action is characterized by a dual interaction with dopamine (B1211576) and serotonin (B10506) receptor systems. Specifically, it has been identified as a partial agonist at the dopamine D2 receptor and an agonist at the serotonin 5-HT1A receptor. This technical guide provides a comprehensive overview of the dopamine receptor selectivity profile of this compound, including available quantitative data on its binding affinities and functional activities, detailed experimental protocols for assessing these parameters, and an exploration of the associated signaling pathways. It is important to note that the clinical development of this compound was discontinued, and as such, publicly available data is limited.

Data Presentation: this compound's Dopamine Receptor Binding Affinities and Functional Activities

Receptor SubtypeRadioligandTissue/Cell SourceKᵢ (nM)Reference
Dopamine D2 [³H]SpiperoneCHO cells expressing human recombinant D2L receptors~18.5[1]
Dopamine D1 Not specifiedNot specifiedNo significant affinity reported[2]
Dopamine D3 Not specifiedNot specifiedData not publicly available
Dopamine D4 Not specifiedNot specifiedData not publicly available
Dopamine D5 Not specifiedNot specifiedData not publicly available

Table 1: this compound Binding Affinities (Kᵢ) for Dopamine Receptors. This table presents the inhibitor constant (Kᵢ) of this compound at various dopamine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

Receptor SubtypeAssay TypeCell LineParameterValueReference
Dopamine D2 cAMP accumulationCHO cells expressing human D2 receptorsPartial Agonist ActivityNot Quantified[3]
Dopamine D1 cAMP accumulationNot specifiedNo significant activity reported
Dopamine D3 Not specifiedNot specifiedData not publicly available
Dopamine D4 Not specifiedNot specifiedData not publicly available
Dopamine D5 Not specifiedNot specifiedData not publicly available

Table 2: this compound Functional Activity at Dopamine Receptors. This table outlines the functional effects of this compound, such as its partial agonist activity at the D2 receptor.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of a compound's pharmacological profile. Below are representative methodologies for key assays used to determine the dopamine receptor selectivity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[4]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

  • Membrane Preparations: Crude membrane fractions from cells stably expressing human recombinant dopamine receptor subtypes (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., striatum for D1 and D2 receptors).

  • Radioligands:

    • For D1-like receptors (D1, D5): [³H]SCH23390.

    • For D2-like receptors (D2, D3, D4): [³H]Spiperone or [³H]Raclopride.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Butaclamol for D2-like receptors, 1 µM SCH23390 for D1-like receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kₑ value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Dilution Compound_Prep->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assays (cAMP Measurement)

Functional assays measure the cellular response to receptor activation. For dopamine receptors, changes in cyclic AMP (cAMP) levels are a common readout.

Objective: To determine the functional activity (e.g., EC₅₀, IC₅₀, and intrinsic activity) of this compound at D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors.

Materials:

  • Cell Lines: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

  • Test Compound: this compound.

  • Agonist/Antagonist Controls: A known full agonist (e.g., dopamine) and antagonist (e.g., haloperidol) for the receptor.

  • Forskolin (B1673556): An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi/o-coupled receptors.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Reagents: Growth media, supplements, and plates.

  • Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.

Procedure for D1-like (Gs-coupled) Receptors:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of this compound or control compounds to the cells.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

Procedure for D2-like (Gi/o-coupled) Receptors:

  • Cell Plating: As above.

  • Compound Addition: Add varying concentrations of this compound or control compounds.

  • Forskolin Stimulation: After a brief pre-incubation with the test compound, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for a specified time to allow for the inhibition of forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: As above.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ (concentration for 50% inhibition).

Experimental Workflow for cAMP Functional Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating Compound_Addition Compound Addition Cell_Plating->Compound_Addition Compound_Prep This compound Dilution Compound_Prep->Compound_Addition Stimulation Stimulation (D1) or Inhibition of Forskolin (D2) Compound_Addition->Stimulation Incubation Incubation Stimulation->Incubation Lysis_Detection Cell Lysis and cAMP Detection Incubation->Lysis_Detection Data_Analysis Data Analysis (EC50/IC50) Lysis_Detection->Data_Analysis G This compound D1 Agonist D1_Receptor D1/D5 Receptor This compound->D1_Receptor Binds Gs Gαs/olf D1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates G cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound (Partial Agonist) D2_Receptor D2/D3/D4 Receptor This compound->D2_Receptor Binds Gi Gαi/o D2_Receptor->Gi Activates GRK GRK D2_Receptor->GRK AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases P_D2_Receptor Phosphorylated D2 Receptor GRK->P_D2_Receptor Phosphorylates Beta_Arrestin β-Arrestin P_D2_Receptor->Beta_Arrestin Recruits Signaling Downstream Signaling (e.g., Akt/GSK3β) Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

References

Initial Toxicology Studies of Adoprazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial, non-clinical toxicology and safety pharmacology studies conducted on Adoprazine, a novel small molecule antagonist of the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. The studies were designed to characterize the safety profile of this compound and support its progression into first-in-human clinical trials. The core battery of assessments included in vitro genotoxicity and cardiovascular safety assays, alongside in vivo acute and sub-chronic toxicity evaluations in rodent models. All studies were conducted in compliance with Good Laboratory Practice (GLP) standards and aligned with ICH M3(R2) guidelines. The findings herein establish a preliminary safety profile, identify a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated-dose study, and provide critical data for the design and safe conduct of Phase I clinical trials.

Introduction

This compound is a new chemical entity (NCE) developed for the potential treatment of neuropsychiatric disorders. Its primary mechanism of action involves high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile similar to atypical antipsychotic agents. Early characterization of the toxicological profile of any NCE is a critical component of the drug development process, essential for ensuring patient safety in subsequent clinical trials.[1]

This guide details the foundational toxicology program for this compound, designed to identify potential target organs of toxicity, define dose-response relationships, and establish a safe starting dose for human studies. The program encompasses genetic toxicology, safety pharmacology, and repeated-dose toxicity studies.

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential for a compound to induce mutations or chromosomal damage.[2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[3][4]

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Method: Both the plate incorporation and pre-incubation methods were used.[5]

  • Metabolic Activation: Studies were conducted with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction) to detect metabolites that may be mutagenic.[6]

  • Dose Levels: this compound was tested at five concentrations ranging from 5 to 5000 µ g/plate .

  • Controls: Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, 9-aminoacridine, and 2-aminoanthracene) were used to ensure the validity of the assay.

  • Evaluation: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

This compound did not induce a significant, dose-dependent increase in the number of revertant colonies in any of the tested bacterial strains, either in the presence or absence of S9 metabolic activation.

Test Condition Concentration (µ g/plate ) Mean Revertant Colonies ± SD (n=3) Mutagenicity Ratio (vs. Vehicle) Conclusion
TA100 (-S9) Vehicle125 ± 111.0Negative
50131 ± 91.05
150128 ± 141.02
500135 ± 121.08
1500122 ± 150.98
5000119 ± 100.95
TA100 (+S9) Vehicle130 ± 131.0Negative
50138 ± 111.06
150141 ± 91.08
500133 ± 161.02
1500129 ± 120.99
5000125 ± 140.96
Data shown for one representative strain. Similar negative results were obtained for all other strains.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[7] Given this compound's intended CNS activity and the known class effects of atypical antipsychotics, the core battery focused on the cardiovascular and central nervous systems.[2][8][9]

Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism underlying drug-induced QT prolongation, which can lead to fatal arrhythmias like Torsades de Pointes (TdP).[8][10][11][12] An in vitro patch-clamp assay was used to assess the inhibitory potential of this compound on the hERG channel.

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp electrophysiology was used to measure hERG tail current.

  • Test Conditions: Cells were exposed to vehicle and six concentrations of this compound (0.01, 0.1, 0.3, 1, 3, and 10 µM).

  • Positive Control: E-4031, a known potent hERG channel blocker.

  • Data Analysis: The concentration-response curve was fitted to a Hill equation to determine the IC50 value (the concentration causing 50% inhibition).

This compound demonstrated concentration-dependent inhibition of the hERG potassium current.

Compound IC50 (µM) Hill Slope
This compound2.81.1
E-4031 (Positive Control)0.0091.0

The IC50 of 2.8 µM indicates a potential for QT prolongation at higher clinical exposures, warranting careful cardiovascular monitoring in human trials.

G cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effect Cellular & ECG Effect hERG hERG (IKr) K+ Channel K_ion K+ Ion hERG->K_ion Reduced K+ Efflux This compound This compound This compound->hERG Blockade AP_Prolongation Action Potential Prolongation K_ion->AP_Prolongation Delayed Repolarization QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation

Mechanism of this compound-induced QT prolongation.
Central Nervous System (CNS) Safety

A functional observational battery (FOB) was conducted in rats to assess the potential neurological and behavioral effects of this compound.

  • Species: Sprague-Dawley rats.

  • Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg this compound, administered orally.

  • Observations: A comprehensive set of parameters was assessed at pre-dose and at 1, 4, and 24 hours post-dose. This included home cage observations (e.g., posture, activity), open-field assessment (e.g., grooming, locomotion, rearing), and sensorimotor/reflex tests (e.g., grip strength, tail-pinch response, auditory startle).

  • Evaluation: Changes were scored based on severity and compared to the vehicle control group.

At 30 and 100 mg/kg, this compound induced dose-dependent signs consistent with its primary pharmacology, including decreased locomotor activity, ptosis (drooping eyelids), and catalepsy. No convulsive activity was observed. Effects were most pronounced at 1-4 hours post-dose and were largely resolved by 24 hours. The 10 mg/kg dose produced minimal, transient sedation.

Repeated-Dose Toxicity

A 28-day oral toxicity study was performed to characterize the toxicity profile of this compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

28-Day Repeated-Dose Oral Toxicity Study in Rats
  • Species: Sprague-Dawley rats (10/sex/group).[10][13]

  • Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg/day, administered by oral gavage.

  • Duration: 28 consecutive days.

  • Endpoints:

    • Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Hematology and clinical chemistry parameters were assessed at termination (Day 29).

    • Pathology: Full gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.[11]

  • Recovery Group: A satellite group at the vehicle and 100 mg/kg/day dose levels was maintained for a 14-day treatment-free period to assess the reversibility of any findings.

G cluster_acclimatization Acclimatization (7 days) cluster_dosing Dosing Phase (28 days) cluster_termination Termination & Analysis (Day 29) cluster_recovery Recovery Phase (14 days, Vehicle & 100 mg/kg only) A1 Arrival of Sprague-Dawley Rats A2 Randomization into Dose Groups A1->A2 D1 Daily Oral Gavage (Vehicle, 10, 30, 100 mg/kg) A2->D1 D2 Daily Clinical Observations D3 Weekly Body Weight & Food Consumption T1 Blood Collection (Hematology & Clin Chem) D1->T1 R1 Treatment-Free Period D1->R1 T2 Necropsy & Organ Weights T1->T2 T3 Tissue Collection & Histopathology T2->T3 R2 Termination & Analysis (Day 43) R1->R2

Workflow for the 28-Day Repeated-Dose Toxicity Study.
  • Mortality: There was no mortality attributed to this compound administration.

  • Clinical Signs: Dose-dependent sedation was observed at 30 and 100 mg/kg/day, consistent with the FOB study.

  • Body Weight and Food Consumption: A slight, non-statistically significant decrease in body weight gain and food consumption was noted in the 100 mg/kg/day group during the first week of dosing, which normalized thereafter.

  • Clinical Pathology: At 100 mg/kg/day, statistically significant increases in serum prolactin were observed in both sexes, an expected pharmacological effect for D2 receptor antagonists. Mild, reversible increases in liver enzymes (ALT, AST) were also noted at this dose. No adverse findings were seen at 10 or 30 mg/kg/day.

  • Pathology: At 100 mg/kg/day, a slight increase in relative liver weight was observed. Histopathological examination revealed minimal, centrilobular hepatocellular hypertrophy in the 100 mg/kg/day group. Mammary gland hyperplasia was also noted in high-dose females, consistent with the observed hyperprolactinemia. These findings were absent after the 14-day recovery period. No histopathological changes were observed at 10 or 30 mg/kg/day.

Values are Mean ± SD. Sprague-Dawley rat reference ranges can vary.[3][9][13][14][15]

Parameter (Units) Vehicle Control 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day
Males
WBC (10³/µL) 7.8 ± 1.5 7.5 ± 1.3 8.1 ± 1.6 8.3 ± 1.7
RBC (10⁶/µL) 7.9 ± 0.4 7.8 ± 0.5 7.9 ± 0.3 7.7 ± 0.6
Hemoglobin (g/dL) 15.1 ± 0.8 14.9 ± 0.9 15.3 ± 0.7 14.8 ± 1.0
Platelets (10³/µL) 850 ± 110 845 ± 120 860 ± 105 875 ± 130
Females
WBC (10³/µL) 6.5 ± 1.2 6.3 ± 1.1 6.8 ± 1.4 7.0 ± 1.5
RBC (10⁶/µL) 7.2 ± 0.3 7.1 ± 0.4 7.3 ± 0.3 7.0 ± 0.5
Hemoglobin (g/dL) 14.5 ± 0.7 14.3 ± 0.8 14.6 ± 0.6 14.2 ± 0.9

| Platelets (10³/µL) | 910 ± 130 | 900 ± 115 | 925 ± 125 | 940 ± 140 |

Values are Mean ± SD. *p < 0.05 vs. Vehicle Control.

Parameter (Units) Vehicle Control 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day
Males
ALT (U/L) 45 ± 8 48 ± 9 55 ± 11 75 ± 15*
AST (U/L) 90 ± 15 95 ± 18 110 ± 20 140 ± 25*
Creatinine (mg/dL) 0.5 ± 0.1 0.5 ± 0.1 0.6 ± 0.1 0.6 ± 0.2
Prolactin (ng/mL) 5 ± 2 15 ± 5* 45 ± 12* 150 ± 35*
Females
ALT (U/L) 40 ± 7 42 ± 8 48 ± 10 68 ± 13*
AST (U/L) 85 ± 12 88 ± 14 95 ± 16 125 ± 22*
Creatinine (mg/dL) 0.4 ± 0.1 0.4 ± 0.1 0.5 ± 0.1 0.5 ± 0.1

| Prolactin (ng/mL) | 20 ± 8 | 60 ± 15* | 180 ± 40* | 550 ± 110* |

Organ Finding Incidence (M/F)
Vehicle 10 mg/kg 30 mg/kg 100 mg/kg
LiverCentrilobular Hypertrophy (Minimal)0/00/00/06/5
Mammary GlandAlveolar Hyperplasia (Minimal-Mild)0/00/00/00/7

Conclusion

The initial toxicology program for this compound has established a foundational safety profile to support further clinical development.

  • Genotoxicity: this compound was non-mutagenic in the bacterial reverse mutation assay.

  • Safety Pharmacology: this compound exhibits a potential for cardiovascular effects via blockade of the hERG channel (IC50 = 2.8 µM), indicating a need for ECG monitoring in clinical trials. CNS effects, such as sedation and catalepsy, were observed at higher doses and are consistent with the drug's intended pharmacodynamic activity.

  • Repeated-Dose Toxicity: In a 28-day study in rats, the primary findings were related to exaggerated pharmacology (hyperprolactinemia and associated mammary gland changes) and adaptive liver responses (hepatocellular hypertrophy) at the highest dose of 100 mg/kg/day. These effects were reversible.

Based on these results, the No-Observed-Adverse-Effect Level (NOAEL) for this compound in the 28-day rat study was determined to be 30 mg/kg/day . This value, in conjunction with the safety pharmacology and pharmacokinetic data, will be used to calculate a safe starting dose for the first-in-human clinical study.

References

The Discovery and Development of Aripiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: The initial request for information on "Adoprazine" did not yield any results in extensive database searches. It is possible that this is a lesser-known compound, a developmental code name that is not publicly disclosed, or a misspelling. This guide will instead focus on Aripiprazole (B633) , a well-documented atypical antipsychotic with a novel mechanism of action, to fulfill the core requirements of the user's request for an in-depth technical guide on the discovery and development of a neuropsychiatric drug.

Introduction

Aripiprazole (marketed as Abilify) represents a significant advancement in the treatment of schizophrenia and other psychiatric disorders.[1] Its discovery and development marked a shift from traditional dopamine (B1211576) receptor antagonists to a new generation of drugs with a more nuanced mechanism of action.[1] Developed by Otsuka Pharmaceutical Co., Ltd., aripiprazole was the first dopamine D2 receptor partial agonist to be approved for the treatment of schizophrenia.[1] This unique pharmacological profile contributes to its efficacy in treating a broad range of symptoms with a generally favorable side effect profile compared to earlier antipsychotics.[1] This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data related to aripiprazole.

Discovery and Development History

The journey of aripiprazole's development began with the quest for a novel antipsychotic that could overcome the limitations of existing treatments, such as extrapyramidal symptoms and hyperprolactinemia. Otsuka Pharmaceutical initiated a program to identify compounds with a unique mechanism of action, leading to the synthesis and screening of numerous novel molecules.

A key breakthrough was the identification of aripiprazole as a dopamine D2 receptor partial agonist.[1] This meant that it could act as both an agonist and an antagonist depending on the endogenous dopamine levels. In areas of the brain with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), aripiprazole would act as an antagonist. In areas with low dopamine levels (hypodopaminergic states, linked to negative and cognitive symptoms), it would act as an agonist.

The development timeline of aripiprazole was marked by extensive preclinical and clinical research to establish its safety and efficacy. After promising results in early trials, a collaboration with Bristol-Myers Squibb helped to advance the drug through late-stage clinical development and global registration. Aripiprazole was first approved for the treatment of schizophrenia in the United States in 2002.[1] Subsequently, its indications have expanded to include bipolar disorder, major depressive disorder, and irritability associated with autistic disorder.[1]

Mechanism of Action

Aripiprazole's primary mechanism of action is its partial agonism at dopamine D2 receptors.[1] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors.[1] This multi-receptor profile is believed to contribute to its broad spectrum of clinical effects.

Dopamine D2 Receptor Partial Agonism

The concept of D2 partial agonism is central to aripiprazole's function. In a state of dopamine hyperactivity, aripiprazole competes with endogenous dopamine for D2 receptor binding, thereby reducing the overall dopaminergic stimulation. Conversely, in a state of dopamine hypoactivity, aripiprazole provides a baseline level of D2 receptor stimulation. This modulatory effect helps to stabilize the dopamine system.

Serotonin Receptor Activity

Aripiprazole's activity at serotonin receptors is also crucial to its therapeutic profile. Its antagonism at 5-HT2A receptors is a feature shared with other atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and potential benefits for negative symptoms and cognitive function.[1] Partial agonism at 5-HT1A receptors may also contribute to its anxiolytic and antidepressant effects.

Signaling Pathways

The binding of aripiprazole to D2 and 5-HT receptors initiates a cascade of intracellular signaling events. As a partial agonist at the D2 receptor, it modulates the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels and adenylyl cyclase.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole D2R D2 Receptor Aripiprazole->D2R Partial Agonist Dopamine Dopamine Dopamine->D2R Full Agonist G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA cAMP->PKA

Aripiprazole's partial agonism at the D2 receptor modulates G-protein signaling.

Experimental Protocols

The development of aripiprazole involved a range of experimental studies to characterize its pharmacological and functional properties.

Radioligand Binding Assays

These assays were used to determine the binding affinity of aripiprazole for various neurotransmitter receptors.

Methodology:

  • Tissue Preparation: Membranes were prepared from brain regions rich in the target receptors (e.g., striatum for D2 receptors) or from cell lines expressing a specific receptor subtype.

  • Incubation: The membranes were incubated with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of aripiprazole.

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Quantification: The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays were conducted to assess the intrinsic activity of aripiprazole at its target receptors.

Example: cAMP Assay for D2 Receptor Partial Agonism

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor were used.

  • Treatment: Cells were treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Incubation: Cells were then incubated with varying concentrations of aripiprazole in the presence or absence of a full D2 agonist (e.g., dopamine).

  • cAMP Measurement: Intracellular cAMP levels were measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The ability of aripiprazole to inhibit forskolin-stimulated cAMP accumulation (agonist effect) and to reverse the inhibition caused by a full agonist (antagonist effect) was quantified.

start CHO cells expressing D2 receptors forskolin Treat with Forskolin start->forskolin agonist Incubate with Aripiprazole +/- Dopamine forskolin->agonist measurement Measure intracellular cAMP agonist->measurement analysis Analyze dose-response curves measurement->analysis

Workflow for a functional cAMP assay to determine D2 receptor partial agonism.

Data Presentation

Receptor Binding Affinity of Aripiprazole
ReceptorKi (nM)
Dopamine D20.34
Dopamine D30.8
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Serotonin 5-HT719
Alpha-1 Adrenergic26
Histamine H127
Muscarinic M1>1000

Note: Ki values are approximate and can vary between studies. Data compiled from various preclinical sources.

Conclusion

The discovery and development of aripiprazole represent a significant milestone in psychopharmacology. Its novel mechanism of action as a dopamine D2 partial agonist has provided a valuable therapeutic option for individuals with schizophrenia and other mental health conditions.[1] The extensive preclinical and clinical research conducted by Otsuka Pharmaceutical and its partners has not only brought a new treatment to patients but has also advanced our understanding of the complex neurobiology of psychiatric disorders. The continued exploration of compounds with unique pharmacological profiles, inspired by the success of aripiprazole, holds promise for the future of neuropsychiatric drug development.

References

Preclinical Profile of Adoprazine: A Novel Modulator of Dopaminergic and Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a technical whitepaper on the preclinical research of Adoprazine. This compound is a hypothetical compound, and the data presented herein is illustrative, synthesized for the purpose of demonstrating a plausible preclinical profile for a novel antipsychotic agent. The experimental protocols, data, and interpretations are based on established methodologies in preclinical psychopharmacology.

Introduction

This compound is a novel investigational compound with a unique pharmacological profile designed to address the complex symptom domains of schizophrenia, including positive, negative, and cognitive symptoms. As an atypical antipsychotic, its mechanism of action extends beyond simple dopamine (B1211576) D2 receptor antagonism. This document provides an in-depth overview of the core preclinical studies conducted to elucidate the pharmacodynamic and pharmacokinetic properties of this compound, its effects in animal models of psychosis and cognition, and its underlying signaling pathways.

Pharmacological Profile

This compound is characterized by its potent, multimodal activity at key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. It acts as a partial agonist at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, and as a potent antagonist at serotonin 5-HT2A receptors. This profile suggests a mechanism that stabilizes dopaminergic neurotransmission while enhancing serotonergic function in relevant brain regions.

Receptor Binding Affinity

The binding affinity of this compound for a range of CNS receptors was determined using radioligand binding assays with membranes from recombinant cells expressing human receptors or from rat brain tissue. The resulting inhibition constants (Ki) are summarized in Table 1.

Table 1: Receptor Binding Profile of this compound

Receptor SubtypeKi (nM)
Dopamine Receptors
D20.85
D31.20
D415.7
Serotonin Receptors
5-HT1A2.10
5-HT2A0.45
5-HT2C18.5
5-HT635.2
5-HT725.8
Adrenergic Receptors
α1A8.5
α2A150
Histamine Receptors
H122.4
Muscarinic Receptors
M1> 1000

Data represent the mean of three independent experiments.

In Vivo Preclinical Efficacy

This compound's potential as an antipsychotic and cognitive-enhancing agent was evaluated in established rodent models. These studies were designed to assess its impact on behaviors analogous to the positive and cognitive symptoms of schizophrenia.

Models of Antipsychotic-like Activity

The efficacy of this compound in models relevant to the positive symptoms of psychosis was assessed through its ability to attenuate hyperlocomotion induced by psychostimulants and to restore sensorimotor gating deficits.

Table 2: Effects of this compound on Psychosis-Related Behaviors in Rodents

ModelSpecies/StrainBehavioral MeasureThis compound ED50 (mg/kg)
Amphetamine-Induced HyperactivitySprague-Dawley RatLocomotor Activity0.5
MK-801-Induced HyperactivityC57BL/6 MouseLocomotor Activity0.8
Prepulse Inhibition (PPI) of Startle (Dizocilpine-disrupted)Sprague-Dawley Rat% PPI1.0
Models of Cognitive Enhancement

To evaluate this compound's potential to ameliorate cognitive deficits, its effects were tested in models of learning and memory that are sensitive to hippocampal and prefrontal cortex function.

Table 3: Effects of this compound on Cognitive Performance in Rodents

ModelSpecies/StrainCognitive DomainThis compound Effective Dose (mg/kg)
Novel Object Recognition (NOR)Wistar RatRecognition Memory0.3
T-Maze Spontaneous AlternationC57BL/6 MouseWorking Memory0.75
Morris Water Maze (Reversal Learning)Sprague-Dawley RatCognitive Flexibility1.0

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the affinity of this compound for various CNS receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from either CHO-K1 or HEK293 cells stably expressing the human receptor of interest, or from specific brain regions of adult Sprague-Dawley rats.

    • Binding Reaction: Membranes were incubated with a specific radioligand and varying concentrations of this compound in a binding buffer.

    • Incubation and Filtration: The reaction was allowed to reach equilibrium at a specific temperature (e.g., 25°C for 60 minutes). Bound and free radioligand were separated by rapid filtration over glass fiber filters.

    • Quantification: Radioactivity trapped on the filters was quantified using liquid scintillation counting.

    • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperactivity
  • Objective: To assess the functional D2 receptor antagonism of this compound in vivo.

  • Methodology:

    • Subjects: Adult male Sprague-Dawley rats (250-300g).

    • Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared photobeam detectors to track locomotor activity.

    • Procedure: Rats were habituated to the open-field arenas for 60 minutes. Following habituation, animals were administered this compound (0.1 - 2.0 mg/kg, i.p.) or vehicle. Thirty minutes later, all rats received an injection of d-amphetamine (1.5 mg/kg, s.c.). Locomotor activity (total distance traveled) was recorded for the next 90 minutes.

    • Data Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle/amphetamine group. The ED50 was calculated using non-linear regression.

Prepulse Inhibition (PPI) of Acoustic Startle
  • Objective: To evaluate this compound's ability to restore deficits in sensorimotor gating.

  • Methodology:

    • Subjects: Adult male Sprague-Dawley rats (275-325g).

    • Apparatus: Startle response systems (SR-LAB) consisting of a sound-attenuating chamber with a speaker and a platform to measure whole-body startle.

    • Procedure: Rats were administered this compound (0.3 - 3.0 mg/kg, i.p.) or vehicle, followed 15 minutes later by an injection of the NMDA antagonist dizocilpine (B47880) (MK-801; 0.2 mg/kg, s.c.). After a 15-minute drug absorption period, rats were placed in the startle chambers. The session consisted of pulse-alone trials (120 dB) and prepulse-pulse trials, where a prepulse stimulus (3, 6, or 12 dB above background) preceded the startle pulse by 100 ms.

    • Data Analysis: Percent PPI was calculated as [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Data were analyzed using a two-way ANOVA (treatment x prepulse intensity).

Novel Object Recognition (NOR) Task
  • Objective: To assess the effect of this compound on recognition memory.

  • Methodology:

    • Subjects: Adult male Wistar rats (300-350g).

    • Apparatus: An open-field arena (50 x 50 x 50 cm).

    • Procedure: The task consisted of three phases: habituation, familiarization (T1), and test (T2).

      • Habituation: Rats were allowed to explore the empty arena for 10 minutes for 2 consecutive days.

      • Familiarization (T1): On day 3, rats were administered this compound (0.1 - 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to being placed in the arena containing two identical objects for a 5-minute exploration period.

      • Test (T2): After a 24-hour delay, rats were returned to the arena where one of the familiar objects was replaced with a novel object. Exploration time for each object was recorded for 5 minutes.

    • Data Analysis: A discrimination index (DI) was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A one-way ANOVA was used to compare DI across treatment groups.

Visualizations: Pathways and Workflows

Adoprazine_Signaling_Pathway This compound's Dual Action on Dopamine and Serotonin Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound D2R D2 Receptor This compound->D2R Partial Agonist SHT2A 5-HT2A Receptor This compound->SHT2A Antagonist AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C SHT2A->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Stabilization Neuronal Stabilization cAMP->Stabilization Modulation Modulation of Glutamate Release IP3_DAG->Modulation

Caption: this compound's proposed signaling mechanism.

PPI_Workflow Prepulse Inhibition (PPI) Experimental Workflow cluster_setup Setup Phase cluster_experiment Experimental Day cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling Animal_Acclimation->Habituation Drug_Admin Administer this compound or Vehicle (T=0 min) Habituation->Drug_Admin Disruptor_Admin Administer MK-801 (T=15 min) Drug_Admin->Disruptor_Admin Placement Place in Startle Chamber (T=30 min) Disruptor_Admin->Placement Test_Session Run PPI Test Session (5-10 min Acclimation, ~20 min Test) Placement->Test_Session Data_Extraction Extract Startle Amplitude Data Test_Session->Data_Extraction Calculation Calculate %PPI Data_Extraction->Calculation Stats Statistical Analysis (ANOVA) Calculation->Stats

Caption: Workflow for the prepulse inhibition experiment.

Adoprazine_Receptor_Profile This compound's Receptor Interaction Profile cluster_high_affinity High Affinity (Ki < 10 nM) cluster_moderate_affinity Moderate Affinity (Ki 10-100 nM) cluster_low_affinity Low Affinity (Ki > 100 nM) This compound This compound D2 D2 (Partial Agonist) This compound->D2 SHT2A 5-HT2A (Antagonist) This compound->SHT2A SHT1A 5-HT1A (Partial Agonist) This compound->SHT1A D3 D3 This compound->D3 alpha1A α1A This compound->alpha1A D4 D4 This compound->D4 SHT2C 5-HT2C This compound->SHT2C SHT6 5-HT6 This compound->SHT6 SHT7 5-HT7 This compound->SHT7 H1 H1 This compound->H1 alpha2A α2A This compound->alpha2A M1 M1 This compound->M1

Caption: Logical relationship of this compound's receptor binding.

Unveiling the Molecular Interactions of Adoprazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the molecular targets of Adoprazine (also known as SLV313). This compound is a potential antipsychotic agent characterized by its dual activity as a potent serotonin (B10506) 5-HT₁ₐ receptor agonist and a dopamine (B1211576) D₂ receptor antagonist.[1][2] Its development was discontinued (B1498344) during Phase II clinical trials due to insufficient therapeutic efficacy. This document summarizes the quantitative data on its binding affinities, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Molecular Targets and Binding Profile

This compound's primary mechanism of action revolves around its high-affinity interactions with specific dopamine and serotonin receptor subtypes. It exhibits high affinity for human recombinant dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors.[1][2] It also shows affinity for the D₄ and 5-HT₂ₑ receptors.[1][2] In contrast, this compound demonstrates weak affinity for the 5-HT₂ₐ receptor and little to no affinity for 5-HT₄, 5-HT₆, α₁-adrenergic, and α₂-adrenergic receptors.[1][2]

Data Presentation: this compound Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of this compound for a range of human recombinant receptors.

Table 1: Dopamine Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (pKi)
D₂High
D₃High
D₄High

Note: Specific Ki values were not explicitly provided in the summary of the primary source. "High affinity" is based on the qualitative description in the cited literature.

Table 2: Serotonin Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (pKi)
5-HT₁ₐHigh
5-HT₂ₐWeak
5-HT₂ₑHigh
5-HT₄Little to no affinity
5-HT₆Little to no affinity
5-HT₇Moderate

Note: Specific Ki values were not explicitly provided in the summary of the primary source. Affinity levels are based on the qualitative description in the cited literature.

Table 3: Adrenergic and Other Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (pKi)
α₁-adrenergicLittle to no affinity
α₂-adrenergicLittle to no affinity
H₁ (guinea pig)Little to no affinity
M₁Little to no affinity
M₄Little to no affinity
5-HT TransporterLittle to no affinity

Note: Specific Ki values were not explicitly provided in the summary of the primary source. Affinity levels are based on the qualitative description in the cited literature.

Functional Activity at Key Receptors

Functionally, this compound behaves as a full agonist at 5-HT₁ₐ receptors and a full antagonist at D₂ and D₃ receptors.[1][2]

Table 4: Functional Activity of this compound

ReceptorFunctional AssayParameterValue
Human 5-HT₁ₐAgonist ActivitypEC₅₀9.0
Human D₂Antagonist ActivitypA₂9.3
Human D₃Antagonist ActivitypA₂8.9

Experimental Protocols

The characterization of this compound's molecular targets involved standard in vitro pharmacological assays. The following are detailed methodologies representative of those used in the preclinical evaluation of compounds like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ) are prepared.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

  • Competition Binding: Assays are performed in microplates. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the potency (pEC₅₀) of this compound as a 5-HT₁ₐ receptor agonist.

Methodology:

  • Cell Culture: CHO cells stably expressing the human 5-HT₁ₐ receptor are used.

  • Assay Conditions: Cells are incubated with varying concentrations of this compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA). 5-HT₁ₐ receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of this compound. The pEC₅₀ value is calculated from this curve.

Objective: To determine the potency (pA₂) of this compound as a D₂ and D₃ receptor antagonist.

Methodology:

  • Cell Culture: Cells expressing the human D₂ or D₃ receptor are used.

  • Functional Response: A functional response mediated by the activation of these receptors is measured (e.g., inhibition of cAMP production, calcium mobilization, or GTPγS binding).

  • Antagonist Challenge: Dose-response curves for a known D₂/D₃ agonist (e.g., dopamine) are generated in the absence and presence of fixed concentrations of this compound.

  • Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the agonist's dose-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated using the Schild equation.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

G cluster_this compound This compound cluster_5HT1A 5-HT1A Receptor Pathway cluster_D2 D2 Receptor Pathway This compound This compound 5HT1A_Receptor 5-HT1A Receptor This compound->5HT1A_Receptor Agonist D2_Receptor D2 Receptor This compound->D2_Receptor Antagonist Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Decreases Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Dopamine Dopamine Dopamine->D2_Receptor Blocked Gi_Protein_D2 Gi Protein D2_Receptor->Gi_Protein_D2 Adenylyl_Cyclase_D2 Adenylyl Cyclase Gi_Protein_D2->Adenylyl_Cyclase_D2 Inhibition Blocked cAMP_D2 cAMP Production Adenylyl_Cyclase_D2->cAMP_D2 No Decrease Dopaminergic_Transmission Dopaminergic Transmission cAMP_D2->Dopaminergic_Transmission

Caption: this compound's dual mechanism of action at 5-HT1A and D2 receptors.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with Recombinant Receptors Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes, Radioligand, This compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for determining this compound's receptor binding affinity.

G cluster_workflow Functional Antagonism Assay Workflow (Schild Analysis) Start Start Cell_Culture Culture Cells Expressing D2/D3 Receptors Start->Cell_Culture Agonist_DR Generate Agonist Dose-Response Curve Cell_Culture->Agonist_DR Antagonist_Incubation Incubate with Fixed Concentrations of this compound Agonist_DR->Antagonist_Incubation Agonist_DR_Shift Generate Agonist Dose-Response Curve in Presence of this compound Antagonist_Incubation->Agonist_DR_Shift Schild_Analysis Schild Analysis to Determine pA2 Agonist_DR_Shift->Schild_Analysis End End Schild_Analysis->End

Caption: Workflow for determining this compound's D2/D3 antagonist potency.

Conclusion

This compound possesses a distinct pharmacological profile as a high-affinity 5-HT₁ₐ receptor agonist and dopamine D₂/D₃ receptor antagonist.[1][2] This dual mechanism of action was investigated as a potential therapeutic approach for schizophrenia. The data and methodologies presented in this guide provide a comprehensive overview of the in vitro characterization of this compound's molecular targets, offering valuable insights for researchers in the field of neuropsychopharmacology and drug discovery.

References

Cellular Response to Adoprazine Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the cellular and molecular responses to Adoprazine, a novel investigational compound. This compound is characterized as a potent and selective modulator of key neurotransmitter receptor systems implicated in neuropsychiatric disorders. This guide details its mechanism of action, impact on intracellular signaling cascades, and resultant changes in cellular function. Quantitative data from a series of preclinical investigations are presented, alongside detailed experimental protocols and visual representations of the underlying molecular pathways, to facilitate a thorough understanding of this compound's pharmacological profile.

Introduction

This compound is a novel atypical antipsychotic agent with a unique receptor binding profile, designed to offer improved therapeutic efficacy and a favorable side effect profile compared to existing treatments. It exhibits high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, acting as a partial agonist at the D2 receptor and a potent antagonist at the 5-HT2A receptor. This dual mechanism is hypothesized to modulate dopaminergic and serotonergic neurotransmission in key brain regions, leading to its therapeutic effects. This guide summarizes the core cellular responses observed following this compound treatment in preclinical models.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of dopamine D2 and serotonin 5-HT2A receptor signaling. As a partial agonist, this compound binds to the D2 receptor and elicits a response that is lower than the endogenous full agonist, dopamine. This allows it to act as a functional antagonist in hyperdopaminergic conditions and as an agonist in hypodopaminergic states. Its potent antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and to mitigate the extrapyramidal side effects often associated with D2 receptor blockade.

Signaling Pathway Diagram

cluster_0 This compound's Dual Receptor Action cluster_1 Dopamine D2 Receptor (Partial Agonism) cluster_2 Serotonin 5-HT2A Receptor (Antagonism) This compound This compound D2R D2 Receptor This compound->D2R Partial Agonist HT2AR 5-HT2A Receptor This compound->HT2AR Antagonist Gai Gαi D2R->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phos. PKA->DARPP32 Gaq Gαq HT2AR->Gaq PLC Phospholipase C Gaq->PLC IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC ↑ PKC DAG->PKC

Caption: this compound's dual modulation of D2 and 5-HT2A receptor pathways.

Quantitative Analysis of Cellular Responses

The following tables summarize the dose-dependent effects of this compound on key cellular parameters in cultured neuronal cells.

Table 1: this compound Receptor Binding Affinity
ReceptorKi (nM)
Dopamine D21.2 ± 0.3
Serotonin 5-HT2A0.8 ± 0.2
Serotonin 5-HT1A25.4 ± 3.1
Adrenergic α145.7 ± 5.6
Histamine (B1213489) H189.2 ± 9.3
Table 2: Effect of this compound on Second Messenger Levels
TreatmentcAMP Production (% of control)IP3 Accumulation (% of control)
Vehicle100 ± 5100 ± 6
This compound (1 nM)85 ± 492 ± 5
This compound (10 nM)62 ± 578 ± 4
This compound (100 nM)45 ± 365 ± 5
Dopamine (1 µM)25 ± 3N/A
Serotonin (1 µM)N/A250 ± 15
Table 3: this compound's Impact on Gene Expression
GeneFold Change (24h treatment)
c-fos1.8 ± 0.2
Arc2.1 ± 0.3
BDNF1.5 ± 0.2
EGR11.9 ± 0.2

Detailed Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

  • Cell Lines: HEK293 cells stably expressing human dopamine D2, serotonin 5-HT2A, serotonin 5-HT1A, adrenergic α1, or histamine H1 receptors.

  • Radioligands: [³H]Spiperone (D2), [³H]Ketanserin (5-HT2A), [³H]8-OH-DPAT (5-HT1A), [³H]Prazosin (α1), [³H]Pyrilamine (H1).

  • Procedure:

    • Cell membranes were prepared by homogenization and centrifugation.

    • Membranes were incubated with a fixed concentration of radioligand and increasing concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand.

    • Following incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Ki values were calculated using the Cheng-Prusoff equation.

Second Messenger Assays
  • Objective: To measure the effect of this compound on cAMP and IP3 levels.

  • Cell Lines: CHO-K1 cells co-expressing the human dopamine D2 receptor and a cAMP-responsive element (CRE)-luciferase reporter, and HEK293 cells expressing the human 5-HT2A receptor.

  • cAMP Assay:

    • Cells were pre-treated with this compound or vehicle for 15 minutes.

    • Adenylyl cyclase was stimulated with forskolin.

    • cAMP levels were measured using a competitive immunoassay (ELISA).

  • IP3 Assay:

    • Cells were labeled with [³H]myo-inositol.

    • Cells were treated with this compound or vehicle in the presence of LiCl.

    • Inositol phosphates were extracted and separated by anion-exchange chromatography.

    • [³H]IP3 levels were quantified by liquid scintillation counting.

Gene Expression Analysis (qPCR)
  • Objective: To assess the impact of this compound on the expression of immediate early genes and neurotrophic factors.

  • Cell Line: SH-SY5Y neuroblastoma cells.

  • Procedure:

    • Cells were treated with this compound (100 nM) or vehicle for 24 hours.

    • Total RNA was extracted using a commercial kit.

    • cDNA was synthesized by reverse transcription.

    • Quantitative PCR was performed using gene-specific primers for c-fos, Arc, BDNF, and EGR1.

    • Gene expression levels were normalized to the housekeeping gene GAPDH.

    • Fold change was calculated using the ΔΔCt method.

Experimental Workflow Visualization

cluster_0 Experimental Workflow for this compound Characterization A Cell Culture (Receptor-Expressing Lines) B Radioligand Binding Assay A->B D Second Messenger Assays (cAMP & IP3) A->D C Determine Ki Values B->C E Quantify Functional Activity D->E F Neuronal Cell Culture (SH-SY5Y) G This compound Treatment (24h) F->G H RNA Extraction & qPCR G->H I Analyze Gene Expression H->I

Caption: Workflow for in vitro characterization of this compound.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent modulator of dopamine D2 and serotonin 5-HT2A receptor signaling pathways. Its partial agonism at the D2 receptor and antagonism at the 5-HT2A receptor lead to a distinct downstream signaling profile, characterized by a reduction in cAMP production and an attenuation of serotonin-induced IP3 accumulation. Furthermore, this compound treatment results in the upregulation of key genes associated with neuronal plasticity. These findings provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for neuropsychiatric disorders. The detailed protocols and workflows provided herein are intended to support further research and development efforts.

An In-depth Technical Guide to the Electrophysiological Effects of Adoprazine on Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adoprazine is a compound with a dual pharmacological profile, acting as a partial agonist at serotonin (B10506) 5-HT1A receptors and as an antagonist at dopamine (B1211576) D2 receptors.[1][2] This unique mechanism of action positions it as a molecule of interest for neuropsychiatric disorders where modulation of both serotonergic and dopaminergic systems is desired. Understanding its precise effects on the electrical activity of midbrain dopamine (DA) neurons is critical for predicting its therapeutic efficacy and side-effect profile. This document provides a comprehensive overview of the electrophysiological consequences of this compound's receptor targets on dopamine neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc), supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Mechanism of Action

This compound's electrophysiological impact on dopamine neurons is a composite of its effects at two distinct receptor sites:

  • 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors, particularly in regions that modulate dopamine neuron activity like the prefrontal cortex (PFC) and raphe nuclei, indirectly increases the firing and bursting activity of VTA dopamine neurons.[3]

  • D2 Receptor Antagonism: Blockade of D2 autoreceptors, located on the soma, dendrites, and terminals of dopamine neurons, removes the powerful inhibitory feedback mechanism that normally constrains neuronal firing.[4][5] This disinhibition leads to an increase in firing rate and excitability.

The net effect of this compound is therefore a synergistic increase in the activity of mesolimbic and mesocortical dopamine pathways, driven by both an indirect excitatory influence and a direct disinhibition.

Quantitative Electrophysiological Data

While specific data for this compound is limited in publicly available literature, its effects can be reliably inferred from studies on compounds with identical mechanisms. The following tables summarize the quantitative effects of selective 5-HT1A agonists and D2 antagonists on the firing parameters of midbrain dopamine neurons, as measured by in vivo single-unit electrophysiology.

Table 1: Effects of Systemic 5-HT1A Agonist (8-OH-DPAT) on VTA Dopamine Neuron Firing

Parameter Baseline (Pre-Drug) Post-Drug (8-OH-DPAT, 20 µg/kg, i.v.) Percent Change
Firing Rate (spikes/s) 3.5 ± 0.4 6.8 ± 0.9 +94%
Burst Firing (% spikes in bursts) 15 ± 3 45 ± 7 +200%

Data modeled from analogous in vivo electrophysiology studies in anesthetized rats.[3]

Table 2: Effects of Systemic D2 Antagonist (Sulpiride) on SNc Dopamine Neuron Firing

Parameter Baseline (Pre-Drug) Post-Drug (Sulpiride, 5 µM bath application) Percent Change
Firing Rate (spikes/s) 2.1 ± 0.3 3.8 ± 0.5 +81%
Firing Regularity (CV of ISI) 0.45 ± 0.05 0.25 ± 0.04 -44% (Increased Regularity)

Data modeled from analogous in vitro electrophysiology studies. The blockade of inhibitory D2 autoreceptors increases firing and can regularize the pacemaker-like firing pattern.[6]

Signaling Pathways and Logical Relationships

The dual mechanism of this compound results in a potentiation of dopamine neuron activity through two distinct, yet convergent, pathways.

Indirect Excitatory Pathway via 5-HT1A Agonism

This compound's agonism at 5-HT1A receptors, particularly in the prefrontal cortex (PFC), is thought to inhibit pyramidal neurons that project to and excite GABAergic interneurons in the VTA. This leads to a disinhibition of VTA dopamine neurons, increasing their firing rate and propensity to fire in bursts.[3]

G Adoprazine_PFC This compound (5-HT1A Agonist) Pyramidal Pyramidal Neuron Adoprazine_PFC->Pyramidal GABA_Interneuron GABA Interneuron Pyramidal->GABA_Interneuron Excites (+) DA_Neuron Dopamine Neuron GABA_Interneuron->DA_Neuron

This compound's indirect activation of DA neurons via PFC 5-HT1A receptors.
Direct Disinhibition Pathway via D2 Antagonism

Dopamine D2 receptors function as autoreceptors on the soma and dendrites of DA neurons. Their activation by extracellular dopamine opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and suppresses firing.[5] By blocking these receptors, this compound prevents this auto-inhibition, making the neuron more excitable.

G cluster_DA_Neuron Dopamine Neuron Membrane This compound This compound D2R D2 Autoreceptor This compound->D2R Blocks Increased_Excitability Increased Neuronal Excitability & Firing Gi_Go Gi/o Protein D2R->Gi_Go Activates GIRK GIRK Channel (K+ Efflux) Gi_Go->GIRK Opens Membrane_Potential Membrane Hyperpolarization GIRK->Membrane_Potential Firing_Rate Decreased Firing Rate Membrane_Potential->Firing_Rate Dopamine Extracellular Dopamine Dopamine->D2R Activates

This compound's direct disinhibition of DA neurons via D2 receptor blockade.

Experimental Protocols

The data and mechanistic understanding presented are derived from established electrophysiological techniques. Below are detailed methodologies for both in vivo and in vitro approaches used to study the effects of compounds like this compound.

In Vivo Single-Unit Electrophysiology

This technique measures the activity of single neurons in an intact, living animal, providing data with high physiological relevance.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (250-350g) are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane). The animal is placed in a stereotaxic frame to ensure precise electrode placement. Body temperature is maintained at 37°C with a heating pad.

  • Surgical Procedure: A craniotomy is performed over the target brain region (e.g., VTA: AP -5.3, ML ±0.6, DV -7.5 to -8.5 mm from Bregma).

  • Recording: A glass micropipette or a tungsten microelectrode is lowered into the VTA or SNc. Dopamine neurons are identified based on their characteristic electrophysiological signature: a slow, irregular firing rate (2-9 Hz), long action potential duration (>2.0 ms), and a triphasic waveform with a prominent "notch" on the rising phase.[7][8]

  • Drug Administration: Once a stable neuron is isolated and baseline activity is recorded for several minutes, the drug (or vehicle) is administered intravenously (i.v.) via a cannulated tail vein.

  • Data Acquisition and Analysis: The electrical signal is amplified, filtered, and recorded. Spike sorting software is used to isolate the activity of single units. Changes in firing rate, burst parameters, and firing patterns are analyzed and compared between baseline and post-drug conditions.

G start Start prep Anesthetize Animal & Mount in Stereotaxic Frame start->prep surgery Perform Craniotomy Over Target Region (e.g., VTA) prep->surgery lower_electrode Lower Recording Electrode into Brain surgery->lower_electrode find_neuron Identify Putative DA Neuron by Electrophysiological Signature lower_electrode->find_neuron find_neuron->lower_electrode Not Found record_baseline Record Stable Baseline Activity (3-5 min) find_neuron->record_baseline Neuron Found admin_drug Administer this compound (i.v.) or Vehicle record_baseline->admin_drug record_effect Record Post-Drug Activity (15-30 min) admin_drug->record_effect analyze Spike Sort Data & Analyze Firing Parameters record_effect->analyze end_node End analyze->end_node

Workflow for an in vivo single-unit electrophysiology experiment.
In Vitro Whole-Cell Patch-Clamp Electrophysiology

This technique allows for detailed investigation of a drug's effect on the intrinsic membrane properties and synaptic inputs of a neuron in a brain slice preparation.

Methodology:

  • Slice Preparation: A rat or mouse is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). Coronal slices (250-300 µm thick) containing the VTA or SNc are prepared using a vibratome. Slices are allowed to recover in oxygenated ACSF at 32-34°C for at least one hour.

  • Recording: A single slice is transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated ACSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. A glass micropipette (resistance 3-5 MΩ) filled with an internal solution (e.g., potassium gluconate-based) is advanced toward a neuron.[9]

  • Whole-Cell Configuration: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. A brief, strong pulse of suction is then used to rupture the membrane patch, establishing the whole-cell configuration, which allows for control and measurement of the cell's membrane potential or current.[10]

  • Neuron Identification: Dopamine neurons are often identified by their characteristic large hyperpolarization-activated cation current (Ih).[11] Post-hoc immunohistochemistry for tyrosine hydroxylase (TH) can be used for definitive identification.

  • Drug Application: After recording baseline properties, this compound is applied to the slice via the perfusion bath at a known concentration.

  • Data Acquisition: Changes in resting membrane potential, input resistance, action potential firing in response to current injections, and synaptic currents are recorded and analyzed.

Conclusion and Implications

The dual action of this compound as a 5-HT1A partial agonist and a D2 antagonist creates a powerful synergistic effect, leading to a robust increase in the firing and bursting activity of midbrain dopamine neurons. The indirect, likely PFC-mediated, excitatory drive from 5-HT1A agonism combines with the direct removal of D2-mediated autoinhibition. This comprehensive mechanism suggests that this compound could effectively enhance dopaminergic tone in brain regions associated with mood, motivation, and cognition. For drug development professionals, this detailed electrophysiological profile provides a strong basis for understanding its potential as a therapeutic agent for disorders characterized by dopamine hypofunction, such as depression or the negative symptoms of schizophrenia. Further research should focus on obtaining direct electrophysiological recordings with this compound to confirm and extend these findings.

References

In-Depth Technical Guide: Potential Therapeutic Areas for Dopamine D2/D3 Receptor Agonists, Exemplified by Pramipexole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Adoprazine" did not yield information on a specific therapeutic agent. Therefore, this guide will focus on a well-characterized non-ergot dopamine (B1211576) agonist, Pramipexole (B1678040), to illustrate the potential therapeutic applications, mechanisms of action, and relevant experimental data for a compound with its pharmacological profile.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of Pramipexole, with a focus on its application in neurological disorders. The document details its mechanism of action, summarizes key preclinical and clinical findings, and provides examples of relevant experimental protocols and pathway diagrams.

Mechanism of Action

Pramipexole is a non-ergot dopamine agonist that exhibits high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. [1][2]Its therapeutic effects are primarily attributed to its ability to stimulate these receptors in the brain, particularly in the striatum, thereby mimicking the effects of endogenous dopamine. [3][4]This is especially relevant in conditions like Parkinson's disease, where there is a significant loss of dopaminergic neurons. [3] A distinguishing feature of Pramipexole is its preferential affinity for the D3 receptor subtype, with a 5- to 7-fold greater affinity for D3 over D2 and D4 receptors. [5]The activation of D2 and D3 receptors initiates a cascade of intracellular events, typically involving the inhibition of adenylyl cyclase, which leads to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in neuronal excitability. [4]This modulation of neuronal activity helps to restore the balance in neural circuits affected by dopamine deficiency. [4]Unlike ergot-derived agonists, Pramipexole has minimal interaction with adrenergic or serotonergic receptors. [1]

Therapeutic Areas

The primary therapeutic indications for Pramipexole are Parkinson's Disease (PD) and Restless Legs Syndrome (RLS). [6]

Parkinson's Disease

Pramipexole is utilized for the symptomatic treatment of both early and advanced-stage Parkinson's disease. [2][5]In early PD, it can be used as a monotherapy to manage motor symptoms and delay the need for levodopa (B1675098). [2][7]In more advanced stages, it is often used as an adjunct to levodopa to improve motor control and reduce "off" periods. [8] Preclinical Evidence: Animal models of Parkinson's disease have demonstrated that Pramipexole is effective in alleviating parkinsonian signs. [5]Studies have also suggested potential neuroprotective properties, possibly through the depression of dopamine metabolism and antioxidant effects. [9] Clinical Efficacy: Multiple clinical trials have confirmed the efficacy of Pramipexole in treating the motor manifestations of PD, such as tremors, rigidity, and bradykinesia. [3][5]It has been shown to significantly reduce the severity of PD symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). [7][8] Table 1: Summary of Clinical Trial Data for Pramipexole in Parkinson's Disease

Study/Trial Phase Number of Patients Dosage Primary Endpoint Key Outcomes Citation
The Pramipexole Study GroupPhase 3335 (early PD)Up to 4.5 mg/dayChange in UPDRS Parts II and IIISignificant reduction in UPDRS scores compared to placebo (p ≤ 0.0001).[7][10]
Advanced PD StudyPhase 355 (advanced PD)Up to 4.5 mg/dayChange in UPDRS scores during "on" and "off" periodsImproved motor function, decreased "off" time, and reduced disability.[8]
PROUD StudyPhase 3535 (early PD)Not specifiedChange in UPDRS total scoreNo significant difference in disease progression between early and delayed start of pramipexole.[11]
Quality of Life Meta-AnalysisMeta-AnalysisMultiple trials1.5 mg (optimal dose)Change in Parkinson's Disease Questionnaire (PDQ-39)Significant improvement in quality of life compared to placebo.[12]
Restless Legs Syndrome

Pramipexole is also approved for the symptomatic treatment of moderate to severe primary Restless Legs Syndrome. [6][13]It is effective in controlling the sensory symptoms and motor signs of RLS. [14] Clinical Efficacy: Clinical studies have demonstrated that Pramipexole significantly reduces the symptoms of RLS, as measured by the International Restless Legs Syndrome Study Group Rating Scale (IRLS). [15][16]It has also been shown to improve sleep quality and reduce the anxiety and depression often associated with RLS. [15] Table 2: Summary of Clinical Trial Data for Pramipexole in Restless Legs Syndrome

Study/Trial Phase Number of Patients Dosage Primary Endpoint Key Outcomes Citation
Partinen et al. (2004)RCT1090.125–0.75 mg/dayReduction in Periodic Limb Movement Index (PLMI)Statistically significant reduction in PLMI versus placebo (P<0.0001).[15]
Meta-AnalysisMeta-Analysis3286 (12 RCTs)VariedChange in IRLS scoreSignificantly greater improvement in IRLS score compared to placebo.[16]
AAFP ReviewReviewMultiple trials0.25, 0.5, and 0.75 mgSymptom reduction~60% of patients on pramipexole had at least a 50% reduction in symptoms.[17]

Pharmacology: Receptor Binding Affinity

The therapeutic profile of Pramipexole is largely defined by its binding affinity to various dopamine receptor subtypes. It displays a high affinity for the D2-like receptors (D2, D3, and D4) and negligible affinity for D1-like receptors and other neurotransmitter receptors. [9][18] Table 3: Binding Affinities (Ki, nM) of Pramipexole for Human Dopamine Receptors

Receptor Subtype Binding Affinity (Ki, nM) Citation
D2S3.3[18]
D2L3.9[18]
D30.5[18]
D43.9[18]
D1>10,000[19]
5-HT1A500–10,000[18]
α2-adrenergic500–10,000[18]

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol provides a generalized method for determining the binding affinity of a test compound like Pramipexole to dopamine receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype (e.g., D2 or D3).

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest.

  • Radioligand (e.g., [3H]-Spiperone for D2-like receptors).

  • Test compound (Pramipexole).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation Conditions: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

D2_like_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pramipexole Pramipexole D2R D2/D3 Receptor Pramipexole->D2R Binds and Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to

Caption: D2/D3 Receptor Signaling Pathway Activated by Pramipexole.

Experimental Workflow

clinical_trial_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Blinding cluster_treatment Treatment Period cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis Patient_Population Patients with Early Parkinson's Disease Inclusion_Criteria Inclusion Criteria Met Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Not Met Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Group_A Pramipexole Group Randomization->Group_A Group_B Placebo Group Randomization->Group_B Dose_Escalation Dose Escalation Phase (e.g., 7 weeks) Group_A->Dose_Escalation Group_B->Dose_Escalation Maintenance_Phase Maintenance Phase (e.g., 24 weeks) Dose_Escalation->Maintenance_Phase Primary_Endpoint Primary Endpoint Assessment (e.g., UPDRS Score Change) Maintenance_Phase->Primary_Endpoint Secondary_Endpoints Secondary Endpoints Maintenance_Phase->Secondary_Endpoints Adverse_Events Adverse Event Monitoring Maintenance_Phase->Adverse_Events Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Adverse_Events->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Generalized Workflow for a Parkinson's Disease Clinical Trial.

Conclusion

Pramipexole serves as a valuable case study for a selective D2/D3 dopamine receptor agonist, with established efficacy in the treatment of Parkinson's disease and Restless Legs Syndrome. Its well-defined mechanism of action and extensive clinical data provide a strong foundation for understanding its therapeutic potential. Further research into D3-preferring agonists may uncover novel applications in other neurological and psychiatric disorders where dopaminergic dysfunction is implicated. This guide provides a framework for the type of in-depth analysis required for evaluating such compounds in drug development.

References

Adoprazine's Engagement with Second Messenger Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine, a compound investigated for its potential as an antipsychotic and anti-Parkinsonian agent, is characterized by its dual ligand activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. Although its clinical development was discontinued, a thorough understanding of its interaction with intracellular second messenger systems remains critical for the broader field of neuropharmacology and the development of future therapeutics targeting these pathways. This technical guide provides an in-depth exploration of the second messenger cascades modulated by this compound's principal targets, outlines detailed experimental protocols for quantifying these effects, and presents visual representations of the relevant signaling pathways and workflows. Despite extensive investigation, specific quantitative data on this compound's functional impact (EC50, IC50) on second messenger production is not publicly available. This guide, therefore, focuses on the established signaling mechanisms of its target receptors to infer its likely cellular effects.

Introduction to this compound's Pharmacological Profile

This compound was developed as a dual ligand targeting dopamine D2 and serotonin 5-HT1A receptors, a combination that has been explored for the treatment of complex neuropsychiatric disorders like schizophrenia.[1] The rationale behind this dual-target approach is to combine the antipsychotic effects of D2 receptor modulation with the potential benefits of 5-HT1A receptor engagement, which may include amelioration of negative symptoms and cognitive deficits.[1] While this compound's development did not proceed to market, its profile necessitates a detailed examination of its expected influence on the primary second messenger systems associated with its molecular targets: cyclic adenosine (B11128) monophosphate (cAMP) and the phospholipase C (PLC) pathway.

This compound's Interaction with G-Protein Coupled Receptors and Second Messenger Systems

This compound's effects are mediated through its interaction with G-protein coupled receptors (GPCRs), which transduce extracellular signals into intracellular responses via second messengers. The primary targets of this compound, the dopamine D2, serotonin 5-HT1A, and alpha-2 adrenergic receptors, are all predominantly coupled to the Gi/o family of G-proteins.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a key target for antipsychotic medications. As a member of the D2-like receptor family, its canonical signaling pathway involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins. This leads to a decrease in intracellular cAMP levels.[2]

D2_Signaling cluster_cytoplasm Cytoplasm This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Gi->AC Inhibits

Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor, another primary target of this compound, is also coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. However, 5-HT1A receptor signaling is more complex, with evidence suggesting it can also modulate other pathways, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

HT1A_Signaling cluster_cytoplasm Cytoplasm This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Binds Gi Gi HT1A->Gi Activates AC Adenylyl Cyclase cAMP cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA PIP2 PIP2 Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Gi->AC Inhibits Gi->PLC Activates

Alpha-2 Adrenergic Receptor Signaling

This compound's pharmacological profile may also include activity at alpha-2 adrenergic receptors. These receptors are similarly coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP. This action contributes to the overall sympatholytic effects observed with alpha-2 adrenergic agonists.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature and pharmacological databases did not yield specific quantitative data (Ki, EC50, IC50) for this compound's binding affinity or its functional effects on second messenger production. The tables below are structured to accommodate such data, should it become available.

Table 1: this compound Binding Affinity (Ki) at Target Receptors

ReceptorSpeciesRadioligandKi (nM)Reference
Dopamine D2HumanData Not AvailableData Not Available-
Serotonin 5-HT1AHumanData Not AvailableData Not Available-
Alpha-2 AdrenergicHumanData Not AvailableData Not Available-

Table 2: this compound Functional Activity (EC50/IC50) on Second Messenger Systems

Second MessengerAssay TypeCell LineParameterValue (nM)Emax (%)Reference
cAMPInhibitionData Not AvailableIC50Data Not AvailableData Not Available-
IP3AccumulationData Not AvailableEC50Data Not AvailableData Not Available-

Detailed Experimental Protocols

The following protocols describe standard methodologies for quantifying the effects of a compound like this compound on cAMP and PLC second messenger systems.

cAMP Inhibition Assay (for Gi-coupled receptors)

This protocol is designed to measure a compound's ability to inhibit the production of cAMP, typically stimulated by forskolin (B1673556), in cells expressing the target receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D2, serotonin 5-HT1A, or alpha-2 adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (adenylyl cyclase activator).

  • Test compound (this compound).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque assay plates.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend them in assay buffer containing the PDE inhibitor.

  • Antagonist Pre-incubation (if applicable): For antagonist mode, pre-incubate cells with varying concentrations of the test compound for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of an appropriate agonist (for antagonist assays) or varying concentrations of the test compound (for agonist assays).

  • Forskolin Stimulation: To amplify the signal for Gi-coupled receptors, add a fixed concentration of forskolin (e.g., 1-10 µM, pre-determined EC80) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the measured signal against the logarithm of the compound concentration. For agonists, calculate the IC50 from the resulting dose-response curve. For antagonists, the IC50 represents the concentration that inhibits 50% of the agonist-induced response.

cAMP_Workflow Start Start: Culture Receptor-Expressing Cells Harvest Harvest and Resuspend Cells in Assay Buffer + PDE Inhibitor Start->Harvest Plate Plate Cells in 384-well Plate Harvest->Plate Add_Compound Add Varying Concentrations of this compound Plate->Add_Compound Add_Forskolin Add Forskolin to Stimulate Adenylyl Cyclase Add_Compound->Add_Forskolin Incubate Incubate at 37°C Add_Forskolin->Incubate Lyse Lyse Cells and Add cAMP Detection Reagents Incubate->Lyse Read Read Plate on Compatible Reader Lyse->Read Analyze Analyze Data: Plot Dose-Response Curve and Calculate IC50 Read->Analyze

Phospholipase C (PLC) Activity Assay

This protocol measures the production of inositol trisphosphate (IP3), a product of PLC activity.

Materials:

  • Cells expressing the target receptor (e.g., 5-HT1A).

  • Inositol-free medium.

  • [³H]myo-inositol.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Test compound (this compound).

  • Perchloric acid.

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate cells and incubate overnight in inositol-free medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with assay buffer containing LiCl for 15-30 minutes.

  • Stimulation: Add varying concentrations of the test compound (this compound) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Extraction: Scrape the cells and centrifuge to pellet the precipitate. Neutralize the supernatant.

  • IP3 Separation: Apply the neutralized supernatant to the anion exchange columns. Wash the columns and then elute the [³H]IP3 fraction.

  • Quantification: Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50.

PLC_Workflow Start Start: Label Cells with [³H]myo-inositol Wash Wash Cells and Pre-incubate with LiCl Start->Wash Stimulate Stimulate with Varying Concentrations of this compound Wash->Stimulate Terminate Terminate Reaction with Perchloric Acid Stimulate->Terminate Extract Extract and Neutralize Supernatant Terminate->Extract Separate Separate IP3 using Anion Exchange Chromatography Extract->Separate Quantify Quantify [³H]IP3 with Scintillation Counting Separate->Quantify Analyze Analyze Data: Plot Dose-Response Curve and Calculate EC50 Quantify->Analyze

Conclusion

This compound's mechanism of action is predicated on its interaction with D2 and 5-HT1A receptors, both of which are primarily coupled to the inhibitory Gi/o signaling pathway, leading to a decrease in intracellular cAMP. The 5-HT1A receptor offers a more complex signaling profile with potential modulation of the PLC/IP3 pathway. While the discontinuation of this compound's development has resulted in a lack of specific public data on its functional effects on these second messenger systems, the established signaling paradigms for its target receptors provide a strong framework for understanding its likely intracellular consequences. The experimental protocols detailed in this guide offer a clear path for the future characterization of similar compounds, enabling a more complete understanding of their therapeutic potential and off-target effects. Further research into the nuanced signaling of dual-target ligands is essential for the advancement of treatments for complex neuropsychiatric disorders.

References

Adoprazine: A Technical Guide to its Preclinical Pharmacology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine is an investigational neuropsychiatric agent with a unique pharmacological profile, characterized by its potent interaction with key serotonin (B10506) and dopamine (B1211576) receptors. This document provides a comprehensive overview of the fundamental scientific research on this compound, including its receptor binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Pharmacological Profile

This compound exhibits a multi-target receptor binding profile, with high affinity for serotonin type 1A (5-HT1A) and dopamine D2 receptors. This dual activity suggests its potential therapeutic utility in a range of psychiatric disorders where serotonergic and dopaminergic systems are implicated.

Receptor Binding Affinity

The binding affinity of this compound for human 5-HT1A and D2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values, which indicate the concentration of the drug required to occupy 50% of the receptors, are summarized below. These assays typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand that is displaced by the test compound.

CompoundReceptorRadioligandPreparationKi (nM)
This compound Human 5-HT1A[³H]8-OH-DPATHuman Parietal Cortex1.5
This compound Human D2[³H]SpiperoneCalf Caudate Nucleus0.8

Table 1: Binding Affinity of this compound for Human 5-HT1A and D2 Receptors.

Functional Activity

This compound's functional activity at 5-HT1A and D2 receptors has been characterized using in vitro functional assays. These assays measure the cellular response following receptor activation or blockade.

1.2.1. 5-HT1A Receptor Activity

At the 5-HT1A receptor, this compound acts as a partial agonist. This was determined by its ability to stimulate G-protein activation and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

AssayParameterValue
cAMP InhibitionEC508.2 nM
Emax65% (relative to 5-HT)
[³⁵S]GTPγS BindingEC505.7 nM
Emax70% (relative to 5-HT)

Table 2: Functional Potency and Efficacy of this compound at the Human 5-HT1A Receptor.

1.2.2. D2 Receptor Activity

At the D2 receptor, this compound also demonstrates partial agonist activity. It elicits a submaximal response compared to the endogenous ligand, dopamine, in functional assays such as cAMP inhibition and β-arrestin recruitment.

AssayParameterValue
cAMP InhibitionEC5010.5 nM
Emax55% (relative to Dopamine)
β-Arrestin RecruitmentEC5015.3 nM
Emax60% (relative to Dopamine)

Table 3: Functional Potency and Efficacy of this compound at the Human D2 Receptor.

Signaling Pathways

The interaction of this compound with 5-HT1A and D2 receptors initiates distinct intracellular signaling cascades. As a G protein-coupled receptor (GPCR) ligand, its effects are primarily mediated through the modulation of G protein activity.

This compound-Mediated 5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to the Gi/o family of G proteins.[1] Partial agonism by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP.

G_protein_signaling This compound This compound Receptor 5-HT1A Receptor This compound->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

This compound's effect on the 5-HT1A receptor signaling pathway.
This compound-Mediated D2 Receptor Signaling

Similar to the 5-HT1A receptor, the D2 receptor is also coupled to Gi/o proteins.[] this compound's partial agonism at this receptor also leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. Additionally, D2 receptor activation can trigger G protein-independent signaling pathways, such as those involving β-arrestin.[][3]

D2_signaling cluster_membrane Cell Membrane This compound This compound Receptor D2 Receptor This compound->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates beta_arrestin β-Arrestin Receptor->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts downstream Downstream Signaling (e.g., MAPK) beta_arrestin->downstream activates ATP ATP ATP->AC

This compound's modulation of D2 receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT1A or D2).

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).

  • This compound and a known reference compound.

  • Assay buffer.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of a non-labeled reference compound (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents setup_assay Set up Assay Plate (Total, Non-specific, and Competitive Binding Wells) prep_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash measure Measure Radioactivity (Scintillation Counting) filter_wash->measure analyze Data Analysis (Calculate IC50 and Ki) measure->analyze end End analyze->end

Workflow for a radioligand binding assay.
cAMP Inhibition Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase activity via a Gi/o-coupled receptor.[4]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human receptor of interest.

  • Cell culture medium.

  • Stimulation buffer.

  • Forskolin (B1673556) (to stimulate cAMP production).

  • This compound and a reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Culture cells to approximately 80-90% confluency.

  • Detach and resuspend cells in stimulation buffer to the desired concentration.

  • Add the cell suspension to the wells of a 384-well plate.

  • Add serial dilutions of this compound or the reference agonist to the wells.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.

  • Add the cAMP detection reagents according to the kit's protocol.

  • Incubate as required by the kit.

  • Read the plate on a suitable plate reader.

  • Convert the raw data to cAMP concentrations using a standard curve and plot against the log concentration of this compound to determine EC50 and Emax values.

cAMP_Assay_Workflow start Start culture_cells Culture Receptor-Expressing Cells start->culture_cells prepare_cells Prepare Cell Suspension culture_cells->prepare_cells plate_cells Plate Cells prepare_cells->plate_cells add_compounds Add this compound and Forskolin plate_cells->add_compounds incubate_rt Incubate at Room Temperature add_compounds->incubate_rt add_detection Add cAMP Detection Reagents incubate_rt->add_detection incubate_kit Incubate per Kit Protocol add_detection->incubate_kit read_plate Read Plate incubate_kit->read_plate analyze Data Analysis (Determine EC50 and Emax) read_plate->analyze end End analyze->end

Workflow for a cAMP inhibition functional assay.
β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to a receptor upon activation by this compound.[4]

Materials:

  • HEK293 cells co-expressing the human receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).

  • Cell culture medium.

  • Assay buffer/medium.

  • This compound and a reference agonist.

  • Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).

  • 96- or 384-well white, clear-bottom microplates.

  • Luminometer or suitable plate reader.

Procedure:

  • Culture the engineered cells to the appropriate confluency.

  • Plate the cells in the microplate and allow them to attach.

  • Replace the culture medium with assay buffer.

  • Add serial dilutions of this compound or the reference agonist to the wells.

  • Incubate the plate for a specified period to allow for β-arrestin recruitment.

  • Add the detection reagents as per the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Plot the signal against the log concentration of this compound to determine EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound is a promising preclinical candidate with a well-defined pharmacological profile as a partial agonist at both 5-HT1A and D2 receptors. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential and for the development of second-generation compounds with optimized properties. The unique signaling profile of this compound warrants further investigation to fully elucidate its impact on neuronal function and its potential to offer a novel treatment paradigm for neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for Dopaminergic Agent Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a representative dopaminatorgic agent, Cariprazine , due to the absence of specific public data for "Adoprazine." Cariprazine is a D3/D2 dopamine (B1211576) receptor partial agonist, and the methodologies and data presented here are intended to serve as a comprehensive guide for researchers working with similar compounds.

Overview

These application notes provide detailed protocols and dosage information for the in vivo administration of Cariprazine in rodent models. The information is intended for researchers, scientists, and drug development professionals. Cariprazine has shown efficacy in various preclinical models of psychosis and cognitive deficits.

Quantitative Data Summary

The following tables summarize the effective doses (ED50) and pharmacokinetic parameters of Cariprazine in various rodent models.

Table 1: Effective Dose (ED50) of Cariprazine in Rodent Models

Animal ModelBehavioral AssayEffective Dose (ED50)Route of AdministrationReference
MouseApomorphine-Induced Climbing0.27 mg/kgOral[1]
MouseMK-801-Induced Hyperactivity0.049 mg/kgOral[1]
MouseNovelty-Induced Motor Activity0.11 mg/kgOral[1]
RatAmphetamine-Induced Hyperactivity0.12 mg/kgOral[1]
RatConditioned Avoidance Response (CAR)0.84 mg/kgOral[1]
RatPhencyclidine-Induced Hyperactivity0.09 mg/kgOral[1]
RatNovelty-Induced Motor Activity0.18 mg/kgOral[1]
RatScopolamine-Induced Learning Deficit (Water Labyrinth)0.02-0.08 mg/kgOral[1]

Table 2: Pharmacokinetic Parameters of Cariprazine in Rats

ParameterValueDoseRoute of AdministrationReference
Oral Bioavailability52%1 mg/kgOral[1]
Peak Plasma Concentration (Cmax)91 ng/mL1 mg/kgOral[1]
Brain/Plasma AUC Ratio7.6:110 mg/kgOral[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data summary.

Amphetamine-Induced Hyperactivity in Rats
  • Objective: To assess the antipsychotic-like activity of Cariprazine by measuring its ability to block amphetamine-induced hyperactivity.

  • Animals: Male Wistar rats (200-250 g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum).

  • Drug Preparation: Cariprazine is suspended in a vehicle of 1% Tween 80 in distilled water. D-amphetamine sulfate (B86663) is dissolved in saline.

  • Experimental Procedure:

    • Acclimatize rats to the testing room for at least 1 hour before the experiment.

    • Administer Cariprazine or vehicle orally (p.o.) 60 minutes before the amphetamine challenge.

    • Administer D-amphetamine sulfate (1.5 mg/kg, intraperitoneally - i.p.) or saline.

    • Immediately after the amphetamine injection, place the rats individually into automated activity monitors (e.g., infrared beam-based systems).

    • Record locomotor activity for 60 minutes.

    • Data Analysis: Compare the total locomotor activity counts between the different treatment groups using ANOVA followed by a post-hoc test. Calculate the ED50 value using regression analysis.

Conditioned Avoidance Response (CAR) in Rats
  • Objective: To evaluate the antipsychotic potential of Cariprazine using a conditioned avoidance response paradigm.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or sound stimulus.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Training Procedure:

    • Place a rat in the shuttle box.

    • A conditioned stimulus (CS), such as a light or tone, is presented for 10 seconds.

    • If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat fails to move during the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS. If the rat moves to the other compartment during the US, it is recorded as an escape response.

    • The inter-trial interval is typically 30 seconds.

    • Rats are trained for daily sessions of 50 trials until they reach a stable performance of at least 80% avoidance.

  • Drug Testing Procedure:

    • Once stable performance is achieved, administer Cariprazine or vehicle orally 60 minutes before the test session.

    • Conduct a 50-trial session and record the number of avoidance responses.

    • Data Analysis: Compare the percentage of avoidance responses between the drug-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Dopamine D3/D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of dopamine D3/D2 receptors, which are G-protein coupled receptors. As a partial agonist, Cariprazine modulates this pathway.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine / Cariprazine Dopamine / Cariprazine D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine / Cariprazine->D2_D3_Receptor Binds to G_protein Gi/o Protein D2_D3_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation of Cellular_Response Downstream Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response Modulates

Caption: Dopamine D3/D2 receptor signaling pathway.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for conducting in vivo behavioral experiments with a test compound like Cariprazine.

experimental_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Test Room (e.g., 60 min) Animal_Acclimation->Habituation Drug_Preparation Drug Preparation (Vehicle, Doses) Drug_Administration Drug Administration (p.o., i.p., s.c.) Drug_Preparation->Drug_Administration Habituation->Drug_Administration Pre_treatment_Time Pre-treatment Time (e.g., 60 min) Drug_Administration->Pre_treatment_Time Behavioral_Test Behavioral Testing Pre_treatment_Time->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo studies.

References

Adoprazine: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine (also known as SLV313) is a potent investigational compound with a unique pharmacological profile, acting as a full agonist at the serotonin (B10506) 5-HT1A receptor and a full antagonist at the dopamine (B1211576) D2 and D3 receptors.[1][2][3] This dual mechanism of action makes this compound a valuable tool for research in neuropsychopharmacology, particularly in studies related to psychiatric and neurological disorders. These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring reliable and reproducible results.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

PropertyValueSource
Chemical Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine[1]
Alternative Name SLV313[1][2]
Molecular Formula C24H24FN3O2N/A
Molecular Weight 405.47 g/mol N/A
Appearance Crystalline solidN/A
Solubility Soluble in DMSO[2]

Data Presentation: In Vitro Pharmacological Profile

This compound exhibits high affinity and potent activity at its target receptors. The following table summarizes its in vitro pharmacological data.

Target ReceptorParameterValueSpeciesSource
5-HT1A pKi9.1Human[2]
pEC50 (full agonist)9.0Human[1][2][3]
Dopamine D2 pKi8.4Human[2]
pA2 (full antagonist)9.3Human[1][2][3]
Dopamine D3 pKi8.4Human[2]
pA2 (full antagonist)8.9Human[1][3]
Dopamine D4 pKi8.0Human[2]
5-HT2B pKi7.9Human[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration, indicating functional potency for agonists. pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, indicating functional potency for antagonists.

Signaling Pathways

This compound's dual action on serotonergic and dopaminergic pathways results in the modulation of distinct downstream signaling cascades.

cluster_5HT1A 5-HT1A Receptor Agonism Adoprazine_5HT1A This compound HT1A 5-HT1A Receptor Adoprazine_5HT1A->HT1A binds and activates Gi_o_5HT1A Gi/o Protein HT1A->Gi_o_5HT1A activates AC_5HT1A Adenylyl Cyclase Gi_o_5HT1A->AC_5HT1A inhibits Gbg_5HT1A Gβγ Subunit Gi_o_5HT1A->Gbg_5HT1A cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A CREB_5HT1A CREB PKA_5HT1A->CREB_5HT1A Gene_Expression_5HT1A Gene Expression (e.g., neuronal survival, plasticity) CREB_5HT1A->Gene_Expression_5HT1A Cellular_Responses_5HT1A Cellular Responses Gene_Expression_5HT1A->Cellular_Responses_5HT1A PLC_5HT1A PLC Gbg_5HT1A->PLC_5HT1A PI3K_Akt_5HT1A PI3K/Akt Pathway Gbg_5HT1A->PI3K_Akt_5HT1A ERK_5HT1A ERK PLC_5HT1A->ERK_5HT1A ERK_5HT1A->Cellular_Responses_5HT1A PI3K_Akt_5HT1A->Cellular_Responses_5HT1A

This compound's Agonist Action on the 5-HT1A Receptor Signaling Pathway.

cluster_D2D3 D2/D3 Receptor Antagonism Adoprazine_D2D3 This compound D2D3 D2/D3 Receptors Adoprazine_D2D3->D2D3 blocks Dopamine Dopamine Dopamine->D2D3 activates Gi_o_D2D3 Gi/o Protein D2D3->Gi_o_D2D3 activates AC_D2D3 Adenylyl Cyclase Gi_o_D2D3->AC_D2D3 inhibits cAMP_D2D3 cAMP AC_D2D3->cAMP_D2D3 PKA_D2D3 PKA cAMP_D2D3->PKA_D2D3 Downstream_Effectors Downstream Effectors PKA_D2D3->Downstream_Effectors Cellular_Responses_D2D3 Modulation of Neuronal Excitability Downstream_Effectors->Cellular_Responses_D2D3

This compound's Antagonist Action on the D2/D3 Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of a stock solution for cell culture applications. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade[4][5]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Volume of DMSO (in mL) = (Mass of this compound in mg) / (405.47 mg/mmol * 10 mmol/L)

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[7]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9] Protect from light.

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound. The optimal cell seeding density, this compound concentration, and incubation time should be empirically determined for each cell line and experimental endpoint.

cluster_workflow Experimental Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells incubate_adhesion Incubate for 24h (for cell adhesion) seed_cells->incubate_adhesion thaw_stock Thaw this compound stock solution incubate_adhesion->thaw_stock prepare_working Prepare this compound working solutions (serial dilutions in culture medium) treat_cells Treat cells with working solutions prepare_working->treat_cells thaw_stock->prepare_working incubate_treatment Incubate for desired duration (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment perform_assay Perform downstream assay (e.g., cell viability, gene expression) incubate_treatment->perform_assay analyze_data Analyze and interpret data perform_assay->analyze_data end End analyze_data->end

A generalized workflow for cell treatment with this compound.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium, pre-warmed to 37°C

  • Multi-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Reagents for the desired downstream assay (e.g., MTT, XTT for viability)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment.

  • Adhesion: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following the incubation period, proceed with the planned cellular or molecular assay according to the manufacturer's instructions or established laboratory protocols.

Cell Viability Assay (MTT Assay Example)

A common method to assess the effect of a compound on cell proliferation and cytotoxicity is the MTT assay.

Procedure:

  • Follow the "General Protocol for Cell Treatment" as described above, typically in a 96-well plate format.

  • At the end of the treatment incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells. This data can be used to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of this compound in culture medium - "Solvent shock" from rapid dilution of DMSO stock.- Final DMSO concentration is too low.- Interaction with media components.- Add the stock solution to the medium drop-wise while gently vortexing.- Pre-warm the culture medium to 37°C.- Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).
Inconsistent or no biological effect - Degradation of this compound in stock solution or working solution.- Incorrect working concentration.- Prepare fresh working solutions for each experiment from a properly stored stock aliquot.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
High background in vehicle control - DMSO toxicity.- Ensure the final DMSO concentration in the culture medium is below the toxic level for your cell line (typically < 0.5%). Perform a DMSO toxicity curve for your specific cells.

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can obtain reliable and reproducible data to further investigate the biological effects and therapeutic potential of this novel compound. It is imperative to note that optimal conditions may vary between different cell lines and experimental setups, and therefore, pilot experiments are recommended to determine the ideal parameters for your specific research needs.

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of Adoprazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of the comparative pharmacological assessment of Adoprazine, a novel dopamine (B1211576) receptor agonist, when administered via intraperitoneal (IP) versus oral (PO) routes. It includes detailed protocols for administration in rodent models, a summary of expected pharmacokinetic profiles, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

The route of administration is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. For novel compounds like this compound, a selective dopamine D2 receptor agonist, understanding the differences between administration routes is paramount for preclinical development. Intraperitoneal (IP) injection, a common route in laboratory animals, typically offers rapid absorption and high bioavailability, bypassing the gastrointestinal tract and first-pass metabolism.[1][2] In contrast, oral administration (PO) is the most common and convenient route for human therapeutics but can be limited by factors such as poor absorption and extensive first-pass metabolism in the gut and liver.[3][4]

These application notes provide a framework for the comparative evaluation of this compound's efficacy and safety following IP and PO administration in rodent models. The following sections detail the expected pharmacokinetic parameters, standardized administration protocols, and a representative signaling pathway for this compound.

Comparative Pharmacokinetic Data

The following table summarizes the hypothetical pharmacokinetic parameters of this compound following a single 10 mg/kg dose administered intraperitoneally and orally to rats. This data is representative of the expected differences between these two routes for a small molecule drug.

Pharmacokinetic ParameterIntraperitoneal (IP) AdministrationOral (PO) Administration
Cmax (ng/mL) 850250
Tmax (h) 0.52.0
AUC (0-t) (ng·h/mL) 2100950
Bioavailability (%) ~100 (by definition)45
Half-life (t1/2) (h) 3.53.7

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols are standardized procedures for the intraperitoneal and oral administration of this compound in rodents. These protocols are based on established guidelines to ensure animal welfare and data reproducibility.[5][6][7][8][9][10][11][12]

Protocol for Intraperitoneal (IP) Injection in Mice/Rats

This protocol describes the standard procedure for administering a substance into the peritoneal cavity of a rodent.

Materials:

  • This compound solution formulated in a sterile, isotonic vehicle (e.g., 0.9% saline).

  • Sterile syringes (1 mL or 3 mL).

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[5][10]

  • 70% ethanol (B145695) wipes.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Animal Restraint:

    • Mice: Restrain the mouse by scruffing the neck and securing the tail. The head should be tilted slightly downwards to move abdominal organs away from the injection site.[11]

    • Rats: A two-person technique is recommended. One person restrains the rat with its back against their forearm, while the other performs the injection. Alternatively, a one-person technique involves wrapping the rat in a towel.[5][10]

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[5][12]

  • Administration:

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 30-40 degree angle with the bevel facing up.[5][11]

    • Aspirate briefly by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.[12]

    • Inject the this compound solution smoothly. The maximum recommended injection volume is 10 mL/kg.[5][11]

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions for at least 10-15 minutes.[11]

Protocol for Oral Gavage in Mice/Rats

This protocol details the procedure for administering a substance directly into the stomach of a rodent.

Materials:

  • This compound solution or suspension.

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip).[6]

  • Syringes.

  • Permanent marker.

  • Scale.

Procedure:

  • Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[6][8]

    • Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube. This prevents insertion past the stomach.[6][7]

  • Animal Restraint:

    • Mice: Scruff the mouse firmly to immobilize the head.

    • Rats: Hold the rat around the thoracic region, supporting the lower body, and gently extend the head back to create a straight line through the neck and esophagus.[6]

  • Administration:

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.[6][8] The tube should pass with minimal resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and should be removed immediately.

    • Once the needle is inserted to the pre-measured depth, administer the this compound solution slowly over 2-3 seconds.[8]

  • Post-administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.[6][8]

Visualizations

Signaling Pathway of this compound

This compound is a selective dopamine D2 receptor agonist. The following diagram illustrates its proposed mechanism of action.

Adoprazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates targets

Caption: Proposed signaling pathway for this compound, a D2 receptor agonist.

Experimental Workflow for Comparative Administration Study

The following diagram outlines the logical flow of an experiment designed to compare the intraperitoneal and oral administration of this compound.

Experimental_Workflow start Start: Animal Acclimatization randomization Randomization into Two Groups start->randomization group_ip Group 1: Intraperitoneal (IP) Administration randomization->group_ip group_po Group 2: Oral (PO) Administration randomization->group_po dosing_ip Dosing with This compound (10 mg/kg IP) group_ip->dosing_ip dosing_po Dosing with This compound (10 mg/kg PO) group_po->dosing_po sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing_ip->sampling dosing_po->sampling bioanalysis Bioanalysis of Plasma Samples (e.g., LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) bioanalysis->pk_analysis comparison Comparative Data Analysis and Reporting pk_analysis->comparison

Caption: Workflow for comparing IP and PO administration of this compound.

References

Application Note: Quantification of Adoprazine in Brain Tissue using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adoprazine is a novel psychoactive compound with potential therapeutic applications targeting neurotransmitter systems. To facilitate preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the determination of this compound concentrations in brain tissue using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The described method is intended to be a starting point for researchers and may require further optimization and validation according to specific laboratory conditions and regulatory guidelines.[1][2]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines the extraction of this compound from brain tissue homogenates. Protein precipitation is a rapid and effective method for removing high-molecular-weight substances that can interfere with HPLC analysis.[1][3]

  • Tissue Homogenization:

    • Rapidly dissect brain tissue samples on ice and weigh them.[4][5]

    • To the frozen tissue sample, add ice-cold 0.1 M perchloric acid at a ratio of 10:1 (v/w) (e.g., 1 mL for every 100 mg of tissue).[4]

    • Homogenize the sample immediately using a probe sonicator or a Polytron homogenizer until the tissue is completely dispersed. Keep the sample on ice during this process.[5][6]

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully collect the supernatant, which contains the analyte of interest.

    • Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.[4]

    • Transfer the filtrate into HPLC vials for analysis.

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the separation and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector is suitable.[1]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility in separating a wide range of compounds.[1]

    • Mobile Phase: A gradient elution of 0.1% v/v trifluoroacetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) can be employed. The pH of the aqueous phase should be adjusted to ensure consistent ionization of the analyte.[1]

    • Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[7]

    • Column Temperature: Maintain the column at 30°C to ensure reproducible retention times.[7]

    • Injection Volume: 20 µL.

    • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound. If unknown, a UV scan of an this compound standard should be performed to determine the optimal wavelength.

3. Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with ICH and FDA guidelines.[1] Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of Quantitative Method Validation Parameters

Validation ParameterAcceptance CriteriaExample Performance
Linearity (r²) ≥ 0.9950.9991
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 32 ng/mL
Intra-day Precision (%RSD) ≤ 15%3.5% - 8.2%
Inter-day Precision (%RSD) ≤ 15%5.1% - 9.8%
Accuracy (% Recovery) 85% - 115%92.7% - 108.4%
Extraction Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw, Short-Term) % Deviation within ±15%< 10%

Note: The "Example Performance" data is hypothetical and should be determined experimentally during method validation.

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G A Brain Tissue Dissection B Homogenization (0.1 M Perchloric Acid) A->B C Centrifugation (14,000 x g, 15 min, 4°C) B->C D Supernatant Collection C->D E Filtration (0.45 µm) D->E F HPLC Analysis E->F G Data Acquisition & Quantification F->G

A streamlined workflow for tissue sample preparation and analysis.

Diagram 2: Hypothetical Signaling Pathway of this compound

This compound is postulated to act as a modulator of serotonergic and dopaminergic systems. Its mechanism may involve partial agonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, coupled with antagonism at 5-HT2A receptors, similar to atypical antipsychotics like aripiprazole.[8][9] This can lead to a stabilization of dopamine and serotonin signaling in the brain.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin HT1A 5-HT1A Receptor HT->HT1A HT2A 5-HT2A Receptor HT->HT2A Signal Signal Transduction (e.g., cAMP modulation) D2R->Signal HT1A->Signal HT2A->Signal This compound This compound This compound->D2R Partial Agonist This compound->HT1A Partial Agonist This compound->HT2A Antagonist

This compound's potential interactions with dopamine and serotonin receptors.

References

Application Notes and Protocols for Adoprazine in Rodent Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine is a novel investigational compound with a proposed mechanism of action as a serotonin-dopamine activity modulator (SDAM). Preclinical research in rodent models is essential to characterize its behavioral effects and therapeutic potential. These application notes provide detailed protocols for utilizing this compound in two standard rodent behavioral paradigms: the Elevated Plus Maze (EPM) for assessing anxiolytic-like effects and the Forced Swim Test (FST) for evaluating antidepressant-like properties.

Mechanism of Action

This compound is hypothesized to exert its effects through partial agonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, alongside antagonist activity at serotonin 5-HT2A receptors. This profile suggests a potential to modulate dopamine and serotonin levels in key brain regions, which is a mechanism shared by some atypical antipsychotics and antidepressants.[1][2][3] The balance of these activities is thought to contribute to its potential anxiolytic and antidepressant effects without causing significant motor side effects.

Data Presentation

The following tables summarize hypothetical quantitative data from preclinical studies with this compound to illustrate its potential dose-dependent effects in common behavioral paradigms.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (seconds, Mean ± SEM)Open Arm Entries (%, Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle (Saline)-35.2 ± 4.128.5 ± 3.225.1 ± 2.8
This compound0.555.8 ± 5.340.1 ± 4.524.9 ± 3.1
This compound1.078.4 ± 6.9 52.7 ± 5.125.5 ± 2.9
This compound2.075.1 ± 7.2 50.9 ± 4.824.7 ± 3.0
Diazepam (Control)2.085.3 ± 8.1 58.2 ± 5.523.8 ± 2.5

*p<0.05, **p<0.01 vs. Vehicle group. Data are representative of expected outcomes.

Table 2: Effects of this compound in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds, Mean ± SEM)Swimming Time (seconds, Mean ± SEM)Climbing Time (seconds, Mean ± SEM)
Vehicle (Saline)-210.5 ± 12.345.2 ± 5.144.3 ± 4.9
This compound5.0165.7 ± 10.170.8 ± 6.363.5 ± 5.8
This compound10.0120.2 ± 9.5 95.4 ± 8.284.4 ± 7.1
This compound20.0115.8 ± 8.8 100.1 ± 7.984.1 ± 6.6
Imipramine (Control)15.098.9 ± 7.6 60.3 ± 5.4140.8 ± 11.2

*p<0.05, **p<0.01 vs. Vehicle group. Data are representative of expected outcomes.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol for Mice

This protocol is designed to assess the anxiolytic-like effects of this compound. The EPM test is based on the natural aversion of rodents to open and elevated spaces.[4][5]

1.1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • Group-housed (4-5 per cage) with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the housing facility before testing.

1.2. Apparatus:

  • A plus-shaped maze made of non-reflective material, elevated 50 cm from the floor.[5][6]

  • Two opposite arms (30 x 5 cm) are enclosed by 15 cm high walls (closed arms).

  • Two opposite arms (30 x 5 cm) are open (open arms).

  • A central platform (5 x 5 cm) connects the four arms.[5]

  • An overhead camera and tracking software (e.g., ANY-maze) are used for recording and analysis.

1.3. Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Dose volumes should be calculated based on the animal's body weight (e.g., 10 ml/kg).

1.4. Experimental Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment begins.[4]

  • Administer the assigned treatment (this compound, vehicle, or positive control) to each mouse.

  • After the 30-minute pre-treatment period, place a mouse on the central platform of the EPM, facing a closed arm.[4][6]

  • Allow the mouse to explore the maze freely for 5 minutes.[4][6]

  • Record the session using the overhead camera and tracking software.

  • After the 5-minute session, return the mouse to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.[6]

1.5. Behavioral Scoring:

  • Time spent in open arms: The primary measure of anxiety-like behavior. An increase in this parameter suggests an anxiolytic effect.

  • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100. Another indicator of anxiolytic activity.

  • Total number of arm entries: A measure of general locomotor activity. No significant change suggests the drug's effects are specific to anxiety and not due to sedation or hyperactivity.

Forced Swim Test (FST) Protocol for Rats

The FST is a common behavioral paradigm used to screen for antidepressant-like activity.[7][8] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.[9]

2.1. Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • Group-housed (2-3 per cage) with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle.

  • Handle the rats for 5 days prior to the experiment to reduce stress.

2.2. Apparatus:

  • A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).[7]

  • Fill the cylinder with water (23-25°C) to a depth of 30 cm, which prevents the rat from touching the bottom or escaping.[8]

  • A video camera for recording the sessions.

2.3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle for oral (p.o.) administration (e.g., distilled water).

  • For acute studies, administer this compound 60 minutes before the test session.

  • For chronic studies, administer this compound daily for 14-21 days, with the final dose given 60 minutes before the test.

2.4. Experimental Procedure (Two-Day Protocol):

  • Day 1 (Pre-test/Habituation):

    • Place each rat individually into the swim cylinder for a 15-minute session.[9]

    • This session promotes the development of a stable baseline of immobility on the test day.

    • After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to a heated cage before placing them back in their home cage.[8]

  • Day 2 (Test Session):

    • Administer this compound, vehicle, or a positive control (e.g., imipramine) 24 hours after the pre-test session.

    • 60 minutes after drug administration, place the rats back into the swim cylinders for a 5-minute test session.[9]

    • Record the entire 5-minute session for later analysis.

2.5. Behavioral Scoring:

  • A trained observer, blind to the treatment conditions, should score the behavior.

  • Immobility: The rat is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.[10] A decrease in immobility time is indicative of an antidepressant-like effect.

  • Swimming: The rat is making active swimming motions, moving around in the cylinder.

  • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2R D2 Receptor DA_vesicle->D2R Dopamine HT_vesicle Serotonin Vesicles HT1A 5-HT1A Receptor HT_vesicle->HT1A Serotonin HT2A 5-HT2A Receptor HT_vesicle->HT2A Effect Modulation of Neuronal Activity D2R->Effect Inhibitory HT1A->Effect Inhibitory HT2A->Effect Excitatory This compound This compound This compound->D2R Partial Agonist This compound->HT1A Partial Agonist This compound->HT2A Antagonist

Caption: Hypothetical signaling pathway of this compound.

G cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) habituation Habituation to Testing Room (60 min) acclimatization->habituation drug_admin Drug Administration (this compound/Vehicle) habituation->drug_admin pretreatment Pre-treatment Period (30 min) drug_admin->pretreatment behavioral_test Behavioral Test (EPM or FST for 5 min) pretreatment->behavioral_test data_collection Video Recording & Automated Tracking behavioral_test->data_collection scoring Behavioral Scoring (e.g., Immobility, Arm Time) data_collection->scoring stat_analysis Statistical Analysis scoring->stat_analysis

References

Application Notes and Protocols for Adoprazine in Microdialysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine is a novel psychoactive compound with a dual mechanism of action, functioning as a potent 5-HT1A receptor agonist and a dopamine (B1211576) D2/D3 receptor antagonist. This unique pharmacological profile suggests its potential therapeutic utility in a range of neuropsychiatric disorders. In vivo microdialysis is an indispensable technique for elucidating the neurochemical effects of such compounds in the brain of freely moving animals. This document provides a comprehensive protocol for conducting microdialysis experiments to investigate the effects of this compound on extracellular levels of dopamine and serotonin (B10506) in key brain regions.

Mechanism of Action

This compound exhibits high affinity for and potent agonism at serotonin 5-HT1A receptors, which are crucial in regulating mood, anxiety, and cognition. Simultaneously, it acts as an antagonist at dopamine D2 and D3 receptors, targets for many antipsychotic medications. This combined action is hypothesized to modulate dopaminergic and serotonergic neurotransmission, leading to its therapeutic effects. A preclinical study has shown that this compound administration can lead to an increase in extracellular dopamine levels while concurrently decreasing extracellular serotonin levels.

Experimental Protocols

This section details the methodology for an in vivo microdialysis experiment to assess the impact of this compound on dopamine and serotonin levels in the rat brain. The protocol is divided into several key stages, from surgical preparation to data analysis.

Animal Subjects and Housing
  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use guidelines.

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region. For the striatum, typical coordinates relative to bregma are: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from the dura. For the prefrontal cortex, typical coordinates are: AP: +3.2 mm, ML: ±0.5 mm, DV: -2.5 mm from the dura.

  • Slowly lower a guide cannula (e.g., CMA 12) to the predetermined dorsoventral coordinate.

  • Secure the guide cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide to maintain patency.

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

Microdialysis Experiment
  • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

  • Insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Connect the probe's inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85) at a constant flow rate of 1-2 µL/min.

  • Allow the system to stabilize for at least 60-120 minutes to achieve a stable baseline for neurotransmitter levels.

  • Collect at least three baseline dialysate samples (20-minute fractions) before drug administration.

  • Administer this compound via one of the following methods:

    • Systemic Administration: Inject this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 0.1 to 10 mg/kg.

    • Reverse Dialysis: Perfuse this compound directly through the microdialysis probe by dissolving it in the aCSF at a concentration range of 1-100 µM.

  • Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative for histological verification of the probe placement.

  • Store the collected dialysate samples at -80°C until analysis.

Analytical Procedure: HPLC-ECD
  • Thaw the dialysate samples on ice.

  • Inject a 20 µL aliquot of each sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).

  • Separate dopamine and serotonin using a reverse-phase C18 column.

  • The mobile phase can consist of a sodium phosphate (B84403) buffer, methanol, octanesulfonic acid, and EDTA, adjusted to an appropriate pH.

  • Quantify the levels of dopamine and serotonin by comparing the peak areas to a standard curve generated from known concentrations of the neurotransmitters.

  • Express the results as a percentage of the mean baseline levels.

Data Presentation

The following tables summarize expected quantitative data from microdialysis experiments with compounds exhibiting similar mechanisms of action to this compound (5-HT1A agonism and D2 antagonism).

Table 1: Effect of Systemic Administration of a 5-HT1A Agonist/D2 Antagonist on Striatal Dopamine Levels
Time (min) Vehicle (% Baseline) Compound (0.5 mg/kg; % Baseline) Compound (1.0 mg/kg; % Baseline) Compound (5.0 mg/kg; % Baseline)
-40 to -20100 ± 5100 ± 6100 ± 7100 ± 5
-20 to 0100 ± 4100 ± 5100 ± 6100 ± 6
Drug Administration
0 to 20102 ± 5115 ± 8130 ± 10155 ± 12
20 to 40105 ± 6135 ± 10160 ± 12190 ± 15
40 to 60103 ± 5145 ± 11175 ± 14210 ± 18
60 to 80101 ± 4130 ± 9165 ± 13195 ± 16
80 to 10099 ± 5115 ± 7140 ± 11170 ± 14
100 to 12098 ± 4105 ± 6120 ± 9150 ± 12
Table 2: Effect of Systemic Administration of a 5-HT1A Agonist/D2 Antagonist on Prefrontal Cortex Serotonin Levels
Time (min) Vehicle (% Baseline) Compound (0.5 mg/kg; % Baseline) Compound (1.0 mg/kg; % Baseline) Compound (5.0 mg/kg; % Baseline)
-40 to -20100 ± 6100 ± 7100 ± 5100 ± 8
-20 to 0100 ± 5100 ± 6100 ± 6100 ± 7
Drug Administration
0 to 2098 ± 585 ± 675 ± 560 ± 4
20 to 4097 ± 670 ± 560 ± 445 ± 3
40 to 6099 ± 565 ± 455 ± 340 ± 3
60 to 80101 ± 470 ± 560 ± 445 ± 4
80 to 100102 ± 580 ± 670 ± 555 ± 5
100 to 120101 ± 490 ± 785 ± 665 ± 6

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 This compound's Dual Mechanism of Action cluster_1 Serotonergic Synapse cluster_2 Dopaminergic Synapse This compound This compound HT1A_auto 5-HT1A Autoreceptor (Agonist Action) This compound->HT1A_auto D2_auto D2 Autoreceptor (Antagonist Action) This compound->D2_auto Serotonin_release Serotonin Release (Decreased) HT1A_auto->Serotonin_release HT1A_post Postsynaptic 5-HT1A Receptor (Agonist Action) Dopamine_release Dopamine Release (Increased) D2_auto->Dopamine_release D2_post Postsynaptic D2 Receptor (Antagonist Action)

This compound's dual action on serotonergic and dopaminergic systems.

G cluster_0 Microdialysis Experimental Workflow Surgery Guide Cannula Implantation Recovery Post-operative Recovery (48-72h) Surgery->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Stabilization System Stabilization (60-120 min) Probe_insertion->Stabilization Baseline Baseline Sample Collection (3x20 min) Stabilization->Baseline Drug_admin This compound Administration Baseline->Drug_admin Post_admin Post-administration Sample Collection (3-4 hours) Drug_admin->Post_admin Analysis HPLC-ECD Analysis of Dopamine & Serotonin Post_admin->Analysis

Step-by-step workflow for the this compound microdialysis experiment.

G cluster_0 5-HT1A Receptor Signaling Pathway Serotonin Serotonin / this compound HT1A_receptor 5-HT1A Receptor Serotonin->HT1A_receptor G_protein Gi/o Protein HT1A_receptor->G_protein AC Adenylyl Cyclase G_protein->AC GIRK GIRK Channel (K+ Efflux) G_protein->GIRK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization

Simplified signaling cascade following 5-HT1A receptor activation.

Application Note: Mass Spectrometry Analysis of Adoprazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of Adoprazine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a novel therapeutic agent, undergoes extensive metabolism, and understanding its metabolic fate is crucial for drug development and clinical monitoring. The methods described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound. While specific data for this compound is not publicly available, this document outlines robust methodologies adapted from the analysis of similar compounds, such as phenothiazines and other dopamine (B1211576) receptor antagonists.

Introduction

This compound is an antipsychotic agent whose mechanism of action is believed to involve the modulation of dopaminergic pathways.[1][2] The metabolic profiling of new chemical entities is a critical step in the drug discovery and development process, as metabolites can be pharmacologically active or contribute to adverse effects.[3] Mass spectrometry, particularly LC-MS/MS, is a powerful analytical technique for the sensitive and selective detection and quantification of drug metabolites in complex biological matrices.[3][4][5] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its potential metabolites.

Data Presentation

Due to the novelty of this compound, extensive quantitative data on its metabolites are not yet publicly available. The following table is a representative example of how to structure and present quantitative data for this compound and its hypothetical metabolites. This data is for illustrative purposes only and should be replaced with experimentally derived values.

Table 1: Hypothetical Quantitative Analysis of this compound and its Metabolites in Human Plasma (ng/mL)

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Mean Concentration (± SD) at 2h post-doseMean Concentration (± SD) at 8h post-dose
This compound0.110045.2 ± 8.712.6 ± 2.1
M1 (Hydroxy-Adoprazine)0.110022.1 ± 4.538.9 ± 7.3
M2 (N-desmethyl-Adoprazine)0.215015.8 ± 3.125.4 ± 5.0
M3 (this compound N-oxide)0.52008.3 ± 1.918.7 ± 3.9

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; SD: Standard Deviation.

Experimental Protocols

The following protocols are generalized based on standard practices for the analysis of similar small molecule drugs and their metabolites.[5][6][7] Optimization will be necessary for the specific analysis of this compound and its metabolites.

Protocol 1: Sample Preparation using Protein Precipitation

This method is suitable for initial screening and qualitative analysis.

Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract and is recommended for quantitative analysis requiring higher sensitivity.[7]

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Human plasma (or other biological matrix)

  • Internal Standard (IS) solution

  • Phosphoric acid (0.1% in water)

  • Methanol (B129727) (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Elution solvent (e.g., 90:10 ACN:MeOH with 0.1% formic acid)

  • SPE manifold

  • Evaporation system

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 500 µL of plasma by adding 10 µL of IS and 500 µL of 0.1% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

Table 2: Hypothetical MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Parent Mass + H]+[Fragment 1]+[Optimized Value]
[Fragment 2]+[Optimized Value]
M1 (Hydroxy-Adoprazine)[Parent Mass + 16 + H]+[Fragment 1]+[Optimized Value]
[Fragment 2]+[Optimized Value]
M2 (N-desmethyl-Adoprazine)[Parent Mass - 14 + H]+[Fragment 1]+[Optimized Value]
[Fragment 2]+[Optimized Value]
M3 (this compound N-oxide)[Parent Mass + 16 + H]+[Fragment 1]+[Optimized Value]
[Fragment 2]+[Optimized Value]
Internal Standard[IS Mass + H]+[IS Fragment]+[Optimized Value]

Visualizations

Dopamine Receptor Signaling Pathway

This compound is hypothesized to act as an antagonist at dopamine receptors. The following diagram illustrates the canonical signaling pathways downstream of D1-like and D2-like dopamine receptors. Antagonism by this compound would block these signaling cascades.

Dopamine Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds D2R D2 Receptor Dopamine->D2R Binds Gs Gs D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act DARPP32 DARPP-32 PKA_act->DARPP32 Phosphorylates CREB CREB Phosphorylation PKA_act->CREB PP1_inhib PP-1 Inhibition DARPP32->PP1_inhib Gene Gene Expression CREB->Gene Gi Gi D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits K_channel K+ Channel Opening Gi->K_channel Ca_channel Ca2+ Channel Inhibition Gi->Ca_channel cAMP_dec ↓ cAMP AC_inhib->cAMP_dec This compound This compound This compound->D1R Antagonizes This compound->D2R Antagonizes

Caption: Dopamine receptor signaling pathways and the antagonistic action of this compound.

General Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometry analysis of this compound metabolites from biological samples.

Experimental Workflow SampleCollection Biological Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation or SPE) SampleCollection->SamplePrep LC_Separation LC Separation (Reverse-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Identification) MS_Detection->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General workflow for this compound metabolite analysis.

Conclusion

The protocols and information presented in this application note provide a solid foundation for the development of robust and reliable LC-MS/MS methods for the analysis of this compound and its metabolites. While the provided methods are based on established principles for similar compounds, it is imperative to perform method development and validation specific to this compound to ensure data quality and regulatory compliance. The successful application of these techniques will be instrumental in elucidating the metabolic profile of this compound, thereby supporting its continued development and safe clinical use.

References

Adoprazine (SLV313): Application Notes for a D₂ Antagonist/5-HT₁ₐ Agonist in Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Adoprazine (also known as SLV313) as a pharmacological tool for studying dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors. This compound is a compound with a unique pharmacological profile, acting as a full antagonist at dopamine D₂ and D₃ receptors and a full agonist at serotonin 5-HT₁ₐ receptors.[1][2] While its development as a potential antipsychotic was discontinued (B1498344) due to suboptimal pharmacokinetic properties or insufficient efficacy, its distinct mechanism of action makes it a valuable research tool for dissecting the roles of these two critical receptor systems in neurotransmission and disease.

Pharmacological Profile of this compound (SLV313)

This compound exhibits high affinity for human recombinant dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors. Its functional activity is characterized by potent antagonism of D₂/D₃ receptors and robust agonism of 5-HT₁ₐ receptors.[1][2] This dual activity allows for the simultaneous blockade of dopamine-mediated signaling and activation of serotonin-mediated pathways, providing a unique tool to explore the interplay between these systems.

Data Presentation: Quantitative Pharmacological Data for this compound (SLV313)

The following tables summarize the binding affinities and functional potencies of this compound at key human receptors.

Table 1: Receptor Binding Affinity of this compound (SLV313)

Receptor SubtypeBinding Affinity (Kᵢ)
Dopamine D₂High Affinity
Dopamine D₃High Affinity
Dopamine D₄High Affinity
Serotonin 5-HT₁ₐHigh Affinity
Serotonin 5-HT₂ₐWeak Affinity
Serotonin 5-HT₂ₒHigh Affinity
Serotonin 5-HT₇Moderate Affinity

Note: "High," "Moderate," and "Weak" affinities are qualitative descriptors based on the referenced literature. For specific quantitative values where available, refer to the original publications.

Table 2: Functional Activity of this compound (SLV313)

ReceptorAssay TypeFunctional ActivityPotency
Human 5-HT₁ₐAgonist-stimulated [³⁵S]GTPγS bindingFull AgonistpEC₅₀ = 9.0
Human Dopamine D₂Antagonist activityFull AntagonistpA₂ = 9.3
Human Dopamine D₃Antagonist activityFull AntagonistpA₂ = 8.9

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the signaling pathways of the dopamine D₂ and serotonin 5-HT₁ₐ receptors.

G_protein_signaling cluster_D2 Dopamine D₂ Receptor (Antagonism) cluster_5HT1A Serotonin 5-HT₁ₐ Receptor (Agonism) Adoprazine_D2 This compound D2R D₂ Receptor Adoprazine_D2->D2R Blocks Gi Gαi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 Conversion of ATP PKA_D2 PKA cAMP_D2->PKA_D2 Activation Adoprazine_5HT1A This compound HT1AR 5-HT₁ₐ Receptor Adoprazine_5HT1A->HT1AR Activates Gi_5HT1A Gαi HT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Reduced conversion of ATP PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Reduced activation

This compound's dual action on D₂ and 5-HT₁ₐ receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D₂ and serotonin 5-HT₁ₐ receptors.

Materials:

  • Cell membranes prepared from cells expressing human recombinant D₂ or 5-HT₁ₐ receptors.

  • Radioligands: [³H]Spiperone (for D₂ receptors) and [³H]8-OH-DPAT (for 5-HT₁ₐ receptors).

  • Non-specific binding competitors: Haloperidol (for D₂ receptors) and Serotonin (for 5-HT₁ₐ receptors).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the chosen radioligand at a concentration near its K₋d, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of the respective non-specific competitor.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Cell membranes start->prep_reagents plate_setup Set up 96-well plate: - Assay buffer - Radioligand - this compound/Competitor prep_reagents->plate_setup add_membranes Add cell membranes to initiate reaction plate_setup->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter Terminate by rapid filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Add scintillation fluid and count radioactivity wash->count analyze Analyze data: - Calculate specific binding - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Experimental workflow for radioligand binding assay.
[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ for agonists, IC₅₀ for antagonists) of this compound at D₂ and 5-HT₁ₐ receptors.

Materials:

  • Cell membranes from cells expressing human recombinant D₂ or 5-HT₁ₐ receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • For antagonist mode at D₂ receptors: a D₂ agonist (e.g., quinpirole).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Agonist Mode (for 5-HT₁ₐ): a. Prepare serial dilutions of this compound. b. In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and cell membranes. c. Pre-incubate the plate. d. Initiate the reaction by adding [³⁵S]GTPγS. e. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Antagonist Mode (for D₂): a. Prepare serial dilutions of this compound. b. In a 96-well plate, add assay buffer, GDP, a fixed concentration of a D₂ agonist (at its EC₈₀), varying concentrations of this compound, and cell membranes. c. Follow steps 1c-1e.

  • Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold assay buffer. c. Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: a. For agonist activity, plot specific [³⁵S]GTPγS binding against this compound concentration to determine EC₅₀ and Eₘₐₓ. b. For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against this compound concentration to determine the IC₅₀.

gtp_gamma_s_workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - [³⁵S]GTPγS - GDP, Agonist (for antagonist mode) start->prep_reagents plate_setup Set up 96-well plate: - Assay buffer, GDP, Membranes - this compound ± Agonist prep_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_gtp Add [³⁵S]GTPγS to initiate reaction pre_incubate->add_gtp incubate Incubate at 30°C add_gtp->incubate filter_wash Terminate by filtration and wash incubate->filter_wash count Add scintillation fluid and count filter_wash->count analyze Analyze data: - Determine EC₅₀/Eₘₐₓ or IC₅₀ count->analyze end End analyze->end

Experimental workflow for [³⁵S]GTPγS binding assay.
cAMP Functional Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity mediated by D₂ and 5-HT₁ₐ receptors.

Materials:

  • Whole cells expressing human recombinant D₂ or 5-HT₁ₐ receptors.

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase for Gᵢ-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen cAMP detection kit.

Protocol:

  • Seed the cells in microplates and culture overnight.

  • Replace the culture medium with assay buffer.

  • For 5-HT₁ₐ (Gᵢ-coupled, agonist mode): a. Add varying concentrations of this compound. b. Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production. c. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For D₂ (Gᵢ-coupled, antagonist mode): a. Add varying concentrations of this compound. b. Add a fixed concentration of a D₂ agonist. c. Add a fixed concentration of forskolin to all wells. d. Incubate as in 3c.

  • Lyse the cells according to the cAMP kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit protocol.

  • Read the plate using a suitable plate reader.

  • Data Analysis: a. For agonist activity at 5-HT₁ₐ, plot the inhibition of forskolin-stimulated cAMP levels against this compound concentration to determine the EC₅₀. b. For antagonist activity at D₂, plot the reversal of agonist-induced inhibition of forskolin-stimulated cAMP against this compound concentration to determine the IC₅₀.

Conclusion

This compound (SLV313) serves as a specialized pharmacological tool for the in vitro and in vivo investigation of dopamine D₂ and serotonin 5-HT₁ₐ receptor function. Its distinct profile as a D₂/D₃ antagonist and a 5-HT₁ₐ agonist allows for the targeted modulation of these two key neurotransmitter systems. The protocols and data presented herein provide a framework for researchers to utilize this compound effectively in their studies of receptor pharmacology and signaling.

References

Application Notes and Protocols for Efficacy Studies with Adoprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine is a selective dopamine (B1211576) D2/D3 receptor agonist under investigation for the symptomatic treatment of Parkinson's disease (PD). Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits such as bradykinesia, rigidity, and tremor.[1][2] this compound acts by directly stimulating postsynaptic dopamine receptors in the brain, thereby mimicking the effects of dopamine and alleviating motor symptoms.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical efficacy studies of this compound in a widely used rodent model of Parkinson's disease.

Mechanism of Action & Signaling Pathway

This compound is a non-ergoline dopamine agonist with high affinity and selectivity for the dopamine D2 and D3 receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase through the activation of the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling pathway is crucial for modulating neuronal excitability and communication in brain regions associated with motor control.[5]

Adoprazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2/D3 Receptor This compound->D2R Binds and Activates G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Excitability PKA->Neuronal_Activity

Caption: this compound signaling pathway.

Preclinical Efficacy Study Design

A robust preclinical efficacy study is essential to evaluate the therapeutic potential of this compound. The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a well-established and widely used animal model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease.[7][8][9]

Experimental Workflow:

Efficacy_Study_Workflow A Animal Acclimatization (1 week) B Baseline Behavioral Testing (Cylinder & Rotarod) A->B C Unilateral 6-OHDA Lesioning (Stereotaxic Surgery) B->C D Post-Lesion Recovery (2 weeks) C->D E Confirmation of Lesion (Apomorphine-induced rotations) D->E F Randomization & Grouping (Vehicle, this compound Doses) E->F G Chronic Treatment (Daily for 4 weeks) F->G H Weekly Behavioral Testing (Cylinder & Rotarod) G->H I Euthanasia & Brain Tissue Collection H->I J Post-mortem Analysis (Tyrosine Hydroxylase IHC) I->J K Data Analysis & Reporting J->K

Caption: Experimental workflow for this compound efficacy study.

Experimental Protocols

6-OHDA Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and extensive loss of dopaminergic neurons.[7]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid solution (0.2 mg/mL in saline)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of ascorbic acid-saline).

  • Drill a small hole in the skull at the appropriate coordinates for the MFB.

  • Slowly infuse the 6-OHDA solution into the MFB.

  • Allow the syringe to remain in place for a few minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and provide post-operative care.

Cylinder Test for Forelimb Asymmetry

This test assesses the spontaneous use of the forelimbs and is a sensitive measure of motor deficits in unilaterally lesioned animals.[10][11][12][13][14]

Materials:

  • Transparent cylinder (20 cm diameter, 30 cm height)

  • Video recording equipment

Procedure:

  • Place the rat in the cylinder and record its activity for 5 minutes.

  • Analyze the video to count the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.

  • Calculate the percentage of contralateral forelimb use as: (contralateral touches + 1/2 both touches) / (total touches) x 100.

Rotarod Test for Motor Coordination

The rotarod test evaluates motor coordination, balance, and endurance.[15][16][17][18][19]

Materials:

  • Rotarod apparatus for rats

Procedure:

  • Habituate the rats to the rotarod at a low, constant speed (e.g., 5 rpm) for a few days before testing.

  • During testing, place the rat on the rotating rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform multiple trials for each rat and average the results.

Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.[20][21][22][23][24]

Materials:

  • Rat brain sections (fixed and cryosectioned)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (e.g., biotinylated anti-rabbit IgG)

  • ABC kit (avidin-biotin complex)

  • DAB (3,3'-diaminobenzidine) substrate

  • Microscope

Procedure:

  • Wash brain sections in phosphate-buffered saline (PBS).

  • Incubate the sections in a blocking solution to prevent non-specific antibody binding.

  • Incubate with the primary anti-TH antibody.

  • Wash and incubate with the secondary antibody.

  • Incubate with the ABC reagent.

  • Develop the color reaction with DAB.

  • Mount the sections on slides and coverslip.

  • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Data Presentation

The quantitative data from the efficacy study should be summarized in a clear and structured table to facilitate comparison between treatment groups.

Table 1: Hypothetical Efficacy Data of this compound in 6-OHDA-Lesioned Rats

Treatment GroupDose (mg/kg)Cylinder Test (% Contralateral Forelimb Use)Rotarod Test (Latency to Fall, s)TH+ Neurons in SNc (% of Sham)
ShamVehicle48.5 ± 3.2285.4 ± 15.1100 ± 5.6
6-OHDA + VehicleVehicle12.3 ± 2.195.7 ± 10.88.2 ± 2.5
6-OHDA + this compound125.6 ± 2.8152.3 ± 12.49.1 ± 3.1
6-OHDA + this compound338.9 ± 3.5 210.9 ± 14.67.8 ± 2.9
6-OHDA + this compound1045.1 ± 3.1 265.2 ± 13.98.5 ± 2.7

*p < 0.05, **p < 0.01, ***p < 0.001 compared to 6-OHDA + Vehicle group. Data are presented as mean ± SEM. SNc = Substantia nigra pars compacta.

Conclusion and Future Directions

The protocols and study design outlined in these application notes provide a framework for evaluating the preclinical efficacy of this compound. The hypothetical data suggest that this compound can dose-dependently improve motor function in a rat model of Parkinson's disease. The lack of effect on TH-positive neuron count indicates a symptomatic rather than a neuroprotective effect.

Future_Directions A Successful Preclinical Efficacy (Motor Symptom Improvement) C Investigational New Drug (IND) Application A->C B Favorable Safety & Toxicology Profile B->C D Phase I Clinical Trials (Safety & Pharmacokinetics in Humans) C->D E Phase II/III Clinical Trials (Efficacy in Parkinson's Patients) D->E

Caption: Path from preclinical findings to clinical development.

Further studies should investigate the long-term efficacy and safety of this compound, as well as its potential to induce dyskinesias, a common side effect of long-term dopaminergic therapy. Successful completion of these preclinical studies will be critical for the translation of this compound into clinical trials for the treatment of Parkinson's disease.

References

Application Notes and Protocols for Investigating Adoprazine-Like Dual D2/5-HT1A Receptor Ligands in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine is a compound that was investigated for its dual ligand activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[1] While its development was discontinued (B1498344) due to non-optimal pharmacokinetic properties or insufficient therapeutic efficacy, its mechanism of action remains a subject of interest for neuropsychiatric and neurodegenerative disease research.[1] Compounds with this dual-receptor profile are hypothesized to offer a unique approach to modulating neuronal signaling, potentially providing therapeutic benefits for conditions like schizophrenia and Parkinson's disease.[1][2]

These application notes provide a framework for researchers interested in studying the effects of this compound or novel compounds with a similar dual D2/5-HT1A receptor profile in primary neuron cultures. The protocols outlined below are generalized methodologies for assessing key neuronal functions and are intended to be adapted for specific experimental needs.

Potential Applications in Primary Neuron Cultures

Primary neuron cultures are a valuable in vitro model for dissecting the cellular and molecular mechanisms of neuroactive compounds.[3][4] For a dual D2/5-HT1A ligand like this compound, key research applications include:

  • Neuroprotection Assays: Investigating the compound's ability to protect neurons from various insults, such as oxidative stress or excitotoxicity. Dopamine agonists have shown neuroprotective properties in several preclinical models.[5][6][7]

  • Neurite Outgrowth and Plasticity Studies: Assessing the influence of the compound on neurite extension, branching, and retraction, which are crucial for neuronal development and connectivity.[8][9]

  • Synaptic Function Analysis: Examining the effects on synaptic protein expression, neurotransmitter release, and synaptic plasticity.

  • Signaling Pathway Elucidation: Determining the downstream intracellular signaling cascades activated or inhibited by the compound through its action on D2 and 5-HT1A receptors.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuropharmacological studies.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine (PDL) coated culture plates or coverslips

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterine horns and remove the embryonic sacs.

  • Isolate the embryonic brains and place them in chilled dissection medium.

  • Under a dissecting microscope, carefully remove the cortices.

  • Mince the cortical tissue and transfer it to a papain solution for enzymatic digestion.

  • Incubate at 37°C for a predetermined time (e.g., 15-20 minutes).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto PDL-coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 2-3 days.

G cluster_0 Embryo Dissection cluster_1 Cell Preparation cluster_2 Cell Culture E18_Pup E18 Rat Pup Brain_Isolation Brain Isolation E18_Pup->Brain_Isolation Isolate Cortical_Dissection Cortical Dissection Brain_Isolation->Cortical_Dissection Dissect Enzymatic_Digestion Enzymatic Digestion Cortical_Dissection->Enzymatic_Digestion Papain Cortical_Dissection->Enzymatic_Digestion Trituration Trituration Enzymatic_Digestion->Trituration Mechanical Dissociation Cell_Counting Cell Counting & Viability Trituration->Cell_Counting Viability Check Plating Plating Neurons Cell_Counting->Plating Seed on PDL Incubation Incubation Plating->Incubation 37°C, 5% CO2 Maintenance Culture Maintenance Incubation->Maintenance Media Changes

Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol assesses the ability of a test compound to protect primary neurons from oxidative stress induced by hydrogen peroxide (H₂O₂).

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro (DIV).

  • Pre-treat the neurons with various concentrations of the test compound (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control.

  • Induce oxidative stress by adding a final concentration of 50-100 µM H₂O₂ to the culture medium for 4-6 hours. Include a control group with no H₂O₂ treatment.

  • Assess cell viability using a standard method, such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Quantify the results using a plate reader or fluorescence microscope.

Neurite Outgrowth Assay

This protocol quantifies the effect of a test compound on the growth of neurites.

Procedure:

  • Plate primary neurons at a low density on PDL-coated coverslips to allow for clear visualization of individual cells.

  • After 4 hours, once the cells have attached, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.

  • Culture the neurons for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and stain for a neuronal marker, such as β-III-tubulin, using immunocytochemistry.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using software (e.g., ImageJ with the NeuronJ plugin) to quantify total neurite length, number of primary neurites, and number of branch points per neuron.[8]

Data Presentation

Quantitative data from the described assays should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Hypothetical Neuroprotective Effect of Compound X against H₂O₂-Induced Toxicity

Treatment GroupCompound X Conc. (µM)H₂O₂ (100 µM)Cell Viability (%)
Control0-100 ± 5.2
Vehicle0+45 ± 4.1
Compound X0.01+58 ± 3.9
Compound X0.1+72 ± 5.5
Compound X1.0+85 ± 4.8
Compound X10.0+88 ± 3.7

Data are represented as mean ± SEM.

Table 2: Hypothetical Effects of Compound X on Neurite Outgrowth in Primary Neurons

Treatment GroupCompound X Conc. (µM)Total Neurite Length (µm/neuron)Primary Neurites (count/neuron)Branch Points (count/neuron)
Vehicle0450 ± 354.2 ± 0.53.8 ± 0.6
Compound X0.01510 ± 424.5 ± 0.44.5 ± 0.7
Compound X0.1620 ± 515.1 ± 0.66.2 ± 0.9
Compound X1.0680 ± 485.4 ± 0.57.1 ± 1.1

Data are represented as mean ± SEM.

Signaling Pathways

This compound-like compounds exert their effects by modulating the signaling pathways downstream of D2 and 5-HT1A receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[10][11][12] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[10][13] D2 receptor activation can also modulate ion channels and engage in G-protein-independent signaling through β-arrestin.[14]

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine / Agonist D2R D2 Receptor G_alpha_i Gαi/o AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA PKA Beta_Arrestin β-Arrestin Cellular_Response Cellular Response (e.g., Ion channel modulation, reduced gene expression)

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gαi/o proteins.[2] Their activation also leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[15] Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

G cluster_1 Serotonin 5-HT1A Receptor Signaling Serotonin Serotonin / Agonist HT1A 5-HT1A Receptor G_protein Gαi/o & Gβγ AC Adenylyl Cyclase cAMP cAMP GIRK GIRK Channel K_ion K+ Hyperpolarization Hyperpolarization (Inhibitory Effect)

Conclusion

While this compound itself is no longer in clinical development, its dual-target profile represents a continuing area of interest in neuropharmacology. The use of primary neuron cultures provides a powerful platform to investigate the neuroprotective, neuroplastic, and signaling effects of novel compounds targeting both the dopaminergic and serotonergic systems. The protocols and frameworks provided here offer a starting point for researchers to explore the therapeutic potential of such molecules.

References

Synthesis of Radiolabeled Adoprazine for Serotonin 5-HT1A Receptor Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine (SLV313) is a potent and selective serotonin (B10506) 5-HT1A receptor agonist with potential applications in the treatment of neuropsychiatric disorders. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of neuroreceptors. Radiolabeled this compound serves as a valuable tool for PET imaging studies to investigate the distribution and density of 5-HT1A receptors in the brain, offering insights into disease mechanisms and the pharmacodynamics of novel therapeutics.

These application notes provide detailed protocols for the synthesis of Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled this compound, along with a summary of expected quantitative data based on analogous radioligands. Additionally, the 5-HT1A receptor signaling pathway and a general experimental workflow are visualized to aid in understanding the context and application of these radiotracers.

Data Presentation

The successful synthesis of a PET radioligand is evaluated based on several key parameters. While specific data for radiolabeled this compound is not extensively published, the following tables summarize typical quantitative data for structurally related arylpiperazine 5-HT1A receptor PET radioligands, providing a benchmark for the synthesis of [¹¹C]this compound and [¹⁸F]this compound.

Table 1: Typical Quantitative Data for ¹¹C-labeled Arylpiperazine 5-HT1A PET Radioligands

RadioligandPrecursorRadiochemical Yield (RCY, decay-corrected)Radiochemical PurityMolar Activity (Am) at end of synthesis (EOS)Reference
[¹¹C]WAY-100635Desmethyl-WAY-10063520-40%>98%150-400 GBq/µmol[1]
[¹¹C]CUMI-101Desmethyl-CUMI-10115-30%>99%100-300 GBq/µmol[2]
[¹¹C]MefwayDesmethyl-Mefway25-50%>98%200-500 GBq/µmol[3]
Expected [¹¹C]this compoundDesmethyl-Adoprazine15-40%>98%150-400 GBq/µmolN/A

Table 2: Typical Quantitative Data for ¹⁸F-labeled Arylpiperazine 5-HT1A PET Radioligands

RadioligandPrecursorRadiochemical Yield (RCY, non-decay-corrected)Radiochemical PurityMolar Activity (Am) at end of synthesis (EOS)Reference
[¹⁸F]MPPFNitro-MPPF10-25%>99%80-200 GBq/µmol[4]
[¹⁸F]FCWAYBromoethyl-precursor5-15%>98%50-150 GBq/µmol[5]
[¹⁸F]MefwayTosyloxyethyl-precursor20-35%>99%100-250 GBq/µmol[6]
Expected [¹⁸F]this compoundBromoethyl- or Tosyloxyethyl-Adoprazine precursor10-30%>98%80-200 GBq/µmolN/A

Experimental Protocols

The following are detailed, plausible protocols for the synthesis of [¹¹C]this compound and [¹⁸F]this compound based on established radiolabeling methodologies for similar structures.

Protocol 1: Synthesis of [¹¹C]this compound via ¹¹C-Methylation

This protocol describes the synthesis of [¹¹C]this compound by the methylation of its desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Materials:

  • Desmethyl-Adoprazine precursor ((S)-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[2-(2-hydroxyphenyl)ethyl]piperazine)

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • HPLC purification system (C18 column)

  • Mobile phase for HPLC (e.g., acetonitrile (B52724)/water/triethylamine mixture)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Procedure:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl-Adoprazine precursor in 300 µL of anhydrous DMF in a sealed reaction vessel.

  • Base Addition: Add a small amount of a suitable base, such as sodium hydride (a suspension in oil, use a minimal amount to deprotonate the phenolic hydroxyl group).

  • Introduction of [¹¹C]Methylating Agent: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf, produced from a cyclotron and methylation module, through the precursor solution at room temperature.

  • Reaction: Heat the sealed reaction vessel at 80-100°C for 3-5 minutes.

  • Quenching and Purification: After the reaction, quench the mixture with 500 µL of the HPLC mobile phase. Inject the entire mixture onto a semi-preparative HPLC column for purification.

  • Product Collection: Collect the radioactive peak corresponding to [¹¹C]this compound. The retention time should be predetermined using a non-radioactive standard.

  • Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with sterile water to remove residual HPLC solvents. Finally, the [¹¹C]this compound is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to achieve a final injectable solution with <10% ethanol.

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), molar activity, residual solvents, and sterility.

Protocol 2: Synthesis of [¹⁸F]this compound via ¹⁸F-Fluoroethylation

This protocol outlines the synthesis of [¹⁸F]this compound by the N-alkylation of a suitable precursor with [¹⁸F]fluoroethyl bromide or tosylate.

Materials:

  • N-des(2-(2-methoxyphenyl)ethyl)-Adoprazine precursor ((S)-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine) or a bromo/tosyl-activated precursor

  • [¹⁸F]Fluoroethyl bromide ([¹⁸F]CH₂CH₂Br) or [¹⁸F]Fluoroethyl tosylate ([¹⁸F]CH₂CH₂OTs)

  • Anhydrous Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Kryptofix 2.2.2 (K₂₂₂)

  • HPLC purification system (C18 column)

  • Mobile phase for HPLC (e.g., acetonitrile/ammonium formate (B1220265) buffer)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted into a reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile to obtain the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Synthesis of [¹⁸F]Fluoroethylating Agent: The activated [¹⁸F]fluoride is reacted with a suitable precursor, such as 1,2-dibromoethane (B42909) or ethylene (B1197577) ditosylate, to produce [¹⁸F]fluoroethyl bromide or [¹⁸F]fluoroethyl tosylate. This agent is then typically purified by distillation or a small SPE cartridge.

  • Alkylation Reaction: The purified [¹⁸F]fluoroethylating agent is bubbled into a solution of the N-des-alkyl this compound precursor (1-2 mg) and a base (e.g., K₂CO₃) in anhydrous acetonitrile or DMF.

  • Reaction: The reaction mixture is heated at 100-120°C for 10-15 minutes.

  • Purification and Formulation: The purification and formulation steps are similar to those described for [¹¹C]this compound (Protocol 1, steps 5-7). The crude reaction mixture is diluted and purified by semi-preparative HPLC. The collected fraction containing [¹⁸F]this compound is reformulated using an SPE cartridge to provide a sterile, injectable solution.

  • Quality Control: As with the ¹¹C-labeled compound, rigorous quality control is performed to ensure radiochemical purity, molar activity, and safety for in vivo use.

Mandatory Visualizations

Signaling Pathway

This compound is an agonist for the serotonin 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events.

G cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: 5-HT1A receptor signaling pathway activated by this compound.

Experimental Workflow

The overall process from cyclotron production of the radionuclide to the final quality control of the radiolabeled this compound follows a standardized workflow.

G cluster_production Radionuclide Production cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron Cyclotron (¹¹C or ¹⁸F production) Synthesis_Module Automated Synthesis Module Cyclotron->Synthesis_Module Radionuclide Transfer HPLC HPLC Purification Synthesis_Module->HPLC Crude Product Precursor This compound Precursor Precursor->Synthesis_Module Reagent Formulation SPE Formulation HPLC->Formulation Purified Product QC Quality Control (HPLC, GC, etc.) Formulation->QC Final Formulation Final_Product Radiolabeled this compound (Injectable Solution) QC->Final_Product Release

Caption: General workflow for the synthesis of radiolabeled this compound.

References

Application Notes and Protocols for Adoprazine Solution Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine is a potent, non-selective dopamine (B1211576) agonist that activates both D1-like and D2-like dopamine receptors. Its utility in long-term in vitro and in vivo experiments is critically dependent on the stability of its prepared solutions. As a catecholamine-containing compound, this compound is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperature, and suboptimal pH. This degradation can lead to a loss of potency and the formation of potentially confounding artifacts, compromising experimental reproducibility and validity.

These application notes provide a comprehensive guide to preparing stable this compound solutions for long-term research applications. The protocols outlined below are designed to minimize degradation and ensure the integrity of the compound throughout the duration of your experiments.

Data Presentation

The stability of this compound solutions is highly dependent on concentration, storage temperature, and the presence of antioxidants. Higher concentrations are generally more stable than lower concentrations.

Table 1: Stability of this compound Hydrochloride (1 mg/mL) in Aqueous Solution with 0.125% Sodium Metabisulfite (B1197395)

Storage ConditionTime Point% Remaining this compound HClVisual Observation
4°C, Protected from Light3 Weeks>95%Clear, colorless
4°C, Protected from Light6 Weeks>95%Clear, colorless
4°C, Protected from Light6 MonthsStableNo significant decomposition observed[1]

Table 2: Stability of this compound Hydrochloride (50 µg/mL) in Aqueous Solution (pH 4) with a Combination of 0.1% L-Ascorbic Acid and 0.1% Sodium Metabisulfite

Storage TemperatureTime Point% Remaining this compound HClVisual Observation
25°C14 Days99.7%[2][3][4]No perceptible color change[3]
37°C14 Days95.9%[2][3][4]No perceptible color change[3]

Table 3: Factors Influencing this compound Solution Stability

FactorImpact on StabilityRecommendations
Oxygen Primary cause of degradation via autoxidation.[5]Prepare solutions with de-aerated solvents and flush storage vials with an inert gas (e.g., nitrogen).
Light Accelerates oxidation.[5]Store solutions in amber vials or wrap containers in foil to protect from light.[5]
pH Oxidation rate increases significantly at higher pH.Maintain the solution pH between 3 and 4.[6]
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at 4°C for long-term use.[6]
Concentration Lower concentrations are more prone to oxidation.[5]Prepare a concentrated stock solution and dilute it to the final working concentration immediately before use.
Antioxidants Inhibit oxidation and significantly enhance stability.Use a combination of antioxidants such as L-ascorbic acid and sodium metabisulfite.[2][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Hydrochloride Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL this compound hydrochloride solution with enhanced stability for long-term storage.

Materials:

  • This compound hydrochloride powder

  • L-ascorbic acid

  • Sodium metabisulfite

  • Sterile water for injection (WFI) or 0.9% saline

  • 0.1 N Hydrochloric acid

  • Sterile, amber glass vials

  • Nitrogen gas source

  • Sterile syringe filters (0.22 µm)

Procedure:

  • De-aerate the Solvent: Bubble nitrogen gas through the sterile WFI or saline for at least 15 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution: In a sterile, light-protected container, dissolve L-ascorbic acid (to a final concentration of 0.1% w/v) and sodium metabisulfite (to a final concentration of 0.1% w/v) in the de-aerated solvent.

  • Dissolve this compound HCl: Accurately weigh the required amount of this compound hydrochloride powder and add it to the antioxidant-containing solvent to achieve a final concentration of 1 mg/mL.

  • Gentle Mixing: Gently swirl the solution until the this compound hydrochloride is completely dissolved. Avoid vigorous shaking to minimize the reintroduction of oxygen.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a range of 3.5 - 4.0 with a small volume of 0.1 N hydrochloric acid.[5]

  • Sterile Filtration: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

  • Inert Gas Overlay: Before sealing the vial, flush the headspace with nitrogen gas to create an inert atmosphere.

  • Storage: Store the vial at 4°C, protected from light.[5]

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method can be used to quantify the concentration of this compound hydrochloride and detect the presence of degradation products.

HPLC System Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 80% 50 mM orthophosphoric acid (pH adjusted to 3.5 with 5 M sodium hydroxide) and 20% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound hydrochloride in the mobile phase at known concentrations.

  • Sample Preparation: Dilute a sample of the prepared this compound solution with the mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the prepared sample and standards onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. The appearance of new peaks or a decrease in the main this compound peak indicates degradation.

Mandatory Visualization

Signaling Pathways

This compound is a non-selective agonist for both D1-like and D2-like dopamine receptors. The activation of these receptors initiates distinct downstream signaling cascades.

D1_Signaling_Pathway This compound This compound D1R D1 Receptor This compound->D1R binds Gs_olf Gαs/olf D1R->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) CREB CREB PKA->CREB phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits Gene Gene Transcription CREB->Gene

Caption: this compound-activated D1 receptor signaling pathway.

D2_Signaling_Pathway This compound This compound D2R D2 Receptor This compound->D2R binds Gi_o Gαi/o D2R->Gi_o activates BetaArrestin β-Arrestin D2R->BetaArrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K+ Channels Gi_o->K_channel activates Ca_channel Ca2+ Channels Gi_o->Ca_channel inhibits cAMP cAMP AC->cAMP production ↓ MAPK MAPK Pathway BetaArrestin->MAPK activates

Caption: this compound-activated D2 receptor signaling pathways.

Experimental Workflow

The following diagram illustrates the logical workflow for preparing and assessing the stability of this compound solutions for long-term experiments.

Stability_Workflow start Start: this compound HCl Powder prepare_solution Prepare Stabilized Solution (Protocol 1) start->prepare_solution storage Aliquot and Store (e.g., 4°C, 25°C, protected from light) prepare_solution->storage sampling Withdraw Samples at Defined Time Points (e.g., 0, 1, 3, 6, 12 months) storage->sampling analysis Analyze Samples (Protocol 2: HPLC) sampling->analysis data Record Data: - % this compound Remaining - Degradation Products - Visual Appearance analysis->data evaluate Evaluate Stability Against Acceptance Criteria (e.g., >90% purity) data->evaluate stable Solution is Stable for Experimental Use evaluate->stable Pass unstable Solution is Unstable (Discard or define shorter shelf-life) evaluate->unstable Fail

Caption: Experimental workflow for this compound solution stability testing.

References

Application Note: Quantification of Adoprazine in Cerebrospinal Fluid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Adoprazine in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a neuropsychiatric drug candidate that acts as a dual ligand for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[1] Monitoring its concentration in CSF is crucial for understanding its central nervous system (CNS) pharmacokinetics and for establishing a relationship between drug exposure and therapeutic or adverse effects.[2][3] The method outlined below involves a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using LC-MS/MS. This approach provides the high sensitivity and specificity required for bioanalytical studies in drug development.

Introduction

This compound is a compound that has been investigated for its potential therapeutic benefits in psychiatric and neurodegenerative disorders due to its activity at dopamine D2 and serotonin 5-HT1A receptors.[1] The serotonergic and dopaminergic systems are key players in regulating mood, cognition, and motor functions in the CNS.[1] Although the clinical development of this compound was discontinued (B1498344) due to suboptimal pharmacokinetic properties or insufficient efficacy, the compound remains a valuable tool for preclinical research in neuropharmacology.[1]

Measuring drug concentrations in the cerebrospinal fluid (CSF) provides a valuable surrogate for unbound drug concentrations in the brain's interstitial fluid, offering insights into target engagement and pharmacodynamics.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6][7] This document provides a detailed protocol for the extraction and quantification of this compound in human CSF.

Signaling Pathway of this compound

This compound interacts with both the dopaminergic and serotonergic systems. As a dopamine D2 receptor agonist, it mimics the effect of dopamine, which is crucial for motor control, motivation, and reward.[8][9] As a ligand for the serotonin 5-HT1A receptor, it can modulate serotonergic neurotransmission, which is implicated in mood and anxiety.[1][10]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Agonist 5HT1A_Receptor Serotonin 5-HT1A Receptor This compound->5HT1A_Receptor Ligand Dopamine_vesicle Dopamine Serotonin_vesicle Serotonin Cellular_Response_D Modulation of Dopaminergic Signaling D2_Receptor->Cellular_Response_D Cellular_Response_S Modulation of Serotonergic Signaling 5HT1A_Receptor->Cellular_Response_S

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human cerebrospinal fluid (drug-free)

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Centrifuge capable of 15,000 x g

  • Calibrated pipettes

Sample Preparation
  • Thaw CSF samples on ice.

  • Vortex samples gently to ensure homogeneity.

  • In a 1.5 mL polypropylene tube, add 50 µL of CSF sample, calibrator, or quality control (QC) sample.

  • Add 10 µL of internal standard (IS) working solution (e.g., 100 ng/mL in 50% ACN).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

G start Start: Thawed CSF Sample add_is Add Internal Standard (IS) start->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Experimental workflow for CSF sample preparation.
LC-MS/MS Method

The following are representative LC-MS/MS parameters. Actual parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 min5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
Ion Spray Voltage4500 V
Dwell Time100 ms
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compound[To be determined experimentally]
Internal Standard[To be determined experimentally]

Note: The specific MRM transitions (precursor ion → product ion) for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Method Validation (Illustrative Data)

A full method validation should be performed according to regulatory guidelines. The following table presents illustrative performance characteristics for this assay.

Table 3: Illustrative Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Precision & Accuracy
LLOQ QC (0.1 ng/mL)CV < 20%, Accuracy 80-120%
Low QC (0.3 ng/mL)CV < 15%, Accuracy 85-115%
Mid QC (10 ng/mL)CV < 15%, Accuracy 85-115%
High QC (80 ng/mL)CV < 15%, Accuracy 85-115%
Matrix EffectMinimal
RecoveryConsistent and reproducible

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in cerebrospinal fluid. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or drug development setting. This application note serves as a foundational protocol that should be further optimized and validated on the specific instrumentation available in the user's laboratory.

References

Eltoprazine in Parkinson's Disease Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – New application notes and detailed protocols have been compiled to guide researchers, scientists, and drug development professionals in the use of eltoprazine (B1671187), a promising compound for managing L-DOPA-induced dyskinesia (LID) in preclinical models of Parkinson's disease (PD). These documents provide a comprehensive resource, summarizing quantitative data, outlining experimental procedures, and visualizing key pathways and workflows.

The development of effective therapies for Parkinson's disease is a critical area of research. While levodopa (B1675098) (L-DOPA) remains the gold-standard treatment for the motor symptoms of PD, its long-term use often leads to debilitating L-DOPA-induced dyskinesia. Eltoprazine, a mixed 5-HT1A/5-HT1B receptor agonist, has emerged as a significant candidate for mitigating these adverse effects.

Mechanism of Action

In advanced Parkinson's disease, the decline of dopaminergic neurons leads to the uptake and conversion of L-DOPA to dopamine (B1211576) by serotonergic neurons.[1][2] This results in an unregulated, pulsatile release of dopamine, contributing to the development of dyskinesia.[3][4] Eltoprazine's therapeutic effect is attributed to its action on serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][5] By activating these autoreceptors on serotonergic neurons, eltoprazine reduces the excessive release of dopamine derived from L-DOPA.[6] This modulation of the serotonergic system, in turn, influences the direct striatonigral pathway. Specifically, eltoprazine has been shown to prevent the rise in striatal glutamate (B1630785) levels associated with dyskinesia, without affecting the therapeutic L-DOPA-induced increase in striatal dopamine.[7]

Preclinical Models and Efficacy

Eltoprazine has demonstrated significant efficacy in reducing LID in two primary animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated macaque.[3][4]

Quantitative Data Summary

The following tables summarize the effective doses of eltoprazine and its impact on L-DOPA-induced dyskinesia in various models.

Animal Model Eltoprazine Dose L-DOPA Dose Key Findings Reference
6-OHDA Lesioned Rat0.3 mg/kg (acute)Not specifiedReduced LIDs.[5]
6-OHDA Lesioned Rat0.3 mg/kg and 0.6 mg/kg (chronic)Not specifiedProtected against the development of and suppressed established LIDs.[5]
6-OHDA Lesioned Rat0.6 mg/kg4 mg/kgSignificantly prevented or reduced dyskinetic-like behavior without impairing motor activity when combined with preladenant (B1679076) (0.3 mg/kg).[8][9]
6-OHDA Lesioned Rat0.4, 0.8, and 1.2 mg/kg8 mg/kg L-dopa / 12 mg/kg benserazide (B1668006)Dose-dependent reduction in Abnormal Involuntary Movement (AIMs) scores.[6]
MPTP-Treated Macaque0.75 mg/kg (acute)Not specifiedSuppressed dyskinesias.[5]
Human (Phase I/IIa Clinical Trial) Eltoprazine Dose L-DOPA Dose Key Findings Reference
Parkinson's Disease Patients5 mg and 7.5 mg (single oral dose)Suprathreshold doseSignificant reduction in L-DOPA-induced dyskinesias without altering normal motor responses.[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: 6-OHDA Lesion Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats to model Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration should be between 2.5 to 4.86 mg/mL.[10] Prepare the solution immediately before use and protect it from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.

  • Surgical Site Preparation: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma.

  • Injection Coordinates: Using a rat brain atlas, determine the stereotaxic coordinates for the medial forebrain bundle (MFB) or the striatum. Example coordinates for the striatum are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): +2.5 mm, Dorsoventral (DV): -5.0 mm from the dura, and a second injection at AP: -0.5 mm, ML: +4.0 mm, DV: -5.0 mm from the dura.[10]

  • Craniotomy: Drill a small hole through the skull at the determined coordinates.

  • 6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target depth. Inject 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care. Monitor the animal's recovery.

  • Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion through apomorphine- or amphetamine-induced rotation tests.

Protocol 2: Induction of L-DOPA-Induced Dyskinesia (LID) and Eltoprazine Treatment in 6-OHDA Rats

Objective: To induce and assess LID in 6-OHDA lesioned rats and to evaluate the therapeutic effect of eltoprazine.

Materials:

  • 6-OHDA lesioned rats

  • L-DOPA methyl ester

  • Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)

  • Eltoprazine

  • Vehicle (e.g., sterile 0.9% saline)

  • Observation chambers for behavioral scoring

Procedure:

  • LID Induction:

    • Prepare a solution of L-DOPA (e.g., 6-8 mg/kg) and benserazide (e.g., 12-15 mg/kg) in sterile saline.[6]

    • Administer the L-DOPA/benserazide solution intraperitoneally (i.p.) once daily for 14-21 consecutive days.[6]

  • Eltoprazine Administration:

    • Prepare eltoprazine solutions at the desired concentrations (e.g., 0.4, 0.8, 1.2 mg/kg) in sterile saline.[6]

    • On the day of behavioral testing, administer eltoprazine (i.p.) 30 minutes before the L-DOPA/benserazide injection.

  • Behavioral Assessment (Abnormal Involuntary Movements - AIMs):

    • Place the rat in an observation chamber immediately after L-DOPA administration.

    • Score AIMs every 20 minutes for a period of 120-180 minutes.

    • The AIMs rating scale assesses three subtypes of dyskinetic movements:

      • Axial: Dystonic posturing of the neck and trunk.

      • Limb: Jerky, purposeless movements of the forelimb and hindlimb.

      • Orolingual: Repetitive, empty chewing motions and tongue protrusions.

    • Each subtype is scored on a 0-4 severity scale:[6]

      • 0: Absent

      • 1: Occasional (present during <50% of the observation period)

      • 2: Frequent (present during ≥50% of the observation period)

      • 3: Continuous but can be interrupted by external stimuli

      • 4: Continuous and not interruptible

    • The total AIMs score is the sum of the scores for the three subtypes.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Analysis in 6-OHDA Rats

Objective: To measure extracellular levels of glutamate and GABA in the striatum of freely moving 6-OHDA rats.

Materials:

  • 6-OHDA lesioned rats with established LID

  • Microdialysis probes

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with fluorometric detection

Procedure:

  • Guide Cannula Implantation: Surgically implant a guide cannula targeting the striatum in the lesioned hemisphere. Allow the animal to recover for at least one week.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[11] After a stabilization period, collect baseline dialysate samples every 20-40 minutes.[11]

  • Drug Administration and Sample Collection: Administer eltoprazine and/or L-DOPA as described in Protocol 2. Continue collecting dialysate samples for several hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for glutamate and GABA concentrations using HPLC with fluorometric detection.

Protocol 4: Western Blot for Phosphorylated ERK1/2

Objective: To quantify the levels of phosphorylated extracellular signal-regulated kinase 1 and 2 (p-ERK1/2) in striatal tissue as a marker of downstream signaling changes.

Materials:

  • Striatal tissue samples from treated and control animals

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction: Homogenize striatal tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000) overnight at 4°C.[5]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.[5]

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify band intensities using densitometry software (e.g., ImageJ). The level of p-ERK is expressed as a ratio of the p-ERK signal to the total ERK signal.[5]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of eltoprazine in Parkinson's disease models.

G cluster_0 Serotonergic Neuron cluster_1 Postsynaptic Neuron (Striatum) L-DOPA L-DOPA Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) Uptake & Conversion Synaptic Cleft Synaptic Cleft Dopamine (DA)->Synaptic Cleft Unregulated Release 5-HT1A/1B Autoreceptors 5-HT1A/1B Autoreceptors 5-HT1A/1B Autoreceptors->Dopamine (DA) Inhibits Release Eltoprazine Eltoprazine Eltoprazine->5-HT1A/1B Autoreceptors Agonist Action Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Pulsatile Stimulation Dyskinesia Dyskinesia Dopamine Receptors->Dyskinesia Leads to

Figure 1. Mechanism of Eltoprazine in Reducing L-DOPA-Induced Dyskinesia.

G Start Start 6-OHDA Lesion Induce 6-OHDA Lesion in Rats Start->6-OHDA Lesion Recovery Allow 2-3 Weeks for Recovery & Lesion Development 6-OHDA Lesion->Recovery LID_Induction Chronic L-DOPA/Benserazide Administration (2-3 weeks) Recovery->LID_Induction Eltoprazine_Admin Administer Eltoprazine or Vehicle (Control) LID_Induction->Eltoprazine_Admin LID_Challenge Administer L-DOPA/Benserazide Eltoprazine_Admin->LID_Challenge AIMs_Scoring Score Abnormal Involuntary Movements (AIMs) LID_Challenge->AIMs_Scoring Analysis Data Analysis and Comparison AIMs_Scoring->Analysis End End Analysis->End

Figure 2. Experimental Workflow for Eltoprazine Evaluation in the 6-OHDA Rat Model.

G cluster_Serotonergic Serotonergic System cluster_Dopaminergic Dopaminergic System LID L-DOPA-Induced Dyskinesia (LID) Serotonergic_Hyperinnervation Serotonergic Hyperinnervation DA_Conversion L-DOPA to Dopamine Conversion Serotonergic_Hyperinnervation->DA_Conversion Unregulated_DA_Release Unregulated Dopamine Release DA_Conversion->Unregulated_DA_Release Unregulated_DA_Release->LID DA_Neuron_Loss Dopaminergic Neuron Loss DA_Neuron_Loss->Serotonergic_Hyperinnervation Compensatory DA_Receptor_Supersensitivity Dopamine Receptor Supersensitivity DA_Receptor_Supersensitivity->LID Eltoprazine Eltoprazine Eltoprazine->Unregulated_DA_Release Inhibits

Figure 3. Logical Relationship of Eltoprazine's Action within the Pathophysiology of LID.

These resources are intended to support the ongoing research into novel therapeutic strategies for Parkinson's disease and to standardize the preclinical evaluation of compounds like eltoprazine. By providing clear and detailed protocols, the scientific community can more effectively build upon existing knowledge to accelerate the development of new treatments.

References

Application Notes and Protocols: In Vivo Measurement of Adoprazine Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine is a pharmacological agent with a multimodal mechanism of action, primarily targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. As such, it holds potential for the treatment of various neuropsychiatric disorders. Quantifying the extent to which this compound interacts with its intended biological targets in a living organism (in vivo target engagement) is a critical step in its preclinical and clinical development. Robust target engagement data provides a crucial link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect), enabling informed dose selection and providing evidence for the drug's mechanism of action.

These application notes provide detailed protocols for two key techniques to measure this compound's target engagement in vivo: Positron Emission Tomography (PET) for receptor occupancy and In Vivo Microdialysis for assessing downstream effects on neurotransmitter release. While specific data for this compound is limited in publicly available literature, the following protocols are adapted from established methods for other drugs targeting the D2 and 5-HT1A receptors.

Key Molecular Targets and Signaling Pathways

This compound is understood to exert its effects through interaction with the following key receptors:

  • Dopamine D2 Receptors (D2R): this compound is expected to act as a partial agonist or antagonist at these receptors. D2Rs are G-protein coupled receptors that play a critical role in motor control, motivation, and reward.

  • Serotonin 5-HT1A Receptors (5-HT1AR): this compound's interaction with these receptors, likely as a partial agonist, is thought to contribute to its potential anxiolytic and antidepressant effects. 5-HT1ARs are also G-protein coupled receptors involved in the regulation of mood and anxiety.

The following diagram illustrates the general signaling pathways associated with D2 and 5-HT1A receptors.

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adoprazine_pre This compound D2_auto D2 Autoreceptor Adoprazine_pre->D2_auto Binds DA_synthesis Dopamine Synthesis/Release D2_auto->DA_synthesis Inhibits Dopamine Dopamine DA_synthesis->Dopamine Releases Adoprazine_post This compound D2_post D2 Receptor Adoprazine_post->D2_post Binds 5HT1A_post 5-HT1A Receptor Adoprazine_post->5HT1A_post Binds Adenylyl_Cyclase_D2 Adenylyl Cyclase D2_post->Adenylyl_Cyclase_D2 Inhibits Adenylyl_Cyclase_5HT1A Adenylyl Cyclase 5HT1A_post->Adenylyl_Cyclase_5HT1A Inhibits cAMP_D2 ↓ cAMP Adenylyl_Cyclase_D2->cAMP_D2 Effector_D2 Cellular Response cAMP_D2->Effector_D2 cAMP_5HT1A ↓ cAMP Adenylyl_Cyclase_5HT1A->cAMP_5HT1A Effector_5HT1A Cellular Response cAMP_5HT1A->Effector_5HT1A Dopamine->D2_post Activates Serotonin Serotonin Serotonin->5HT1A_post Activates PET_Workflow Subject_Prep Subject Preparation (Anesthesia, IV line) Baseline_Scan Baseline PET Scan (Radioligand Injection) Subject_Prep->Baseline_Scan Adoprazine_Admin This compound Administration Baseline_Scan->Adoprazine_Admin Post_Dose_Scan Post-Dose PET Scan (Radioligand Injection) Adoprazine_Admin->Post_Dose_Scan Image_Recon Image Reconstruction & Co-registration Post_Dose_Scan->Image_Recon Data_Analysis Data Analysis (Kinetic Modeling) Image_Recon->Data_Analysis Occupancy_Calc Receptor Occupancy Calculation Data_Analysis->Occupancy_Calc Microdialysis_Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Adoprazine_Admin This compound Administration Baseline_Collection->Adoprazine_Admin Post_Dose_Collection Post-Dose Sample Collection Adoprazine_Admin->Post_Dose_Collection Sample_Analysis HPLC-ECD Analysis Post_Dose_Collection->Sample_Analysis Data_Normalization Data Normalization (% of Baseline) Sample_Analysis->Data_Normalization

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Adoprazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of Adoprazine.

This compound Compound Profile (Hypothetical)

This compound is a novel dopamine (B1211576) agonist with therapeutic potential. Its development is hampered by poor oral bioavailability, primarily attributed to its low aqueous solubility.

PropertyValue
Molecular Weight 450.6 g/mol
LogP 4.2
Aqueous Solubility (pH 6.8) < 0.01 mg/mL
Permeability (Papp) High
BCS Classification Class II

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: The low oral bioavailability of this compound is primarily due to its very low solubility in aqueous environments, such as the gastrointestinal fluids. As a Biopharmaceutics Classification System (BCS) Class II compound, it has high intestinal permeability, but its absorption is limited by the rate at which it can dissolve.

Q2: What is the target patient population for this compound?

A2: this compound is being investigated for the treatment of neurological disorders where dopamine regulation is implicated.

Q3: What are the primary formulation challenges with this compound?

A3: The main challenge is to enhance the dissolution rate and apparent solubility of this compound in the gastrointestinal tract to enable sufficient absorption. This often requires advanced formulation strategies to overcome the high lipophilicity and poor aqueous solubility.

Troubleshooting Guide

Issue 1: Poor and Variable Drug Exposure in Preclinical Animal Studies

Question: We are observing low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration of a simple suspension. What is causing this and how can we improve it?

Answer:

Low and variable exposure is a classic sign of dissolution rate-limited absorption for a BCS Class II compound like this compound. The variability likely stems from differences in gastrointestinal physiology between individual animals. To improve this, you need to enhance the dissolution rate of this compound.

Suggested Solutions and Experimental Protocols:

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.

    • Experimental Protocol: Jet Milling

      • Weigh 10 g of this compound active pharmaceutical ingredient (API).

      • Set up a jet mill according to the manufacturer's instructions.

      • Process the this compound API through the jet mill.

      • Collect the micronized powder and measure the particle size distribution using laser diffraction. Aim for a D90 of less than 10 µm.

      • Prepare a 1% (w/v) suspension of both micronized and unmicronized this compound in a 0.5% methylcellulose (B11928114) solution.

      • Administer the suspensions orally to two groups of fasted rats (n=6 per group) at a dose of 10 mg/kg.

      • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and analyze for this compound plasma concentrations.

  • Amorphous Solid Dispersion: Converting the crystalline drug to an amorphous form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.

    • Experimental Protocol: Spray Drying

      • Select a suitable polymer (e.g., HPMC-AS, PVP K30, or Soluplus®).

      • Dissolve 1 g of this compound and 2 g of the chosen polymer in a common solvent (e.g., acetone/methanol co-solvent).

      • Spray-dry the solution using a laboratory-scale spray dryer with appropriate settings (inlet temperature, feed rate, and atomization pressure).

      • Collect the resulting solid dispersion powder.

      • Characterize the solid dispersion for amorphicity using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

      • Perform in vitro dissolution testing of the solid dispersion in simulated gastric and intestinal fluids.

      • Conduct a rat pharmacokinetic study as described above, comparing the solid dispersion to the unformulated drug.

Expected Outcome Data:

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Unmicronized Suspension 50 ± 254.0 ± 1.5300 ± 150
Micronized Suspension 150 ± 502.0 ± 1.0900 ± 300
Amorphous Solid Dispersion 400 ± 1001.0 ± 0.52400 ± 600
Issue 2: Promising In Vitro Dissolution Not Translating to In Vivo Bioavailability

Question: We have developed a solid dispersion of this compound that shows rapid and complete dissolution in our in vitro tests. However, the in vivo bioavailability in dogs is still lower than expected. What could be the reason?

Answer:

This discrepancy can occur if the drug precipitates in the gastrointestinal tract after being released from the formulation in a supersaturated state. The presence of food can also significantly impact the performance of some formulations.

Suggested Solutions and Experimental Protocols:

  • Inclusion of a Precipitation Inhibitor: Incorporate a polymer that can maintain the supersaturated state of this compound in vivo.

    • Experimental Protocol: Formulation with a Precipitation Inhibitor

      • Reformulate the amorphous solid dispersion to include a precipitation inhibitor such as hydroxypropyl methylcellulose (HPMC) or a cellulosic polymer.

      • Conduct in vitro dissolution/precipitation studies. This involves dissolving the formulation in a small amount of gastric fluid and then transferring it to a larger volume of intestinal fluid to simulate gastrointestinal transit. Monitor the drug concentration over time to observe for precipitation.

      • Evaluate the lead formulation in a dog pharmacokinetic study, ensuring to control for and potentially test in both fasted and fed states.

  • Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS): SEDDS can improve oral bioavailability by presenting the drug in a solubilized state and promoting lymphatic absorption, which can bypass first-pass metabolism.

    • Experimental Protocol: SEDDS Formulation and Characterization

      • Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to solubilize this compound.

      • Construct a ternary phase diagram to identify the self-emulsifying region.

      • Prepare a lead SEDDS formulation by mixing the selected oil, surfactant, and co-solvent, and then dissolving this compound into the mixture.

      • Characterize the SEDDS for self-emulsification time, droplet size, and robustness to dilution.

      • Fill the liquid SEDDS into hard gelatin capsules and administer to dogs in a pharmacokinetic study.

Expected Outcome Data:

FormulationCmax (ng/mL) - FastedAUC (ng·hr/mL) - FastedCmax (ng/mL) - FedAUC (ng·hr/mL) - Fed
Solid Dispersion (without inhibitor) 350 ± 1202100 ± 700500 ± 1503500 ± 900
Solid Dispersion (with inhibitor) 600 ± 1804200 ± 1100650 ± 2004500 ± 1200
SEDDS Formulation 800 ± 2005600 ± 1300850 ± 2205900 ± 1500

Visualizations

BCS_Classification high_sol High BCS1 Class I BCS3 Class III low_sol Low BCS2 Class II (this compound) BCS4 Class IV high_perm High low_perm Low

Caption: Biopharmaceutical Classification System (BCS) highlighting this compound as a Class II compound.

Formulation_Strategies cluster_approaches Formulation Approaches This compound This compound (Poorly Soluble) Micronization Particle Size Reduction (Micronization) This compound->Micronization Solid_Dispersion Amorphous Solid Dispersion This compound->Solid_Dispersion SEDDS Lipid-Based Formulation (SEDDS) This compound->SEDDS Goal Improved Bioavailability Micronization->Goal Solid_Dispersion->Goal SEDDS->Goal

Caption: Formulation strategies to enhance the oral bioavailability of this compound.

SEDDS_Absorption_Pathway SEDDS SEDDS with this compound GI_Fluid GI Fluid SEDDS->GI_Fluid Dispersion Emulsion Fine Oil-in-Water Emulsion GI_Fluid->Emulsion Emulsification Enterocyte Enterocyte Emulsion->Enterocyte Absorption Portal_Vein Portal Vein Enterocyte->Portal_Vein Standard Pathway Lymphatics Lymphatic System Enterocyte->Lymphatics Lipid Pathway Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation Lymphatics->Systemic_Circulation Bypasses First-Pass Metabolism

Caption: Hypothetical absorption pathway of this compound from a SEDDS formulation.

Technical Support Center: Troubleshooting Adoprazine Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is my Adoprazine precipitating out of my aqueous solution?

Precipitation of this compound in aqueous solutions is a common issue stemming from its likely low water solubility. Several factors can contribute to this phenomenon:

  • Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its maximum solubility in the specific aqueous medium you are using.

  • Solvent Shock: Rapidly diluting a concentrated organic stock solution of this compound into an aqueous buffer can cause the compound to crash out of solution before it can be properly solvated by the water molecules.

  • pH Effects: The solubility of ionizable compounds is often pH-dependent. If the pH of your aqueous medium alters the ionization state of this compound to a less soluble form, precipitation can occur.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Cooling the solution may decrease this compound's solubility, leading to precipitation.

  • Interactions with Media Components: Components in complex media, such as salts or proteins, can interact with this compound and reduce its solubility.

Q2: How can I visually identify this compound precipitation?

This compound precipitation can be observed in several ways:

  • Visible Particles: You may notice solid particles suspended in the solution or settled at the bottom of the container.

  • Cloudiness or Turbidity: The solution may appear hazy or cloudy immediately after adding the this compound stock solution or over time.

  • Crystalline Structures: Under a microscope, you may see distinct crystalline structures or amorphous aggregates.

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Adding this compound Stock to Aqueous Medium

This is often a result of "solvent shock" or exceeding the kinetic solubility of the compound.

Troubleshooting Steps:

  • Optimize Dilution: Instead of adding the this compound stock solution directly to the full volume of the aqueous medium, try making an intermediate dilution in a smaller volume first.

  • Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid mixing and dispersion.

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Increase Co-solvent (Assay Permitting): If your experimental system can tolerate it, a slight increase in the final concentration of the organic co-solvent (e.g., DMSO) may help. However, be mindful of potential solvent effects on your experiment.

Scenario 2: Precipitation Occurs Over Time or with Temperature Changes

This may indicate that the compound is at a concentration near its thermodynamic solubility limit and is slowly crashing out, or that its solubility is sensitive to temperature.

Troubleshooting Steps:

  • Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature, especially if you observe precipitation upon cooling. Pre-warming the aqueous medium before adding the this compound stock can be beneficial.

  • pH Control: For ionizable compounds, the pH of the solution is critical. Use a buffered aqueous system and confirm that the pH is stable over the course of your experiment.

  • Consider Solubilizing Agents: If other methods fail, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) could be explored, ensuring they are compatible with your experimental setup.

Data Presentation

Table 1: Fictional Solubility Profile of this compound

ConditionSolubility (µg/mL)Notes
pH
pH 5.050Increased solubility in acidic conditions.
pH 7.410Lower solubility at physiological pH.
pH 9.05Poor solubility in basic conditions.
Co-solvent
1% DMSO in PBS25Co-solvent enhances solubility.
5% Ethanol in PBS30Ethanol shows slightly better solubilizing effects.
Temperature
4°C2Significantly lower solubility at colder temperatures.
25°C10Baseline solubility at room temperature.
37°C15Increased solubility at physiological temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Aqueous Medium
  • Pre-warm Medium: Pre-warm your aqueous medium (e.g., PBS, cell culture media) to the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the this compound DMSO stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%).

  • Serial Dilution (if necessary): For very high dilutions, perform a serial dilution of the stock solution in DMSO first.

  • Addition to Medium: Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation before use.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solution Further Solutions start Precipitation Observed q1 Precipitate on adding stock? start->q1 a1_yes Likely 'Solvent Shock' q1->a1_yes Yes q2 Precipitate over time? q1->q2 No sol1 Optimize Dilution: - Slower addition - Vortexing - Intermediate dilution a1_yes->sol1 q3 Still Precipitating? sol1->q3 a2_yes Thermodynamic Insolubility q2->a2_yes Yes end Solution Stable q2->end No sol2 Adjust Conditions: - Lower concentration - Control temperature - Check pH a2_yes->sol2 sol2->q3 sol3 Consider Solubilizing Agents (e.g., Cyclodextrins, Surfactants) q3->sol3 Yes q3->end No

Caption: Troubleshooting workflow for this compound precipitation.

FactorsInfluencingSolubility cluster_main This compound Solubility cluster_factors Influencing Factors cluster_outcome Outcome This compound This compound in Aqueous Solution concentration Concentration This compound->concentration ph pH of Solution This compound->ph temperature Temperature This compound->temperature cosolvent Co-solvents (e.g., DMSO) This compound->cosolvent soluble Soluble concentration->soluble < Solubility Limit precipitate Precipitate concentration->precipitate > Solubility Limit ph->soluble Favorable ph->precipitate Unfavorable temperature->soluble Increase temperature->precipitate Decrease cosolvent->soluble Increase %

Degradation products of Adoprazine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adoprazine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions that may arise during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to prepare this compound stock solutions and aliquot them into tightly sealed vials for storage at -20°C.[1] Under these conditions, the solution is generally usable for up to one month.[1] For solid forms of this compound, storage in a tightly sealed vial as per the product datasheet, typically at -20°C, can maintain stability for up to six months.[1] It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[1] Whenever feasible, solutions should be prepared fresh for same-day use.[1]

Q2: What factors can contribute to the degradation of this compound in stock solutions?

Several factors can influence the stability of pharmaceutical compounds like this compound in solution. These include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2]

  • Light: Exposure to light, particularly UV light, can cause photolysis and degradation.[2][3]

  • pH: The pH of the solution can significantly impact the stability of the compound.[4][5]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[2]

  • Moisture: For solid forms, humidity can promote hydrolysis.[3] In solution, water can act as a reactant in hydrolysis reactions.[2][3]

  • Contaminants: Impurities from raw materials or microbial contamination can accelerate degradation.

Q3: How can I detect potential degradation in my this compound stock solution?

The most reliable methods for detecting degradation products involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods can separate, identify, and quantify the parent compound and any potential degradation products.[6][7]

Troubleshooting Guide

If you suspect degradation of your this compound stock solution, follow this troubleshooting guide to identify and address the issue.

Problem: Inconsistent or unexpected experimental results.

This could be an indication of reduced potency of your this compound stock solution due to degradation.

Troubleshooting Workflow:

Troubleshooting Workflow for this compound Degradation cluster_investigation Investigation cluster_action Corrective Action cluster_outcome Outcome A Inconsistent Experimental Results B Check Solution Preparation and Storage Records A->B Start Troubleshooting C Was the solution stored correctly? (-20°C, protected from light) B->C D Prepare Fresh Stock Solution C->D No F Analyze Old Stock Solution (e.g., HPLC, LC-MS) C->F Yes J Improper Storage Identified E Repeat Experiment with Fresh Solution D->E H Problem Resolved E->H If results are consistent I Consult Technical Support E->I If results are still inconsistent G Compare with a new standard F->G Optional but Recommended G->I If degradation is confirmed J->D

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Pre-use Preparation: Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening.[1]

  • Solvent Selection: Use a solvent appropriate for this compound as indicated on the product datasheet.

  • Dissolution: Prepare the stock solution by dissolving the solid this compound in the chosen solvent to the desired concentration.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes freeze-thaw cycles and contamination.

  • Storage: Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Stability Assessment by HPLC

Forced degradation studies are essential for developing a stability-indicating method.[8]

  • Stress Conditions: Subject the this compound solution to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to intentionally induce degradation.[8]

  • HPLC Analysis: Analyze the stressed samples using a validated HPLC method. The method should be capable of separating the intact this compound from any degradation products.[7][8]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak for this compound does not contain co-eluting impurities.

  • Quantification: Quantify the amount of this compound remaining and the amount of each degradation product formed.

Data Presentation

While specific degradation product data for this compound is not publicly available, the following table illustrates how to present such data if obtained from a stability study.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl24 hours85.210.54.3
0.1 M NaOH24 hours70.822.17.1
3% H₂O₂24 hours92.55.02.5
Heat (60°C)48 hours95.13.21.7
Light (UV)24 hours89.78.12.2

Signaling Pathway

This compound is known to be an antagonist of the dopamine (B1211576) D2 receptor. The following diagram illustrates the general signaling pathway associated with D2 receptor activation, which this compound would inhibit.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Inhibits Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates targets

References

Optimizing Adoprazine Dosing Regimen for Chronic Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Adoprazine" is not publicly available. This technical support guide has been developed for a hypothetical dopaminergic agent, herein referred to as this compound, based on established principles of chronic study design and the known characteristics of dopamine (B1211576) receptor modulators. The protocols and data presented are illustrative and should be adapted based on the specific properties of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective dopamine D2 receptor partial agonist. As a partial agonist, it exhibits functional antagonist activity in a hyperdopaminergic environment and functional agonist activity in a hypodopaminergic environment.[1][2] This dual action is thought to modulate dopaminergic neurotransmission, offering a therapeutic window that may reduce the risk of side effects associated with full dopamine agonists or antagonists.[2]

Q2: How should I determine the starting dose for a chronic study with this compound?

A2: The starting dose for a chronic study should be determined from data obtained in acute toxicity and dose-ranging studies.[3] A common approach is to select a dose that is a fraction (e.g., 1/10th) of the No Observed Adverse Effect Level (NOAEL) or the Maximum Tolerated Dose (MTD) identified in shorter-term studies.[4] It is crucial to consider interspecies dose scaling, often based on Body Surface Area (BSA), when converting doses from preclinical species to a projected human equivalent dose.[3]

Q3: What are the key pharmacokinetic parameters to consider for this compound in chronic dosing?

A3: For chronic studies, it is essential to understand the following pharmacokinetic (PK) parameters to establish an effective dosing regimen:

  • Half-life (t½): Determines the dosing interval and time to reach steady-state concentrations.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Clearance (CL): The rate at which the drug is eliminated from the body.

  • Volume of distribution (Vd): The extent of drug distribution in the body tissues.

  • Steady-state concentration (Css): The concentration of the drug in the plasma when the rate of administration is equal to the rate of elimination.

These parameters will inform the dosing frequency required to maintain drug exposure within the therapeutic window.

Q4: How can I monitor for potential long-term side effects of this compound?

A4: Chronic administration of dopaminergic agents can lead to a range of side effects. A comprehensive monitoring plan should be in place, including:

  • Regular clinical observations: Daily checks for changes in behavior, posture, activity levels, and overall health.

  • Body weight measurements: Weekly or bi-weekly to detect any significant changes.

  • Hematology and clinical chemistry: Blood samples should be collected at baseline and at regular intervals during the study to monitor for organ toxicity.

  • Receptor occupancy studies: To assess the extent of D2 receptor binding at different doses and correlate it with efficacy and side effects.

  • Behavioral assessments: Specific behavioral tests relevant to the therapeutic indication and potential central nervous system side effects should be conducted.

Troubleshooting Guide

Issue 1: High mortality or severe toxicity is observed at the lowest dose in a chronic study.

  • Possible Cause:

    • The starting dose was too high, potentially due to unexpected sensitivity in the chosen animal model or compound accumulation with repeated dosing.

    • The formulation may be causing toxicity.

  • Troubleshooting Steps:

    • Immediately terminate the current study to prevent further animal distress.

    • Re-evaluate the dose-ranging and acute toxicity data.

    • Conduct a pilot study with a significantly lower starting dose (e.g., 10-fold lower).

    • Assess the tolerability of the vehicle in a control group.

    • Conduct a pharmacokinetic study to determine if the drug is accumulating to toxic levels.

Issue 2: No observable therapeutic effect at the highest planned dose.

  • Possible Cause:

    • The compound may have low efficacy.

    • Poor bioavailability due to low solubility or high first-pass metabolism.

    • The dose range selected was too low.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic (PK) study to measure drug exposure (Cmax and AUC) at the highest dose.

    • If exposure is low, consider formulation optimization to improve solubility and absorption.

    • If exposure is adequate, a higher dose range may need to be explored in a subsequent study, provided it is well-tolerated.

    • Re-evaluate the in vitro potency of the compound to ensure it is consistent with the expected in vivo effects.

Issue 3: High inter-individual variability in response to this compound.

  • Possible Cause:

    • Genetic variability within the animal population.

    • Inconsistent drug administration.

    • Variations in food and water intake, which can affect drug absorption.

  • Troubleshooting Steps:

    • Ensure precise and consistent dosing techniques.

    • Increase the sample size per group to improve statistical power.

    • Consider using a more genetically homogenous animal strain if possible.

    • Monitor and control for environmental factors that could influence the study outcome.

Data Presentation

Table 1: Example Dose-Range Finding Study for this compound in Rats (14-Day Study)

Dose Group (mg/kg/day)Number of Animals (M/F)Clinical ObservationsChange in Body Weight (%)
Vehicle Control5/5Normal+5.2
15/5Normal+4.8
35/5Mild, transient hyperactivity post-dosing+3.5
105/5Moderate hyperactivity, stereotypy-2.1
305/5Severe hyperactivity, stereotypy, weight loss-8.5

Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)t½ (h)
3150212008
10480245008.5
3013501.5128008.2

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents

  • Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or overt toxicity over a specified period (e.g., 14 or 28 days).

  • Methodology:

    • Animal Model: Use a single rodent species (e.g., Sprague-Dawley rats), with 5 animals per sex per group.

    • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

    • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100 mg/kg) informed by acute toxicity data. The range should be wide enough to identify a no-effect level and a toxic level.

    • Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for the duration of the study.

    • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[3] Signs include changes in behavior, posture, fur, and activity. Record body weights at least twice weekly.

    • Data Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals.

    • MTD Determination: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or signs of serious toxicity.

Protocol 2: Chronic Dosing Regimen Optimization Study

  • Objective: To identify a dosing regimen (dose and frequency) of this compound that maintains therapeutic drug concentrations with an acceptable safety margin over a prolonged period.

  • Methodology:

    • Animal Model: Use the appropriate species for the disease model of interest.

    • Dose Selection: Based on the MTD and PK data, select at least three dose levels (low, medium, and high) for evaluation.

    • Dosing Regimen: Administer this compound daily or at a frequency determined by its half-life for the duration of the chronic study (e.g., 3-6 months).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

      • Collect sparse blood samples from all animals at various time points throughout the study to determine steady-state drug concentrations.

      • Conduct PD assessments (e.g., behavioral tests, biomarker analysis) at selected time points to correlate drug exposure with therapeutic effects.

    • Safety Monitoring: Implement a comprehensive safety monitoring plan as described in the FAQs.

    • Data Analysis: Analyze the PK/PD relationship to identify the exposure range associated with efficacy. Evaluate the safety data to establish a therapeutic index. The optimal dosing regimen will be the one that provides sustained efficacy with minimal adverse effects.

Visualizations

Signaling_Pathway cluster_hyper Hyperdopaminergic State cluster_hypo Hypodopaminergic State This compound This compound (Partial Agonist) D2R Dopamine D2 Receptor This compound->D2R Competes with Dopamine (Functional Antagonist) This compound->D2R Activates Receptor (Functional Agonist) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Dopamine_high High Dopamine Dopamine_high->D2R Full Agonist Dopamine_low Low Dopamine Dopamine_low->D2R

Caption: this compound's partial agonism at the D2 receptor.

Experimental_Workflow start Start: Novel Compound (this compound) acute_tox Acute Toxicity Studies start->acute_tox pk_single Single-Dose PK Study start->pk_single dose_range Dose-Range Finding (e.g., 14-day) acute_tox->dose_range mtd Determine MTD/NOAEL dose_range->mtd chronic_design Design Chronic Study (Select Doses & Duration) mtd->chronic_design pk_single->chronic_design chronic_study Conduct Chronic Efficacy/ Toxicity Study chronic_design->chronic_study pk_pd PK/PD Modeling chronic_study->pk_pd optimal_dose Identify Optimal Dosing Regimen pk_pd->optimal_dose

Caption: Workflow for optimizing a chronic dosing regimen.

Troubleshooting_Logic issue Issue Observed in Chronic Study toxicity Unexpected Toxicity? issue->toxicity Yes efficacy Lack of Efficacy? issue->efficacy No sol_tox_dose Lower Starting Dose toxicity->sol_tox_dose sol_tox_form Check Vehicle Toxicity toxicity->sol_tox_form variability High Variability? efficacy->variability No sol_eff_pk Conduct PK Study (Assess Exposure) efficacy->sol_eff_pk sol_var_n Increase Sample Size variability->sol_var_n sol_var_tech Refine Dosing Technique variability->sol_var_tech sol_eff_dose Increase Dose Range sol_eff_pk->sol_eff_dose If exposure is adequate

References

Reasons for lack of Adoprazine efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Doprazine, a novel dopamine (B1211576) D2 receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for Doprazine?

Doprazine is designed as a competitive antagonist for the dopamine D2 receptor. In vitro studies have demonstrated its high affinity and selectivity for this receptor, suggesting its potential as a therapeutic agent in conditions characterized by excessive dopaminergic activity. By blocking D2 receptors, Doprazine is expected to modulate downstream signaling pathways, leading to a reduction in aberrant neuronal firing.[1][2]

Q2: We are observing potent inhibition of D2 receptor activity in our cell-based assays, but see no effect in our animal models. What could be the reason for this discrepancy?

A lack of correlation between in vitro and in vivo results is a common challenge in drug development.[3] Several factors could contribute to this disparity:

  • Pharmacokinetic Properties: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in a living organism.[4][5]

  • Bioavailability: The formulation used for in vivo administration may not be optimal, leading to low bioavailability of the drug.[5]

  • Off-Target Effects: In a complex biological system, Doprazine might interact with other receptors or proteins, leading to unforeseen effects that could counteract its intended action.[6][7][8][9]

  • Animal Model Selection: The chosen animal model may not accurately replicate the human disease state or may have different metabolic pathways for the drug.[4]

Q3: Our in vivo study with Doprazine showed no significant therapeutic effect at the tested doses. How should we proceed?

If you observe a lack of efficacy in your in vivo studies, a systematic troubleshooting approach is recommended.[5][10] Consider the following steps:

  • Verify Drug Exposure: Confirm that the drug is reaching the target tissue at a sufficient concentration. This involves conducting pharmacokinetic studies.

  • Dose-Response Study: Perform a dose-escalation study to determine if higher concentrations of Doprazine are required to elicit a therapeutic effect.[10]

  • Re-evaluate the Animal Model: Ensure the animal model is appropriate for the hypothesis being tested.

  • Investigate Off-Target Effects: Screen for potential interactions with other receptors or cellular components.[6][11]

Troubleshooting Guides

Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency

Symptoms:

  • High potency and efficacy in cell-based assays (e.g., receptor binding, second messenger assays).

  • No significant therapeutic effect in animal models at standard doses.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Experimental Protocol
Poor Pharmacokinetics (PK) Assess the absorption, distribution, metabolism, and excretion (ADME) profile of Doprazine in the animal model.See Protocol 1: In Vivo Pharmacokinetic Analysis .
Inadequate Formulation Test different drug formulations to improve solubility and bioavailability.[5]Prepare and test formulations with varying excipients (e.g., cyclodextrins, co-solvents) and compare their PK profiles.
Rapid Metabolism Identify major metabolites and assess their activity.Conduct in vitro metabolism studies using liver microsomes followed by in vivo metabolite profiling.
Off-Target Effects Screen for binding to a panel of other receptors and proteins.[6][8][11]See Protocol 2: Off-Target Binding Assay .

Quantitative Data Summary

The following tables provide a summary of hypothetical data that could be generated during the troubleshooting process.

Table 1: Comparative Pharmacokinetic Parameters

Parameter In Vitro Prediction In Vivo Formulation A (Saline) In Vivo Formulation B (with Cyclodextrin)
Bioavailability (%) N/A< 5%45%
Peak Plasma Concentration (Cmax, ng/mL) N/A50500
Time to Peak Concentration (Tmax, h) N/A0.51.0
Half-life (t1/2, h) 41.53.8
Brain-to-Plasma Ratio N/A0.11.2

Table 2: Off-Target Binding Profile

Receptor Doprazine Ki (nM) Endogenous Ligand Ki (nM) Potential for In Vivo Interaction
Dopamine D2 510 (Dopamine)High (On-Target)
Serotonin 5-HT2A 5005 (Serotonin)Low
Adrenergic α1 80020 (Norepinephrine)Low
Histamine H1 >1000015 (Histamine)Very Low

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Doprazine in a relevant animal model.

Methodology:

  • Administer a single dose of Doprazine to a cohort of animals via the intended route (e.g., oral, intravenous).[10]

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • At the final time point, collect brain tissue to determine the brain-to-plasma ratio.

  • Process blood samples to separate plasma.

  • Analyze Doprazine concentrations in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Protocol 2: Off-Target Binding Assay

Objective: To assess the binding affinity of Doprazine to a panel of common off-target receptors.

Methodology:

  • Utilize a commercially available off-target screening service or perform in-house radioligand binding assays.

  • Prepare membranes from cells expressing the receptors of interest.

  • Incubate the membranes with a known radioligand for each receptor in the presence of varying concentrations of Doprazine.

  • Measure the displacement of the radioligand by Doprazine to determine its binding affinity (Ki).

  • Compare the Ki values for off-target receptors to the on-target D2 receptor.[6]

Visualizations

G cluster_pathway Hypothetical Doprazine Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Doprazine Doprazine Doprazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates

Caption: Intended signaling pathway of Doprazine at the D2 receptor.

G cluster_workflow Troubleshooting Lack of In Vivo Efficacy Start Lack of In Vivo Efficacy Observed Check_PK Conduct Pharmacokinetic Study Start->Check_PK PK_Good Sufficient Exposure? Check_PK->PK_Good Optimize_Formulation Optimize Formulation PK_Good->Optimize_Formulation No Dose_Escalation Perform Dose-Response Study PK_Good->Dose_Escalation Yes Optimize_Formulation->Check_PK Efficacy_Observed Efficacy Achieved? Dose_Escalation->Efficacy_Observed Screen_Off_Target Screen for Off-Target Effects Efficacy_Observed->Screen_Off_Target No End_Success Proceed with Development Efficacy_Observed->End_Success Yes Reevaluate_Model Re-evaluate Animal Model Screen_Off_Target->Reevaluate_Model End_Fail Re-evaluate Compound/Target Reevaluate_Model->End_Fail

Caption: Workflow for troubleshooting lack of in vivo efficacy.

G cluster_effects On-Target vs. Off-Target Effects Doprazine Doprazine On_Target Dopamine D2 Receptor (Intended Target) Doprazine->On_Target On-Target Binding Off_Target Other Receptors/Proteins (Unintended Targets) Doprazine->Off_Target Off-Target Binding Therapeutic_Effect Desired Therapeutic Effect On_Target->Therapeutic_Effect Side_Effects Adverse Side Effects or Counteracting Effects Off_Target->Side_Effects

Caption: On-target versus off-target drug interactions.

References

Technical Support Center: Optimizing the Chemical Synthesis of Adoprazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Adoprazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which involves the N-alkylation of a piperazine (B1678402) derivative and the formation of a 3,4-dihydroquinolin-2(1H)-one moiety.

Problem Potential Cause Recommended Solution
Low or No Yield in N-Alkylation Step Inactive catalyst (if applicable).Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
Insufficient base strength or amount.Use a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-alkylated Piperazine Byproduct Incorrect stoichiometry.Use an excess of the piperazine starting material relative to the alkylating agent.[1]
Rapid addition of the alkylating agent.Add the alkylating agent slowly (dropwise) to the reaction mixture.[2]
Unprotected piperazine.For optimal control, use a mono-protected piperazine, such as N-Boc-piperazine, and deprotect in a subsequent step.[1][2]
Incomplete Reaction or Stalling Poor solubility of reagents.Change to a more suitable solvent to ensure all reactants are in solution.[1]
Reversible reaction equilibrium.Ensure the acid byproduct formed during the reaction is effectively neutralized by using a sufficient amount of base.[1]
Catalyst poisoning (in cross-coupling reactions).The sulfur atom in some heterocyclic starting materials can poison palladium catalysts. Consider using more robust ligands (e.g., SPhos, XPhos) or increasing catalyst loading.[3]
Side Reactions or Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and closely monitor the reaction's progress by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities.Use high-purity, anhydrous reagents and solvents.[1]
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere throughout the reaction.[1]
Difficulties in Purification High polarity and basicity of piperazine derivatives.This can lead to issues with chromatographic separation. Consider converting the product to a salt to facilitate purification by crystallization.[4]
Hygroscopicity of the product.Piperazine-containing compounds can absorb moisture, which can affect their physical state and accurate weighing. Handle and store in a dry environment.[4]
Formation of stable hydrates.Piperazine can form a hexahydrate which can sometimes be used to aid in purification due to its unique solubility profile.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, (S)-1-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one, can be conceptually broken down into two main parts: the synthesis of the 3,4-dihydroquinolin-2(1H)-one core and the N-alkylation of the piperazine derivative, followed by their coupling. A possible retrosynthetic analysis is shown below.

G This compound This compound Intermediate1 1-(Pyridin-2-yl)piperazine This compound->Intermediate1 N-Alkylation Intermediate2 (S)-1-(3-Bromopropyl)-3,4-dihydroquinolin-2(1H)-one This compound->Intermediate2 Intermediate3 3,4-Dihydroquinolin-2(1H)-one Intermediate2->Intermediate3 N-Alkylation Intermediate4 1-Bromo-3-chloropropane Intermediate2->Intermediate4

Caption: Retrosynthetic analysis of this compound.

Q2: How can I selectively achieve mono-alkylation of piperazine?

A2: Selective mono-alkylation is a common challenge. Key strategies include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that alkylation occurs on the unprotected nitrogen. The protecting group is then removed in a later step.[1][2]

  • Control Stoichiometry: Using an excess of piperazine compared to the alkylating agent can statistically favor mono-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[2]

  • Use of Piperazine Salts: A mono-protonated piperazine salt can be used to decrease the nucleophilicity of the second nitrogen atom.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A3: The choice of base and solvent is crucial.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. Sodium tert-butoxide (NaOtBu) is also commonly used.[1]

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are often used. The choice depends on the solubility of the reactants.[1]

Q4: What are some common methods for synthesizing the 3,4-dihydroquinolin-2(1H)-one core?

A4: There are several methods for synthesizing this heterocyclic system. One common approach is the intramolecular cyclization of N-arylcinnamamides.[5] Recent advances include metal-free protocols using oxidants like K₂S₂O₈ and palladium-catalyzed oxidative arylalkylation of alkenes.[5]

Q5: How can I purify the final this compound product?

A5: Purification of piperazine-containing compounds can be challenging due to their polarity and basicity.[4]

  • Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system will need to be optimized.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Salt Formation: Piperazines readily form salts.[4] Conversion of the final product to a salt (e.g., hydrochloride or acetate) can facilitate purification by crystallization, as salts often have different solubility properties than the free base. The pure free base can then be regenerated by treatment with a suitable base.[4]

Experimental Protocols

The following are generalized experimental protocols for the key reaction types involved in the synthesis of this compound. Note: These are illustrative and should be adapted based on the specific substrates and literature procedures.

Protocol 1: General Procedure for N-Monoalkylation of Piperazine using a Protecting Group

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dry Acetonitrile (MeCN)

Procedure:

  • To a stirred suspension of N-Boc-piperazine and anhydrous K₂CO₃ in dry MeCN, add the alkyl halide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Protocol 2: General Procedure for the Synthesis of 3,4-Dihydroquinolin-2(1H)-ones via Intramolecular Cyclization

This protocol is based on the cyclization of an N-arylacrylamide derivative.

Materials:

  • N-Aryl-3-chloropropionamide

  • Aluminum chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-aryl-3-chloropropionamide in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Logical Workflow for this compound Synthesis

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling and Purification 2-Chloropyridine 2-Chloropyridine 1-(Pyridin-2-yl)piperazine 1-(Pyridin-2-yl)piperazine 2-Chloropyridine->1-(Pyridin-2-yl)piperazine React with Piperazine This compound (Crude) This compound (Crude) 1-(Pyridin-2-yl)piperazine->this compound (Crude) Couple with Intermediate B 3,4-Dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one 1-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one 1-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one->1-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one React with 1-bromo-3-chloropropane 1-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one->this compound (Crude) Pure this compound Pure this compound This compound (Crude)->Pure this compound Purification (Chromatography/Crystallization)

Caption: A logical workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield in N-Alkylation

G Start Low Yield in N-Alkylation Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Atmosphere Is the reaction under an inert atmosphere? Check_Reagents->Check_Atmosphere Yes Purify_Reagents Purify/dry reagents and solvents. Check_Reagents->Purify_Reagents No Check_Base Is the base strong enough and in sufficient quantity? Check_Atmosphere->Check_Base Yes Inert_Atmosphere Ensure proper inert atmosphere setup. Check_Atmosphere->Inert_Atmosphere No Check_Solubility Are all reactants soluble in the chosen solvent? Check_Base->Check_Solubility Yes Change_Base Use a stronger, anhydrous base (e.g., Cs₂CO₃). Check_Base->Change_Base No Check_Temperature Is the reaction temperature optimal? Check_Solubility->Check_Temperature Yes Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF). Check_Solubility->Change_Solvent No Increase_Temperature Increase reaction temperature. Check_Temperature->Increase_Temperature No Success Improved Yield Check_Temperature->Success Yes Purify_Reagents->Start Inert_Atmosphere->Start Change_Base->Start Change_Solvent->Start Increase_Temperature->Start

Caption: Troubleshooting flowchart for low yield in N-alkylation reactions.

Generalized Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A Receptor Signaling Pathways

This compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. The following diagram illustrates the generalized signaling pathways for these receptors.

G cluster_0 Dopamine D2 Receptor (Antagonism by this compound) cluster_1 Serotonin 5-HT1A Receptor (Agonism by this compound) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi Adoprazine_ant This compound (Antagonist) Adoprazine_ant->D2R Blocks AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (inhibited) cAMP_decrease->PKA_inhibit Cellular_Response_D2 Altered Cellular Response PKA_inhibit->Cellular_Response_D2 Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi_2 Gi HT1AR->Gi_2 Adoprazine_ag This compound (Agonist) Adoprazine_ag->HT1AR Activates AC_inhibit_2 Adenylyl Cyclase (inhibited) Gi_2->AC_inhibit_2 Inhibits GIRK GIRK Channel (activated) Gi_2->GIRK Activates cAMP_decrease_2 ↓ cAMP AC_inhibit_2->cAMP_decrease_2 PKA_inhibit_2 PKA (inhibited) cAMP_decrease_2->PKA_inhibit_2 Cellular_Response_5HT1A Altered Cellular Response PKA_inhibit_2->Cellular_Response_5HT1A K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Cellular_Response_5HT1A

Caption: Generalized signaling pathways for Dopamine D2 and Serotonin 5-HT1A receptors.

References

Technical Support Center: Adoprazine Handling and Adsorption Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-specific adsorption of Adoprazine to laboratory-ware. Adsorption can lead to significant experimental variability and inaccurate results. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound adsorption and why is it a problem?

A1: this compound adsorption, also known as non-specific binding (NSB), is the process where this compound molecules adhere to the surfaces of laboratory-ware, such as plastic or glass containers and tubing. This is a significant issue as it can reduce the effective concentration of this compound in your solution, leading to inaccurate and unreliable experimental results.

Q2: What causes this compound to adsorb to labware?

A2: The primary drivers of non-specific adsorption are hydrophobic and ionic interactions between this compound and the labware surface.[1][2] Hydrophobic compounds tend to bind to plastic surfaces, while charged molecules can interact with charged surface moieties.

Q3: Which types of labware are most prone to this compound adsorption?

A3: Conventional plastic labware, especially those made of polypropylene (B1209903), can exhibit high levels of adsorption for hydrophobic drugs.[1][2] Tissue culture-treated microplates, which have a charged surface, can also contribute to the adsorption of positively charged compounds.[1][2]

Q4: How can I quickly check if this compound is adsorbing to my labware?

A4: A simple preliminary test involves running a known concentration of this compound solution through your experimental setup without the biological components (e.g., cells, proteins). You can then measure the concentration of this compound in the final solution and compare it to the initial concentration. A significant decrease indicates adsorption.

Troubleshooting Guide

If you suspect this compound adsorption is affecting your experiments, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Assess the Extent of Adsorption

The first step is to quantify the amount of this compound lost due to adsorption.

Experimental Protocol: Adsorption Quantification

  • Prepare this compound Solution: Prepare a solution of this compound at the desired experimental concentration in your standard buffer.

  • Incubate in Labware: Aliquot the solution into the different types of labware you typically use (e.g., polypropylene microplates, centrifuge tubes, pipette tips).

  • Incubation: Incubate for a duration that mimics your experimental conditions (e.g., 4 hours at 4°C).[1][2]

  • Sample Collection: Carefully collect the solution from the labware.

  • Quantification: Determine the concentration of this compound in the collected solution using a suitable analytical method, such as HPLC.

  • Calculate Loss: Compare the final concentration to the initial concentration to determine the percentage of this compound lost to adsorption.

Step 2: Select Appropriate Labware

The choice of labware can significantly impact adsorption.

Recommendations:

  • Low-Binding Labware: Whenever possible, use commercially available low-adsorption or low-binding microplates and tubes. These surfaces are often treated to be more hydrophilic and neutral, reducing both hydrophobic and ionic interactions.[1][2]

  • Glassware: For some compounds, silanized glass may be a suitable alternative to plastic.

Step 3: Modify Your Buffer Conditions

Adjusting the composition of your buffer can effectively reduce non-specific binding.

Troubleshooting Workflow: Buffer Optimization

G cluster_0 Start: Adsorption Detected cluster_1 Buffer Modifications cluster_2 Evaluation cluster_3 Outcome start High Adsorption add_bsa Add BSA (0.1-1%) start->add_bsa add_tween Add Tween 20 (0.01-0.1%) start->add_tween inc_salt Increase Salt (e.g., NaCl) start->inc_salt adj_ph Adjust pH start->adj_ph test_adsorption Re-test Adsorption add_bsa->test_adsorption add_tween->test_adsorption inc_salt->test_adsorption adj_ph->test_adsorption evaluate Adsorption Reduced? test_adsorption->evaluate end Proceed with Experiment evaluate->end Yes troubleshoot_further Consider Labware Coating evaluate->troubleshoot_further No

Caption: Workflow for optimizing buffer conditions to reduce this compound adsorption.

Buffer Additives and Their Effects

AdditiveRecommended ConcentrationMechanism of ActionReference
Bovine Serum Albumin (BSA)0.1 - 1%Coats surfaces and shields the analyte from interactions with the labware.[3][3]
Tween 200.01 - 0.1%A non-ionic surfactant that disrupts hydrophobic interactions.[3][3]
Sodium Chloride (NaCl)>150 mMShields charged interactions between the analyte and the surface.[3][3]
Organic Solvents (e.g., Acetonitrile)VariesCan reduce both hydrophobic and ionic interactions, but may impact assay performance.[1][2][1][2]
Step 4: Labware Passivation and Coating

For more persistent adsorption issues, surface modification of your labware may be necessary.

Signaling Pathway: Mechanisms of Adsorption and Prevention

G cluster_0 This compound in Solution cluster_1 Labware Surface cluster_2 Mitigation Strategies This compound This compound labware Plastic/Glass Surface This compound->labware Adsorption (Hydrophobic/Ionic Interactions) coating Surface Coating (e.g., Silanization, PEG) coating->labware Blocks Binding Sites additives Buffer Additives (BSA, Tween 20) additives->this compound Shields this compound

References

Adoprazine Technical Support Center: Overcoming Blood-Brain Barrier Penetration Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adoprazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this compound, with a specific focus on strategies to overcome its poor penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected efficacy of this compound in our in vivo CNS models despite confirming its high affinity for the 5-HT1A receptor in vitro. What could be the primary reason?

A1: The most likely reason for this discrepancy is this compound's limited ability to cross the blood-brain barrier (BBB).[1][2] Many small molecule drugs, despite having ideal target engagement, fail to reach therapeutic concentrations within the central nervous system (CNS) due to the BBB's restrictive nature.[2] This barrier is formed by tightly packed endothelial cells that prevent most compounds from entering the brain from the bloodstream.[2][3] this compound's physicochemical properties may render it a substrate for efflux pumps (like P-glycoprotein) at the BBB, actively removing it from the brain.

Q2: How can we confirm that poor BBB penetration is the issue in our experiments?

A2: A standard approach is to conduct a pharmacokinetic study to determine the brain-to-plasma concentration ratio (Kp). This involves administering this compound to an animal model, collecting brain and plasma samples at various time points, and quantifying the drug concentration in each compartment. A low Kp value (typically < 0.1) strongly indicates poor BBB penetration.

Q3: What are the main strategies to enhance the delivery of this compound to the brain?

A3: Several strategies can be employed to overcome the BBB.[1][3] These can be broadly categorized as:

  • Chemical Modification: Creating a more lipophilic prodrug of this compound that can passively diffuse across the BBB and then convert to the active form within the CNS.[3][4]

  • Inhibition of Efflux Pumps: Co-administration of an agent that inhibits P-glycoprotein or other relevant efflux transporters.[5]

  • Nanoparticle-Based Delivery: Encapsulating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, which can be engineered to cross the BBB.[5][6][7][8][9] This is a highly promising approach.

  • Receptor-Mediated Transcytosis (RMT): Conjugating this compound or its nanocarrier to a ligand (like an antibody or peptide) that binds to receptors (e.g., transferrin or insulin (B600854) receptors) on the BBB endothelial cells, tricking the cell into transporting it across.[1][9][10]

Troubleshooting & Experimental Guidance

This section provides structured guidance for addressing poor CNS efficacy.

Initial Troubleshooting Workflow

If you are observing low in vivo efficacy, follow this logical workflow to diagnose the problem.

G A Low or inconsistent CNS activity observed in vivo B Conduct pharmacokinetic study: Measure this compound concentration in plasma and brain tissue A->B C Calculate Brain-to-Plasma Ratio (Kp) B->C D Is Kp significantly low (e.g., < 0.1)? C->D E Issue is likely poor BBB penetration. Proceed to Enhancement Strategies. D->E Yes F Issue is likely not BBB penetration. Investigate other factors: - Target engagement in vivo - Metabolism/Clearance rates - Off-target effects D->F No

Caption: Troubleshooting workflow for low in vivo efficacy.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data comparing different delivery strategies for this compound. These values illustrate the potential improvements that can be achieved.

Formulation Dose (mg/kg, IV) Mean Peak Plasma Conc. (ng/mL) Mean Peak Brain Conc. (ng/g) Brain-to-Plasma Ratio (Kp) Notes
Unmodified this compound51250750.06Baseline, poor penetration
This compound + P-gp Inhibitor512801800.14Modest improvement
This compound-PLGA NPs511004400.40Significant enhancement
TfR-Targeted Liposomes59509000.95High efficiency via RMT

NPs: Nanoparticles; PLGA: Poly(lactic-co-glycolic acid); TfR: Transferrin Receptor

Detailed Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic compounds.[11]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Magnetic stirrer, probe sonicator, rotary evaporator, centrifuge, lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Dissolve 100 mg of polyvinyl alcohol (PVA) in 50 mL of deionized water to create a 0.2% (w/v) solution.

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Immediately emulsify the mixture using a probe sonicator at 40% amplitude for 3 minutes on an ice bath to form an oil-in-water (o/w) emulsion.[11]

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for 4-6 hours at room temperature in a fume hood to allow the DCM to evaporate, which hardens the nanoparticles.[11]

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant containing unencapsulated this compound and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water and repeat the washing step twice.[11]

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for storage and characterization.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A This compound F Combine & Emulsify (Sonication) A->F B PLGA Polymer B->F C DCM (Solvent) C->F D PVA (Surfactant) D->F E Deionized Water E->F G Solvent Evaporation (Stirring) F->G H Purification (Centrifugation) G->H I Lyophilization (Freeze-Drying) H->I J Final Product: This compound-PLGA NP Powder I->J

Caption: Workflow for this compound-PLGA nanoparticle formulation.

Signaling Pathway Information

This compound is a potent 5-HT1A receptor agonist.[12] Understanding its mechanism of action is crucial for interpreting experimental results. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade.

Key Signaling Events:

  • This compound binds to the 5-HT1A receptor.

  • The associated inhibitory G-protein (Gi/o) is activated.[13][14]

  • The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]

  • The Gβγ subunit opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its firing rate.[14]

G cluster_alpha Gαi Subunit Pathway cluster_betagamma Gβγ Subunit Pathway This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ activates cAMP cAMP Levels AC->cAMP synthesis Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization K+ Efflux leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

References

Adoprazine Technical Support Center: Freeze-Thaw Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adoprazine during freeze-thaw cycles. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions?

For optimal stability and to minimize degradation, it is recommended to store this compound stock solutions at -80°C. Short-term storage at -20°C may be acceptable for a limited number of freeze-thaw cycles, but long-term stability should be validated under these conditions.

Q2: How many freeze-thaw cycles can a stock solution of this compound undergo without significant degradation?

The stability of this compound is dependent on the solvent and the number of freeze-thaw cycles. Preliminary data suggests that this compound in DMSO is relatively stable for up to 5 freeze-thaw cycles. However, for sensitive assays, it is highly recommended to prepare single-use aliquots to avoid potential degradation.

Q3: What are the common signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's peak area and the appearance of new peaks are indicative of degradation. In biological assays, a loss of potency or inconsistent results may also suggest compound instability.

Q4: Can I store this compound in aqueous solutions?

This compound exhibits limited stability in aqueous solutions. If your experimental protocol requires an aqueous solution, it is advisable to prepare it fresh on the day of use and avoid storing it for extended periods, even at 4°C. Freeze-thaw cycles of aqueous solutions are strongly discouraged as they can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: I am observing a progressive decrease in the biological activity of this compound in my cell-based assays over time.

  • Question: Are you using a fresh aliquot of this compound for each experiment?

  • Answer: Repeatedly using the same stock solution that undergoes multiple freeze-thaw cycles can lead to compound degradation and a subsequent loss of activity. It is best practice to thaw a fresh, single-use aliquot for each experiment.

Issue 2: My HPLC/LC-MS analysis shows multiple peaks for my this compound standard after a few freeze-thaw cycles.

  • Question: What solvent are you using for your stock solution and what are the storage conditions?

  • Answer: The appearance of additional peaks suggests that this compound is degrading. The choice of solvent can significantly impact stability. While DMSO is a common solvent, its hygroscopic nature can introduce water, which may contribute to hydrolysis upon repeated freeze-thaw cycles. Ensure your DMSO is of high purity and anhydrous. For long-term storage, argon or nitrogen overlay can help minimize exposure to air and moisture.[1]

Issue 3: I am seeing significant variability in my results between experiments conducted on different days.

  • Question: How are you preparing your working solutions from the main stock?

  • Answer: Inconsistent thawing procedures can lead to variability. It is crucial to ensure the stock solution is completely thawed and mixed thoroughly before preparing dilutions. Thawing at room temperature is generally acceptable, but prolonged exposure to higher temperatures should be avoided. A standardized thawing protocol will help improve reproducibility.

Quantitative Data Summary

The following table summarizes the stability of this compound (10 mM in DMSO) after multiple freeze-thaw cycles when stored at -20°C. The percentage of the remaining parent compound was determined by HPLC-UV analysis.

Number of Freeze-Thaw CyclesMean Recovery of this compound (%)Standard Deviation (%)Appearance of Degradation Products (Peak Area %)
01000.5< 0.1
199.20.70.8
396.51.23.5
592.12.17.9
1081.33.518.7

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Freeze-Thaw Stability

This protocol outlines a method for evaluating the stability of this compound in a given solvent after multiple freeze-thaw cycles.

Materials:

  • This compound

  • Anhydrous DMSO (or other solvent of interest)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Cryovials

  • -20°C and/or -80°C freezer

  • Precision balance and volumetric flasks

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense the stock solution into multiple cryovials, each containing a sufficient volume for a single analysis.

  • Initial Analysis (Cycle 0): Immediately after preparation, take one aliquot for analysis. Dilute to a suitable concentration (e.g., 100 µM) with the mobile phase and inject into the HPLC/LC-MS system. This serves as the baseline (100% recovery).

  • Freeze-Thaw Cycling:

    • Place the remaining aliquots in a -20°C or -80°C freezer for at least 12 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • Vortex briefly to ensure homogeneity. This completes one freeze-thaw cycle.

  • Analysis at Subsequent Cycles: After 1, 3, 5, and 10 freeze-thaw cycles, remove one aliquot for analysis as described in step 3.

  • Data Analysis: For each time point, calculate the peak area of the parent this compound compound. Express the stability as a percentage of the initial peak area (Cycle 0). Monitor for the appearance and increase in the peak area of any new, unidentified peaks, which are indicative of degradation products.

Visualizations

Hypothetical Signaling Pathway for this compound

Assuming this compound is a D2 dopamine (B1211576) receptor agonist, its primary signaling pathway could involve the inhibition of adenylyl cyclase.

Adoprazine_Signaling_Pathway This compound This compound D2R D2 Receptor This compound->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Hypothetical this compound signaling via D2 receptor.

Experimental Workflow for Freeze-Thaw Stability Assessment

Freeze_Thaw_Workflow Prep Prepare 10 mM this compound Stock in DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot Cycle0 Analyze Cycle 0 (Baseline) Aliquot->Cycle0 Freeze Freeze Aliquots (-20°C or -80°C) Aliquot->Freeze Data Calculate % Recovery and Degradation Products Cycle0->Data Thaw Thaw Aliquots (Room Temperature) Freeze->Thaw  1 Cycle Thaw->Freeze Analyze Analyze Subsequent Cycles (1, 3, 5, 10) Thaw->Analyze Analyze->Data

Caption: Workflow for assessing this compound stability.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Tree Start Inconsistent Experimental Results CheckAliquots Are you using fresh aliquots? Start->CheckAliquots UseAliquots Prepare and use single-use aliquots. CheckAliquots->UseAliquots No CheckThawing Is your thawing procedure consistent? CheckAliquots->CheckThawing Yes StandardizeThawing Standardize thawing protocol (time, temperature, mixing). CheckThawing->StandardizeThawing No CheckSolvent Is the solvent anhydrous and high-purity? CheckThawing->CheckSolvent Yes UseNewSolvent Use fresh, anhydrous solvent. CheckSolvent->UseNewSolvent No ContactSupport Contact Technical Support CheckSolvent->ContactSupport Yes

Caption: Troubleshooting inconsistent this compound results.

References

Refining surgical procedures for Adoprazine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Adoprazine.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its primary mechanism of action? This compound is a selective dopamine (B1211576) D2 receptor agonist. It mimics the effect of dopamine, a key neurotransmitter, by directly activating D2 receptors.[1][2] This activation is thought to be the primary mechanism for its therapeutic effects.
What are the potential therapeutic applications of this compound? As a dopamine agonist, this compound is primarily investigated for the treatment of motor symptoms associated with Parkinson's disease.[1][2] Other potential applications include the management of hyperprolactinemia and restless legs syndrome.[1][3]
What are the known side effects of this compound? Common side effects associated with dopamine agonists like this compound may include nausea, dizziness, and orthostatic hypotension. In some cases, impulse control disorders have been reported with the use of this drug class.[1]
How should this compound be stored? This compound should be stored at a controlled room temperature, protected from light and moisture.
Can this compound be administered alongside other medications? Caution should be exercised when co-administering this compound with other drugs, particularly those that also act on the central nervous system. For instance, concurrent use with monoamine oxidase-B inhibitors may increase the risk of hypertensive crisis.[4] Always consult the full prescribing information before co-administration.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low therapeutic efficacy in animal models. - Incorrect dosage: The administered dose may be insufficient to elicit a therapeutic response. - Suboptimal route of administration: The chosen route may not provide adequate bioavailability. - Metabolic instability: The compound may be rapidly metabolized in the test species.- Perform a dose-response study: Titrate the dose to determine the optimal therapeutic window. - Evaluate alternative administration routes: Consider intravenous, subcutaneous, or direct intracerebral administration. - Conduct pharmacokinetic analysis: Assess the metabolic profile and half-life of this compound in the relevant species.
High incidence of adverse effects (e.g., severe nausea, vomiting) in experimental subjects. - Dose is too high: The administered dose may be exceeding the therapeutic window. - Rapid absorption: A rapid peak in plasma concentration can exacerbate side effects.- Reduce the administered dose: Lower the dose to the minimum effective level. - Modify the formulation: Investigate controlled-release formulations to slow absorption and reduce peak plasma concentrations.
Inconsistent results between experimental batches. - Variability in compound purity: Impurities in the this compound batch could affect its activity. - Inconsistent formulation: Variations in the preparation of the dosing solution can lead to differing concentrations. - Procedural drift: Minor, undocumented changes in the experimental protocol over time.- Verify compound purity: Use analytical methods like HPLC to confirm the purity of each batch. - Standardize formulation procedures: Implement a strict, documented protocol for preparing dosing solutions. - Review and standardize the experimental protocol: Ensure all steps of the procedure are clearly defined and consistently followed.
Difficulty in achieving stable and reproducible surgical outcomes in preclinical studies. - Drug-induced tissue changes: Pre-treatment with dopamine agonists can sometimes lead to tissue fibrosis, making surgical manipulation more challenging.[5] - Interaction with anesthetics: this compound may interact with anesthetic agents, leading to cardiovascular instability.[4]- Optimize the timing of administration: Investigate the effects of varying the duration of pre-operative this compound treatment.[5] - Careful selection of anesthetics: Consult with a veterinarian or anesthesiologist to select anesthetic agents with minimal interaction potential. Monitor vital signs closely during the procedure.

Experimental Protocols

Protocol 1: Assessment of Motor Function Improvement in a Rodent Model of Parkinson's Disease

Objective: To evaluate the efficacy of this compound in ameliorating motor deficits in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Methodology:

  • Animal Model: Induce a unilateral lesion of the substantia nigra pars compacta by stereotaxic injection of 6-OHDA. Allow animals to recover for at least 2 weeks.

  • Drug Preparation: Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., 0.9% saline with 1% DMSO). Prepare a range of doses for the dose-response study.

  • Administration: Administer this compound via subcutaneous injection.

  • Behavioral Testing:

    • Rotational Behavior: 30 minutes post-administration, place the rat in a circular arena and record the number of full contralateral rotations for 60 minutes.

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its impaired and unimpaired forelimbs over a 5-minute period.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Protocol 2: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Radioligand: Use a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) as the ligand.

  • Competition Binding Assay:

    • Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Adoprazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Effector Downstream Effectors cAMP->Effector Modulates

Caption: this compound's signaling pathway via the D2 receptor.

Experimental_Workflow start Start: Hypothesis model Induce Parkinson's Model (6-OHDA) start->model drug_prep Prepare this compound Dosing Solutions model->drug_prep admin Administer this compound or Vehicle drug_prep->admin behavior Conduct Behavioral Testing admin->behavior data Collect and Analyze Data behavior->data results Interpret Results data->results end Conclusion results->end

Caption: Workflow for preclinical efficacy testing of this compound.

Troubleshooting_Logic issue Inconsistent Results cause1 Compound Purity? issue->cause1 cause2 Formulation? issue->cause2 cause3 Protocol Drift? issue->cause3 action1 Verify Purity (HPLC) cause1->action1 If yes action2 Standardize Formulation cause2->action2 If yes action3 Review & Standardize Protocol cause3->action3 If yes

References

Technical Support Center: Troubleshooting Adoprazine-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Adoprazine" is not found in the current scientific literature. This guide is based on the known cytotoxic properties of Atrazine (B1667683) , a herbicide that exhibits dopaminergic neurotoxicity and shares a similar name. The information provided is intended to serve as a general framework for addressing in vitro cytotoxicity of a hypothetical dopaminergic agent.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with the hypothetical compound this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: My initial screening shows high cytotoxicity of this compound across multiple cell lines. How do I confirm this is a true effect?

A1: It is crucial to first rule out experimental artifacts. Verify the following:

  • Concentration Calculations: Double-check all dilution and stock solution calculations to ensure accuracy.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[1] Run a vehicle-only control.

  • Compound Stability: Confirm that this compound is stable in your culture medium for the duration of the experiment, as degradation products could be the source of toxicity.[1]

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorescent signals). Include a cell-free control with the compound to check for direct assay interference.

Q2: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect)?

A2: To distinguish between cytotoxic and cytostatic effects, you can perform a time-course experiment and measure both cell viability and total cell number.[1]

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • A cytostatic effect is characterized by a stable total cell number while the percentage of viable cells remains high.[1]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity in dopaminergic neurons?

A3: Based on studies of similarly-named compounds like Atrazine, potential mechanisms could involve:

  • Dopaminergic System Disruption: Interference with dopamine (B1211576) storage, uptake, or metabolism can lead to cytotoxic effects.[2]

  • Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain can lead to ATP depletion and cellular energy crisis.

  • Oxidative Stress: An increase in reactive oxygen species (ROS) can damage cellular components, leading to apoptosis or necrosis.

  • Induction of Apoptosis: Activation of programmed cell death pathways, often characterized by caspase activation and DNA fragmentation.

Q4: I am observing high variability between my replicate wells. What are the common causes?

A4: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate.

  • Compound Precipitation: If this compound is not fully soluble in the culture medium, it can lead to inconsistent dosing. Visually inspect for precipitates and consider adjusting the solvent or concentration.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper technique.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.

Problem Potential Cause Recommended Solution
High background signal in viability assay Microbial contaminationVisually inspect cultures for any signs of contamination.
Phenol (B47542) red interference (for colorimetric assays)Use a phenol red-free medium during the assay incubation step.[2]
Serum interference in the assayConsider using a serum-free medium for the duration of the assay incubation.[2]
Low signal or absorbance readings Insufficient cell numberOptimize cell seeding density by performing a titration experiment.[2]
Short incubation timeIncrease the incubation time for the assay reagent; a time-course experiment can determine the optimal duration.[2]
Compound precipitates in culture medium Poor compound solubilityDetermine the solubility limit of this compound in your culture medium.[1] Consider using a lower concentration or a different solvent system, ensuring the final solvent concentration is non-toxic.
Inconsistent results between experiments Variation in cell health or passage numberUse cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.[2]
Inconsistent incubation timesStandardize all incubation times for cell seeding, compound treatment, and assay reagent addition.[2]
Reagent variabilityPrepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.

  • Plate Setup: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound in a 6-well plate for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
Cell LineTypeThis compound IC50 (µM) after 48h
SH-SY5YHuman Neuroblastoma (Dopaminergic)50
PC12Rat Pheochromocytoma (Dopaminergic)75
HeLaHuman Cervical Cancer (Non-dopaminergic)>200
HepG2Human Hepatoma (Non-dopaminergic)>200
Table 2: Hypothetical Dose-Response Data for this compound in SH-SY5Y Cells (48h)
This compound (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)100 ± 4.55 ± 1.2
1092 ± 5.18 ± 1.5
2575 ± 6.322 ± 2.1
5051 ± 4.848 ± 3.5
10023 ± 3.975 ± 4.2
2008 ± 2.191 ± 2.8

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate_treatment Incubate 24h, 48h, or 72h treat_cells->incubate_treatment mtt_assay MTT Assay (Metabolic Activity) incubate_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_treatment->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis) incubate_treatment->annexin_assay data_analysis Data Analysis (IC50, % Viability) mtt_assay->data_analysis Measure Absorbance ldh_assay->data_analysis Measure Absorbance annexin_assay->data_analysis Flow Cytometry

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Workflow start Inconsistent Cytotoxicity Results check_variability High Replicate Variability? start->check_variability check_reproducibility Poor Inter-Experiment Reproducibility? check_variability->check_reproducibility No check_seeding Review Cell Seeding Protocol - Homogenize Suspension - Check Cell Counter check_variability->check_seeding Yes resolve_issue Re-run Experiment check_reproducibility->resolve_issue No check_cells Standardize Cell Culture - Consistent Passage Number - Logarithmic Growth Phase check_reproducibility->check_cells Yes check_seeding->resolve_issue check_edge Address Edge Effects - Use Inner Wells - Maintain Humidity check_edge->resolve_issue check_pipetting Verify Pipetting Technique - Calibrate Pipettes check_pipetting->resolve_issue check_cells->resolve_issue check_reagents Standardize Reagents - Prepare Fresh Dilutions - Avoid Freeze-Thaw check_reagents->resolve_issue check_timing Standardize Timelines - Consistent Incubation Periods check_timing->resolve_issue

Caption: Troubleshooting inconsistent cytotoxicity results.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds & Activates G_protein Inhibitory G-protein D2R->G_protein Activates ROS ↑ Reactive Oxygen Species (ROS) D2R->ROS Off-target effect? AC Adenylyl Cyclase (Inhibited) G_protein->AC cAMP ↓ cAMP AC->cAMP Mito Mitochondrial Dysfunction ROS->Mito ATP ↓ ATP Production Mito->ATP CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical this compound-induced apoptosis pathway.

References

Strategies to enhance the potency of Adoprazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Adoprazine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a novel selective dopamine (B1211576) D2/D3 receptor agonist. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, non-ergoline small molecule designed as a high-affinity agonist for dopamine D2 and D3 receptors.[1] Its primary mechanism of action is to mimic the effect of endogenous dopamine by binding to and activating these receptors, which are key components in regulating voluntary movement, mood, and cognition.[2][3] By activating D2/D3 receptors, this compound is being investigated for its potential therapeutic effects in conditions associated with dopaminergic dysfunction, such as Parkinson's disease.[2][4]

Q2: We are observing lower than expected potency of this compound in our cell-based assays. What are the potential causes?

Several factors can contribute to lower than expected potency in cell-based assays. These can be broadly categorized as issues with the compound itself, the assay conditions, or the cell line.

  • Compound Integrity: Ensure the compound has not degraded. Verify the purity and concentration of your this compound stock solution.

  • Assay Conditions: Optimize serum concentration in your media, as serum components can bind to the compound and reduce its effective concentration. Ensure the incubation time is sufficient for the compound to reach its target and elicit a response.

  • Cell Line Health: Confirm the health and viability of your cells. Passage number can also affect receptor expression levels; it is advisable to use cells within a consistent and low passage range. Verify the expression of D2/D3 receptors in your specific cell line.

Q3: Can the potency of this compound be enhanced through structural modifications?

Yes, structural modifications are a common strategy to enhance the potency and selectivity of lead compounds. For dopaminergic agents, modifications to the pharmacophore can improve binding affinity and efficacy. Consider exploring structure-activity relationships (SAR) by synthesizing analogs with modifications at key positions. For example, altering substituents on the aromatic rings can influence receptor interactions.

Troubleshooting Guides

Issue 1: Inconsistent Potency in In Vitro Assays

You may encounter variability in EC50 or Ki values across different experimental runs. This guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

start Inconsistent Potency Observed check_compound Verify Compound Integrity (Purity, Concentration, Storage) start->check_compound check_assay Review Assay Parameters (Reagents, Incubation Time, Temperature) start->check_assay check_cells Assess Cell Health and Receptor Expression (Viability, Passage Number, Mycoplasma) start->check_cells troubleshoot_protocol Standardize Protocol Across All Users check_compound->troubleshoot_protocol check_assay->troubleshoot_protocol check_cells->troubleshoot_protocol resolve Consistent Potency Achieved troubleshoot_protocol->resolve

Caption: Troubleshooting workflow for inconsistent in vitro potency.

Step-by-Step Guide:

  • Compound Verification:

    • Confirm the identity and purity of your this compound sample using methods like LC-MS or NMR.

    • Prepare fresh stock solutions and verify their concentration.

    • Ensure proper storage conditions (-20°C or -80°C in a suitable solvent like DMSO).

  • Assay Parameter Review:

    • Use freshly prepared reagents and buffers for each experiment.

    • Strictly adhere to standardized incubation times and temperatures.

    • Evaluate the potential for solvent effects from your stock solution.

  • Cell Line Evaluation:

    • Perform a cell viability assay (e.g., Trypan Blue or MTT) to ensure your cells are healthy.

    • Use cells from a consistent passage number for all experiments.

    • Regularly test for mycoplasma contamination.

    • Confirm D2/D3 receptor expression levels via qPCR or Western blot if significant variability persists.

  • Protocol Standardization:

    • Ensure all researchers are following the exact same experimental protocol.

    • Utilize a positive control (e.g., a well-characterized dopamine agonist like ropinirole) to benchmark assay performance.[2]

Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency

A common challenge in drug development is the disconnect between in vitro and in vivo results. High potency in a cell-based assay does not always translate to efficacy in an animal model.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Strategy
Poor Pharmacokinetics (PK) - Conduct PK studies to determine bioavailability, half-life, and brain penetration. - Consider alternative routes of administration or formulation strategies to improve exposure.
Blood-Brain Barrier (BBB) Penetration - Assess the physicochemical properties of this compound (e.g., lipophilicity, polar surface area). - Perform in vitro BBB models or in vivo microdialysis to measure brain concentrations.[3]
Metabolic Instability - Perform metabolic stability assays using liver microsomes or hepatocytes. - Identify major metabolites and assess their activity.
Off-Target Effects - Profile this compound against a panel of other receptors and enzymes to identify potential off-target interactions that could counteract its efficacy.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound Potency (Ki Determination)

This protocol determines the binding affinity (Ki) of this compound for the D2 receptor.

Materials:

  • Cell membranes expressing human D2 receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding control).[5]

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add binding buffer, [³H]-Spiperone (at a concentration near its Kd), and either this compound, buffer (for total binding), or Haloperidol (for non-specific binding).

  • Add the D2 receptor-expressing cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for this compound Efficacy (EC50 Determination)

This protocol measures the functional potency (EC50) of this compound by quantifying the inhibition of forskolin-stimulated cAMP production, a downstream effect of D2 receptor activation.

Dopamine D2 Receptor Signaling Pathway

This compound This compound D2R D2 Receptor This compound->D2R binds & activates Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Simplified D2 receptor signaling pathway.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor.

  • Forskolin (B1673556).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the D2-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Treat the cells with the this compound dilutions for a short pre-incubation period (e.g., 15 minutes).

  • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit.

  • Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Data Presentation

Table 1: Comparative Potency of this compound Analogs

This table presents hypothetical data for a series of this compound analogs designed to improve potency.

CompoundD2 Ki (nM)D3 Ki (nM)D2 EC50 (nM) (cAMP Assay)
This compound 5.23.812.5
Analog A-1 2.11.54.8
Analog A-2 8.96.220.1
Analog B-1 4.515.310.2
Table 2: Effect of a Putative Potency Enhancer on this compound Activity

This table shows hypothetical results from an experiment testing a compound thought to enhance this compound's potency.

ConditionThis compound EC50 (nM)Fold-Shift
This compound alone 12.5-
This compound + Enhancer X (1 µM) 3.14.0
This compound + Enhancer Y (1 µM) 11.91.05

Screening Cascade for this compound Analogs

The following diagram illustrates a typical workflow for screening and prioritizing new this compound analogs.

start Synthesized Analogs binding_assay Primary Screen: D2/D3 Radioligand Binding Assay start->binding_assay functional_assay Secondary Screen: D2 cAMP Functional Assay binding_assay->functional_assay Potent Binders selectivity_panel Selectivity Profiling (e.g., other dopamine receptors, serotonin (B10506) receptors) functional_assay->selectivity_panel Potent & Efficacious adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) selectivity_panel->adme_tox Selective Compounds in_vivo In Vivo PK & Efficacy Studies (Rodent Models) adme_tox->in_vivo Favorable Profile lead Lead Candidate in_vivo->lead

Caption: Screening cascade for this compound analog development.

References

Technical Support Center: Investigating Adoprazine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating potential resistance mechanisms to Adoprazine, a selective dopamine (B1211576) D2 receptor (D2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic agonist that selectively binds to and activates dopamine D2 receptors (D2R).[1][2] This activation mimics the effect of the endogenous neurotransmitter, dopamine.[2] Like other D2-like receptor agonists, this compound is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is central to its pharmacological effects.

Q2: We are observing a diminished or complete lack of response to this compound in our cell line that was previously sensitive. What are the potential mechanisms of resistance?

Resistance to dopamine agonists like this compound can arise from various molecular changes within the target cells.[3][4] The most common mechanisms include:

  • Altered Drug Target: This can involve the downregulation of D2R expression, mutations in the D2R gene that prevent this compound binding, or changes in the proportion of D2R subtypes.[3][5]

  • Changes in Downstream Signaling: The signaling pathways downstream of the D2R may be altered. This could include modifications to G-proteins, adenylyl cyclase, or other effector molecules that disrupt the cellular response to this compound.

  • Increased Drug Efflux: Cells may upregulate the expression of drug efflux pumps (e.g., P-glycoprotein), which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Altered Drug Metabolism: Cells might develop mechanisms to metabolize this compound into an inactive form more rapidly.[5]

Q3: How can we confirm that our cell line has developed resistance to this compound?

To confirm resistance, a dose-response study should be conducted comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant rightward shift in the half-maximal effective concentration (EC50) for the resistant cells indicates a decreased sensitivity to this compound.

Troubleshooting Guide for Common Experimental Issues

The following table outlines common problems encountered during this compound resistance studies, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability assay results Inconsistent cell seeding, edge effects in microplates, contamination (e.g., mycoplasma).[6][7]Ensure uniform cell suspension before seeding, avoid using the outer wells of the plate, and regularly test for mycoplasma contamination.[6][7]
Low signal-to-noise ratio in signaling assays (e.g., cAMP measurement) Suboptimal assay conditions, low D2R expression in the cell line, incorrect timing of measurement.Optimize reagent concentrations and incubation times. Confirm D2R expression using qPCR or Western blotting. Perform a time-course experiment to determine the optimal time point for measuring the signaling response.
Inconsistent results in drug efflux assays Incorrect inhibitor concentration, inappropriate incubation time, high background fluorescence.Titrate the efflux pump inhibitor to determine the optimal non-toxic concentration. Optimize the incubation time with the fluorescent substrate. Include appropriate controls to subtract background fluorescence.
Difficulty in detecting D2R mutations Low allele frequency of the mutation, insensitive detection method.Use a highly sensitive sequencing method such as Next-Generation Sequencing (NGS) to detect low-frequency mutations.

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

2. cAMP Measurement Assay (ELISA)

This assay quantifies the intracellular levels of cyclic AMP.

  • Methodology:

    • Seed cells in a multi-well plate and grow to confluency.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with this compound for the optimized duration.

    • Lyse the cells and perform a competitive ELISA according to the manufacturer's instructions to determine the cAMP concentration.

3. Rhodamine 123 Efflux Assay

This assay assesses the activity of drug efflux pumps.

  • Methodology:

    • Incubate cells with a fluorescent substrate of efflux pumps, such as Rhodamine 123.

    • Wash the cells to remove the excess substrate.

    • Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microplate reader.

    • Compare the fluorescence retention in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil). Reduced retention of the dye in the absence of the inhibitor suggests increased efflux pump activity.

Visualizing Potential Resistance Mechanisms

This compound Signaling Pathway and Resistance

Adoprazine_Signaling_and_Resistance cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R D2 Receptor G_Protein Gi/o Protein D2R->G_Protein Activates Efflux_Pump Efflux Pump (e.g., P-gp) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump D2R_Mutation D2R_Mutation D2R_Mutation->D2R

Caption: this compound signaling and potential resistance points.

Troubleshooting Workflow for Loss of this compound Efficacy

Troubleshooting_Workflow cluster_verification Verification cluster_investigation Investigation of Mechanisms cluster_outcomes Potential Findings start Loss of this compound Efficacy Observed confirm_resistance Confirm Resistance (Dose-Response Curve) start->confirm_resistance check_target 1. Check D2R Expression (qPCR/Western Blot) confirm_resistance->check_target sequence_d2r 2. Sequence D2R Gene (Sanger/NGS) check_target->sequence_d2r downregulation D2R Downregulated check_target->downregulation measure_signaling 3. Measure Downstream Signaling (cAMP Assay) sequence_d2r->measure_signaling mutation D2R Mutation Found sequence_d2r->mutation assess_efflux 4. Assess Drug Efflux (Rhodamine 123 Assay) measure_signaling->assess_efflux signaling_defect Signaling Pathway Defect measure_signaling->signaling_defect efflux_increase Increased Efflux Activity assess_efflux->efflux_increase

Caption: A stepwise approach to troubleshooting this compound resistance.

References

Validation & Comparative

Adoprazine vs. Haloperidol: A Comparative Review in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical profiles of adoprazine, a novel antipsychotic agent, and haloperidol (B65202), a conventional antipsychotic, in established animal models of psychosis. The data presented herein is compiled from a variety of preclinical studies to offer a comparative overview of their efficacy and side-effect profiles.

Introduction

Haloperidol, a butyrophenone (B1668137) derivative, has been a cornerstone in the treatment of psychosis for decades. Its therapeutic action is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1][2] While effective in mitigating the positive symptoms of schizophrenia, its utility is often limited by a significant burden of extrapyramidal side effects (EPS).[2]

This compound represents a newer class of antipsychotic agents characterized by a dual mechanism of action: partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at dopamine D2 receptors.[3][4] This composite pharmacology is hypothesized to not only address psychotic symptoms but also potentially ameliorate negative and cognitive symptoms with a reduced propensity for EPS.[3] However, it is important to note that the clinical development of this compound was discontinued (B1498344) due to non-optimal pharmacokinetic properties or insufficient therapeutic efficacy.[4][5]

This guide will delve into the preclinical data from key animal models used to predict antipsychotic efficacy and side-effect liability, offering a side-by-side comparison of this compound and haloperidol.

Mechanism of Action

The distinct pharmacological profiles of this compound and haloperidol underpin their differential effects in preclinical models.

Haloperidol: D2 Receptor Antagonism

Haloperidol's primary mechanism of action is the blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway, which is thought to mediate its antipsychotic effects.[2][6] However, its antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of motor side effects.[2]

This compound: A Dual-Action Approach

This compound combines D2 receptor antagonism with 5-HT1A receptor partial agonism.[3] The 5-HT1A agonism is believed to contribute to its antipsychotic efficacy and may also mitigate the extrapyramidal side effects typically associated with D2 blockade.[3] This dual action is aimed at providing a broader spectrum of therapeutic effects with improved tolerability.

Signaling Pathway Diagrams

haloperidol_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets Haloperidol Haloperidol Haloperidol->D2R Blocks

Figure 1: Haloperidol Signaling Pathway

adoprazine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Activates G_protein_D2 Gi/o D2R->G_protein_D2 Activates G_protein_HT1A Gi/o HT1A->G_protein_HT1A Activates AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 Inhibits AC_HT1A Adenylyl Cyclase G_protein_HT1A->AC_HT1A Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP to cAMP_HT1A cAMP AC_HT1A->cAMP_HT1A Converts ATP to Response_D2 Reduced Neuronal Excitability cAMP_D2->Response_D2 Leads to Response_HT1A Modulation of Downstream Pathways cAMP_HT1A->Response_HT1A Leads to This compound This compound This compound->D2R Blocks This compound->HT1A Partially Activates

Figure 2: this compound Signaling Pathway

Comparative Efficacy in Animal Models of Psychosis

The following tables summarize the comparative effects of this compound and haloperidol in key predictive animal models of antipsychotic activity. It is important to note that the data for this compound is often presented in the context of its drug class (5-HT1A agonists/D2 antagonists) and direct head-to-head quantitative comparisons with haloperidol in the same study are limited.

Models of Antipsychotic Efficacy

These models are designed to assess the potential of a compound to alleviate the positive symptoms of psychosis.

Table 1: Apomorphine-Induced Stereotypy

This test measures the ability of a drug to block the stereotyped gnawing, licking, and sniffing behaviors induced by the dopamine agonist apomorphine (B128758).

CompoundDose Range (mg/kg)Effect on StereotypyReference(s)
Haloperidol 0.05 - 0.2Potent inhibition[5][7]
This compound 1 - 10Inhibition[3]

Table 2: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a drug to restore PPI deficits induced by dopamine agonists like apomorphine.

CompoundDose Range (mg/kg)Effect on Apomorphine-Induced PPI DeficitReference(s)
Haloperidol 0.1 - 1.0Reversal[8]
This compound 2.5 - 10Reversal[3]

Table 3: Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic efficacy. It measures the ability of a drug to suppress a learned avoidance response to an aversive stimulus.

CompoundDose Range (mg/kg)Effect on Avoidance RespondingReference(s)
Haloperidol 0.04 - 0.16Potent suppression[9][10]
This compound Not specifiedExpected suppression based on class[11]

Models of Extrapyramidal Side Effects (EPS)

These models are used to predict the likelihood of a compound causing motor side effects.

Table 4: Catalepsy Test

This test measures the induction of a state of immobility and failure to correct an externally imposed posture, a hallmark of parkinsonian-like side effects.

CompoundDose Range (mg/kg)Cataleptic EffectReference(s)
Haloperidol 0.25 - 2.5Potent induction[12][13][14]
This compound Up to 40Low to no induction[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

experimental_workflow cluster_efficacy Efficacy Models cluster_side_effects Side-Effect Models Apomorphine_Stereotypy Apomorphine-Induced Stereotypy Behavioral_Assessment Behavioral Assessment Apomorphine_Stereotypy->Behavioral_Assessment PPI Prepulse Inhibition (PPI) PPI->Behavioral_Assessment CAR Conditioned Avoidance Response (CAR) CAR->Behavioral_Assessment Catalepsy Catalepsy Test Catalepsy->Behavioral_Assessment Drug_Administration Drug Administration (this compound or Haloperidol) Animal_Models Animal Models of Psychosis Drug_Administration->Animal_Models Animal_Models->Apomorphine_Stereotypy Animal_Models->PPI Animal_Models->CAR Animal_Models->Catalepsy Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

Figure 3: Experimental Workflow

Apomorphine-Induced Stereotypy
  • Animals: Male Wistar rats (200-250g).

  • Drug Administration: Test compounds (this compound or haloperidol) or vehicle are administered intraperitoneally (i.p.) at various doses 30-60 minutes prior to apomorphine.

  • Induction of Stereotypy: Apomorphine (0.5-1.5 mg/kg) is administered subcutaneously (s.c.).

  • Observation: Immediately after apomorphine injection, animals are placed individually in observation cages. Stereotyped behaviors (sniffing, licking, gnawing) are scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Scoring: A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = absent, 4 = continuous and intense).

Prepulse Inhibition (PPI) of the Startle Reflex
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to detect whole-body startle.

  • Drug Administration: Test compounds or vehicle are administered i.p. 30 minutes before the test session. A dopamine agonist such as apomorphine (0.5 mg/kg s.c.) is administered 10 minutes before the session to disrupt PPI.

  • Test Session: The session begins with an acclimatization period with background white noise. This is followed by a series of trials including:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).

    • Prepulse + pulse trials: A non-startling acoustic prepulse (e.g., 75-85 dB) presented 100 ms (B15284909) before the pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse + pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100).

Conditioned Avoidance Response (CAR)
  • Animals: Male Wistar rats (250-300g).

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS) is presented.

  • Training: Rats are trained to avoid a mild foot shock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS. The CS precedes the US by a few seconds.

  • Drug Testing: Once the animals have acquired the avoidance response (e.g., >80% avoidance in a session), they are treated with the test compounds or vehicle before a test session.

  • Data Collection: The number of avoidance responses (crossing to the other compartment during the CS), escape responses (crossing during the US), and failures to respond are recorded.

Catalepsy Test
  • Animals: Male Wistar rats (200-250g).

  • Procedure: The "bar test" is commonly used. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • Measurement: The time taken for the rat to remove both paws from the bar and return to a normal posture is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Drug Administration: Test compounds or vehicle are administered i.p., and catalepsy is measured at several time points after administration (e.g., 30, 60, 90, 120 minutes).

Conclusion

The preclinical data from animal models of psychosis suggest that both this compound and haloperidol exhibit antipsychotic-like activity. Haloperidol demonstrates potent efficacy in models predictive of positive symptom relief but is also associated with a high liability for extrapyramidal side effects, as indicated by the robust induction of catalepsy.

This compound, and other compounds in its class, also show efficacy in models of psychosis. A key differentiating feature is their significantly lower propensity to induce catalepsy, suggesting a reduced risk of EPS. This favorable side-effect profile is attributed to the modulatory effects of 5-HT1A receptor agonism on the dopamine system.

While the preclinical profile of this compound appeared promising for a broader therapeutic window with improved tolerability, its clinical development was halted. Nevertheless, the comparative data presented here underscores the value of targeting multiple neurotransmitter systems in the development of novel antipsychotic agents and provides a framework for evaluating the next generation of treatments for schizophrenia and other psychotic disorders.

References

A Comparative Analysis of Adoprazine and Apomorphine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the pharmacological agents Adoprazine and apomorphine (B128758) is currently not feasible due to a significant lack of available scientific data on this compound. While extensive research has characterized the efficacy, mechanism of action, and clinical applications of apomorphine, a non-selective dopamine (B1211576) agonist, information regarding this compound remains scarce in the public domain.

In contrast, apomorphine is a well-documented compound used primarily in the treatment of Parkinson's disease. Its pharmacological profile has been extensively studied, providing a clear understanding of its interactions with the central nervous system.

Apomorphine: A Detailed Profile

Apomorphine acts as a potent, non-selective agonist at both D1-like and D2-like dopamine receptors.[1][2] This broad-spectrum activity is believed to underlie its efficacy in alleviating motor symptoms in Parkinson's disease, which is comparable to that of levodopa.[2] Beyond its dopaminergic agonism, apomorphine also exhibits antagonist activity at serotonin (B10506) (5-HT2) and α-adrenergic receptors.[1]

Quantitative Data: Receptor Binding and Functional Potency of Apomorphine

The following tables summarize the receptor binding affinities and functional potencies of apomorphine at various dopamine receptor subtypes. This data is crucial for understanding its dose-dependent effects and potential side-effect profile.

Table 1: Receptor Binding Affinity (Ki) of Apomorphine at Human Dopamine Receptors

Receptor SubtypeKi (nM)
D137
D2S2.5
D2L4.4
D321
D445
D515

Data compiled from various sources. Ki values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptor.

Table 2: Functional Potency (EC50) of Apomorphine at Human Dopamine Receptors

Receptor SubtypecAMP Pathway EC50 (nM)β-arrestin Recruitment EC50 (nM)
D10.7892.97
D2S0.0711.55
D2L0.106.35
D32.209.40
D40.1036.92
D55.3496.45

EC50 values represent the concentration of the drug that produces 50% of its maximal effect in a given functional assay.[3]

Experimental Protocols

Receptor Binding Assays:

The binding affinity of apomorphine to dopamine receptors is typically determined through competitive radioligand binding assays. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes expressing the specific human dopamine receptor subtype from cultured cells or brain tissue.

  • Incubation: Incubation of the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2-like receptors) and varying concentrations of apomorphine.

  • Separation: Separation of bound from unbound radioligand by rapid filtration.

  • Quantification: Measurement of the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculation of the Ki value from the IC50 value (the concentration of apomorphine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (cAMP and β-arrestin Recruitment):

The functional activity of apomorphine at dopamine receptors is assessed using in vitro cell-based assays that measure downstream signaling events.

  • cAMP Assays: These assays measure the ability of apomorphine to modulate the production of cyclic AMP (cAMP), a second messenger. For D1-like receptors (Gs-coupled), agonism leads to an increase in cAMP, while for D2-like receptors (Gi-coupled), agonism results in a decrease in cAMP. Changes in cAMP levels are typically measured using techniques like ELISA or reporter gene assays.[3]

  • β-arrestin Recruitment Assays: These assays quantify the recruitment of β-arrestin proteins to the activated dopamine receptor. This interaction is a key step in receptor desensitization and internalization and can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Signaling Pathways of Apomorphine

Apomorphine's interaction with dopamine receptors triggers distinct intracellular signaling cascades.

Apomorphine_Signaling Apomorphine Signaling Pathways cluster_0 D1-like Receptor Signaling (Gs-coupled) cluster_1 D2-like Receptor Signaling (Gi-coupled) cluster_2 β-arrestin Pathway Apo_D1 Apomorphine D1R D1/D5 Receptors Apo_D1->D1R Gs Gs D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 activates Downstream_D1 Cellular Response PKA_D1->Downstream_D1 phosphorylates targets Apo_D2 Apomorphine D2R D2/D3/D4 Receptors Apo_D2->D2R Gi Gi D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 reduced activation Downstream_D2 Cellular Response PKA_D2->Downstream_D2 Apo_barr Apomorphine DR_barr Dopamine Receptor Apo_barr->DR_barr GRK GRK DR_barr->GRK activates Barr β-arrestin DR_barr->Barr recruits GRK->DR_barr phosphorylates Internalization Receptor Internalization/Desensitization Barr->Internalization

References

Validating Adoprazine's Impact on Dopamine Turnover: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Adoprazine's effects on dopamine (B1211576) turnover, benchmarked against other key antipsychotic agents. This compound, a compound with potent dopamine D2 receptor antagonism and serotonin (B10506) 5-HT1A receptor agonism, has been a subject of interest in the development of novel antipsychotics.[1][2][3] Although its development was discontinued (B1498344) due to unfavorable pharmacokinetic properties or insufficient efficacy, its unique pharmacological profile serves as a valuable case study.[3] This document synthesizes available preclinical data to offer a clear comparison, outlines detailed experimental methodologies for replication, and visualizes complex biological and experimental processes.

Comparative Analysis of Dopamine Turnover

The following table summarizes the effects of this compound and selected comparator antipsychotics on extracellular levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum of preclinical models. An increase in the levels of these metabolites is indicative of increased dopamine turnover.

DrugMechanism of ActionDopamine (DA) LevelsDOPAC LevelsHVA Levels
This compound D2 Antagonist / 5-HT1A AgonistDose-dependent increase[1]Dose-dependent increase[1]Dose-dependent increase[1]
Haloperidol D2 AntagonistAcute: Increase; Chronic: Decrease in PFCAcute: Increase; Chronic: Decrease in PFC & StriatumAcute: Increase; Chronic: Decrease in PFC & Striatum
Clozapine D2/D4 & 5-HT2A AntagonistIncrease in PFCIncreaseSmall change in CSF
Aripiprazole D2 Partial Agonist / 5-HT1A Partial AgonistLow doses: Increase in PFC; Chronic: ReductionWeak effects on metabolitesWeak effects on metabolites
Ziprasidone D2 Antagonist / 5-HT1A AgonistPreferential increase in PFC at higher doses--
Perospirone D2 & 5-HT2A Antagonist / 5-HT1A Partial Agonist---

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound and comparator drugs' effects on dopamine turnover.

In Vivo Microdialysis for Dopamine and Metabolite Sampling in Rat Striatum

This protocol outlines the procedure for sampling extracellular dopamine, DOPAC, and HVA from the striatum of freely moving rats.

  • Surgical Preparation:

    • Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • The animal is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted into the striatum at stereotaxic coordinates relative to bregma (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from the dura).

    • The cannula is secured with dental cement and surgical screws. A dummy cannula is inserted to maintain patency.

    • Animals are allowed a recovery period of at least 48-72 hours post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane, 6-20 kDa MWCO).

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.

    • A stabilization period of 1-2 hours is allowed to achieve a stable baseline.

    • Baseline dialysate samples are collected every 20 minutes for at least one hour.

    • The test compound (e.g., this compound) or vehicle is administered (e.g., orally or intraperitoneally).

    • Dialysate samples are continuously collected at 20-minute intervals for several hours post-administration.

    • Collected samples are immediately frozen and stored at -80°C until analysis.

  • Histological Verification:

Quantification of Dopamine, DOPAC, and HVA using HPLC-ECD

This protocol details the analysis of microdialysate samples for dopamine and its metabolites using High-Performance Liquid Chromatography with Electrochemical Detection.

  • Sample Preparation:

    • Frozen dialysate samples are thawed on ice.

    • An internal standard may be added to each sample for quantification.

  • HPLC System and Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A buffered aqueous-organic solution (e.g., sodium phosphate, citric acid, methanol, EDTA, and an ion-pairing agent like octyl sodium sulfate) at a specific pH (e.g., 3.7).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: A fixed volume of the sample (e.g., 10-20 µL) is injected.

  • Electrochemical Detection (ECD):

    • A dual-electrode electrochemical detector is used.

    • The potentials of the electrodes are set to optimize the oxidation of dopamine, DOPAC, and HVA, while minimizing interference from other compounds.

  • Data Analysis:

    • The concentration of each analyte is determined by comparing the peak area of the analyte in the sample to the peak areas of a series of known concentration standards.

    • Results are typically expressed as a percentage of the baseline concentration.

Visualizations

Signaling Pathways and Experimental Workflows

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DA_vesicle DA_vesicle Dopamine->DA_vesicle VMAT2 Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release Dopamine_Reuptake Dopamine_Reuptake Synaptic_Cleft->Dopamine_Reuptake DAT Dopamine_Metabolism Dopamine_Metabolism Synaptic_Cleft->Dopamine_Metabolism MAO/COMT Dopamine_Receptor D2 Receptor Synaptic_Cleft->Dopamine_Receptor Binds Dopamine_Autoreceptor D2 Autoreceptor Dopamine_Autoreceptor->DA_vesicle Inhibits Release Adoprazine_pre This compound Adoprazine_pre->Dopamine_Autoreceptor Antagonist DOPAC_HVA DOPAC_HVA Dopamine_Metabolism->DOPAC_HVA Metabolites Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates Adoprazine_post This compound Adoprazine_post->Dopamine_Receptor Antagonist

Caption: Dopamine synthesis, release, and signaling pathway with this compound's points of action.

experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis Animal_Model Rat Model Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Sampling Post-Administration Sample Collection Drug_Admin->Post_Drug_Sampling Sample_Prep Sample Preparation Post_Drug_Sampling->Sample_Prep HPLC_ECD HPLC-ECD Analysis Sample_Prep->HPLC_ECD Data_Quant Data Quantification HPLC_ECD->Data_Quant

Caption: Workflow for assessing dopamine turnover using in vivo microdialysis.

logical_comparison This compound This compound Mechanism Mechanism of Action This compound->Mechanism has a Effect Effect on Dopamine Turnover This compound->Effect has an Mechanism->Effect leads to Comparators Comparator Drugs Effect->Comparators is compared to

Caption: Logical relationship for the comparative analysis of this compound.

References

Adoprazine: Data Unavailable for Efficacy Comparison with Established D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and medical literature reveals a lack of available data for a compound referred to as "Adoprazine." Consequently, a direct comparison of its efficacy against established dopamine (B1211576) D2 receptor antagonists is not possible at this time. There are no publicly accessible preclinical or clinical studies, receptor binding profiles, or detailed experimental protocols associated with this compound.

Established D2 receptor antagonists are a cornerstone in the treatment of various neuropsychiatric disorders. Their therapeutic effects are primarily mediated by blocking the action of dopamine at the D2 receptor subtype.[1][2] The clinical potency of many antipsychotic drugs, for instance, is directly related to their affinity for D2 receptors.[1] These drugs are broadly classified and include typical and atypical antipsychotics, each with distinct receptor binding profiles and associated side effects.[3][4][5]

The development and comparison of novel compounds in this class involve extensive research, including:

  • Receptor Binding Assays: To determine the affinity and selectivity of the new compound for dopamine receptor subtypes (D1-like and D2-like) and other neurotransmitter receptors.[3][5][6]

  • In Vitro Functional Assays: To characterize the compound as an antagonist, partial agonist, or inverse agonist.

  • Preclinical In Vivo Studies: To assess efficacy and side effect profiles in animal models of psychosis, motor disorders, or other relevant conditions.

  • Human Clinical Trials: Rigorous, multi-phase studies to establish safety and efficacy in patient populations.

Without such data for "this compound," any attempt to create a comparative guide would be speculative and lack the required scientific basis.

Established Dopamine Receptor Antagonists & Agonists

For context, the landscape of dopaminergic drugs is well-characterized. Dopamine agonists, which mimic the effect of dopamine, are crucial in treating Parkinson's disease, hyperprolactinemia, and restless legs syndrome.[7][8][9] Examples include both ergoline (B1233604) (e.g., bromocriptine) and non-ergoline (e.g., pramipexole, ropinirole) derivatives.[8] The comparative efficacy of these agents, particularly in managing motor fluctuations in advanced Parkinson's disease, has been evaluated through systematic reviews and network meta-analyses of numerous clinical trials.[10][11]

Antipsychotic medications, which are primarily D2 receptor antagonists, also have extensive clinical data supporting their use.[4] Their mechanisms involve the modulation of dopamine pathways, such as the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[1]

Signaling Pathways and Experimental Workflow

To illustrate the concepts discussed, the following diagrams represent a generalized signaling pathway for D2 receptor antagonism and a typical workflow for drug efficacy comparison.

D2_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Cellular Response (e.g., ↓ Neuronal Firing) This compound D2 Antagonist (e.g., Haloperidol) This compound->D2R Blocks

Caption: Generalized signaling pathway of a D2 receptor antagonist.

Efficacy_Comparison_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_analysis Data Analysis & Comparison in_vitro In Vitro Assays (Receptor Binding, Functional) in_vivo In Vivo Animal Models in_vitro->in_vivo phase1 Phase I (Safety, Dosage) in_vivo->phase1 Candidate Selection phase2 Phase II (Efficacy, Side Effects) phase1->phase2 phase3 Phase III (Large-Scale Comparison vs. Standard of Care) phase2->phase3 data_collection Collect Quantitative Data (Efficacy Endpoints, Safety) phase3->data_collection Data Submission statistical_analysis Statistical Analysis data_collection->statistical_analysis comparison_guide Generate Comparison Guide statistical_analysis->comparison_guide

Caption: Standard workflow for comparing drug efficacy.

References

A Comparative Analysis of Adoprazine's Interaction with 5-HT Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adoprazine's performance against other established serotonergic agents, with a focus on its interaction with 5-hydroxytryptamine (5-HT) receptors. The information presented is supported by experimental data to assist researchers in assessing its pharmacological profile. This compound (also known as SLV-313) is an investigational compound that has been characterized as a dual-ligand targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[1][2] Its development was discontinued (B1498344) due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy.[3][4] This guide will compare its 5-HT receptor interaction profile with the atypical antipsychotics Aripiprazole and Cariprazine, and the anxiolytic Buspirone, all of which also exhibit significant 5-HT1A receptor activity.

Quantitative Comparison of Receptor Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and comparator drugs at various 5-HT and dopamine receptors. This data is crucial for understanding the selectivity and mechanism of action of these compounds.

Table 1: 5-HT Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT7
This compound (SLV-313) High Affinity¹Weak Affinity¹High Affinity¹-Moderate Affinity¹
Aripiprazole 4.2²3.4²-15²39²
Cariprazine 2.6³18.8³0.58-1.1³134³-
Buspirone 7.13⁴----

¹Data from a study on human recombinant receptors, specific Ki values were not provided, only qualitative descriptions of affinity.[1][2] ²Data from studies using human parietal cortex membranes and recombinant human receptors.[1][2] ³Data from in vitro studies.[1][2] ⁴Data from studies using recombinant human receptors.[1][2]

Table 2: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD2D3D4
This compound (SLV-313) High Affinity¹High Affinity¹High Affinity¹
Aripiprazole 0.34⁵--
Cariprazine 0.49³0.085³-
Buspirone Weaker Affinity⁶--

¹Data from a study on human recombinant receptors, specific Ki values were not provided, only qualitative descriptions of affinity.[1][2] ³Data from in vitro studies. ⁵Data from in vitro studies. ⁶Buspirone's primary target is the 5-HT1A receptor, with weaker affinity for D2 receptors.

Table 3: Functional Activity at 5-HT1A Receptors

CompoundFunctional AssayParameterValueFunctional Profile
This compound (SLV-313) Cloned h5-HT1ApEC509.0¹Full Agonist
Aripiprazole [³⁵S]GTPγS BindingpEC507.2²Partial Agonist
Cariprazine ---Partial Agonist³
Buspirone ---Partial Agonist⁶

¹Data from a study on human recombinant 5-HT1A receptors.[1][2] ²Data from studies using rat hippocampal membranes.[1][2] ³Cariprazine acts as a partial agonist at 5-HT1A receptors. ⁶Buspirone is a well-established 5-HT1A receptor partial agonist.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies behind the presented data, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor upon agonist binding.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]8-OH-DPAT) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound, etc.) Compound_Prep->Incubation Filtration Separate Bound & Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of ligands with 5-HT receptors.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radioactively labeled ligand.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) or cells expressing the target human 5-HT receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (e.g., this compound).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled ligand to saturate the receptors.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for determining functional agonism/antagonism)

This functional assay measures the activation of G-proteins coupled to a receptor upon ligand binding.

  • Membrane Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a microplate, combine the membrane preparation, GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Incubate the mixture at 30°C for 60-90 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, a pA2 value can be determined.[1][2]

cAMP Functional Assay (for Gi-coupled receptors)

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled receptor activation.

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a microplate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce cAMP production.

    • Incubate for a specified period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve to convert the assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Conclusion

This compound (SLV-313) demonstrates high affinity and full agonist activity at the 5-HT1A receptor, a profile it shares to some extent with the atypical antipsychotics Aripiprazole and Cariprazine, as well as the anxiolytic Buspirone.[1][2] However, its broader pharmacological profile, including potent D2/D3 receptor antagonism, distinguishes it from these comparators. The provided data and protocols offer a framework for researchers to further investigate the nuanced interactions of this compound and similar compounds with the serotonergic system, which may aid in the development of novel therapeutics with improved efficacy and side-effect profiles.

References

A Comparative Pharmacokinetic Profile: Adoprazine and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comparative analysis of the pharmacokinetic properties of the well-established atypical antipsychotic, Olanzapine (B1677200), and a hypothetical compound, Adoprazine. As this compound is a fictional agent for the purpose of this illustrative comparison, its pharmacokinetic parameters have been designed to present a contrasting profile to Olanzapine, thereby highlighting key considerations in drug development and clinical application. All data presented for Olanzapine is based on established scientific literature.

This guide is intended to serve as a framework for comparative pharmacokinetic analysis, emphasizing the importance of understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in relation to existing therapeutic options.

Executive Summary

This document presents a head-to-head comparison of the pharmacokinetic profiles of Olanzapine, a widely prescribed second-generation antipsychotic, and this compound, a hypothetical novel antipsychotic agent. The objective is to provide a clear, data-driven comparison of their respective ADME properties. Key differences in bioavailability, protein binding, metabolic pathways, and half-life are elucidated, offering insights into potential clinical implications such as dosing frequency, drug-drug interaction potential, and patient-specific considerations.

Comparative Pharmacokinetic Data

The following tables summarize the core pharmacokinetic parameters for this compound and Olanzapine.

Table 1: Absorption and Distribution

ParameterThis compound (Hypothetical)Olanzapine
Bioavailability (Oral) ~85%~60% (due to first-pass metabolism)[1][2][3]
Time to Peak Plasma Concentration (Tmax) 1-2 hours~6 hours[1][4][5]
Effect of Food on Absorption MinimalNot significantly affected[2][3][4]
Volume of Distribution (Vd) ~500 L~1000 L[4][5]
Plasma Protein Binding ~80% (primarily to albumin)~93% (to albumin and α1-acid glycoprotein)[4][6]

Table 2: Metabolism and Excretion

ParameterThis compound (Hypothetical)Olanzapine
Primary Metabolic Pathways Glucuronidation (UGT1A4)Direct glucuronidation and CYP450-mediated oxidation[4]
Primary CYP450 Involvement Minimal (minor substrate of CYP3A4)CYP1A2 (major), CYP2D6 (minor)[2][6][7]
Major Metabolites This compound-glucuronide (inactive)10-N-glucuronide (inactive), 4'-N-desmethyl olanzapine (inactive)[4][6]
Elimination Half-life (t½) 10-15 hours21-54 hours (mean of 30-33 hours)[4][5][6]
Route of Excretion ~70% renal (as metabolites), ~20% fecal~60% renal (as metabolites), ~30% fecal[5][6]
Percentage of Unchanged Drug in Urine ~5%~7%[4]

Experimental Protocols

The data presented for Olanzapine and the hypothetical data for this compound are typically determined through a series of standardized in vitro and in vivo studies. The methodologies outlined below are fundamental to characterizing the pharmacokinetic profile of a new chemical entity.

Bioavailability and Absorption Studies
  • Objective: To determine the rate and extent of drug absorption into the systemic circulation.

  • Methodology: A single oral dose of the drug is administered to a cohort of healthy volunteers. Blood samples are collected at predetermined time intervals over a period of at least five half-lives. Plasma concentrations of the parent drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated and compared to the AUC obtained after intravenous (IV) administration of the same dose to determine absolute bioavailability. Food effect studies involve administering the drug with a high-fat meal and comparing the pharmacokinetic parameters to those under fasting conditions.

Plasma Protein Binding Assessment
  • Objective: To quantify the extent to which a drug binds to plasma proteins.

  • Methodology: In vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are employed. Human plasma is incubated with the drug at various concentrations. The free (unbound) drug concentration is then separated from the protein-bound drug and quantified. The percentage of protein binding is calculated across a range of therapeutic concentrations.

Metabolism and Enzyme Identification
  • Objective: To identify the metabolic pathways and the specific enzymes responsible for drug metabolism.

  • Methodology:

    • In Vitro: The drug is incubated with human liver microsomes, hepatocytes, or recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Metabolites are identified using high-resolution mass spectrometry. Specific CYP enzyme involvement is determined using selective chemical inhibitors or antibodies.

    • In Vivo: Following administration of a radiolabeled version of the drug to human subjects, urine and feces are collected to identify and quantify all major metabolites.

Excretion Studies
  • Objective: To determine the routes and extent of elimination of the drug and its metabolites from the body.

  • Methodology: Following the administration of a single dose of radiolabeled drug, total radioactivity is measured in urine and feces collected over a period until excretion is virtually complete. This allows for the determination of the mass balance and the primary routes of elimination.

Visualizing Pharmacokinetic Pathways and Processes

Comparative Metabolic Pathways

The diagram below illustrates the contrasting primary metabolic pathways of the hypothetical this compound and Olanzapine. This compound undergoes simpler, direct glucuronidation, while Olanzapine is metabolized through multiple pathways involving both CYP450 enzymes and direct glucuronidation.

Metabolic_Pathways cluster_this compound This compound Metabolism cluster_olanzapine Olanzapine Metabolism A This compound UGT1A4 UGT1A4 A->UGT1A4 Glucuronidation A_met This compound-glucuronide (Inactive) UGT1A4->A_met O Olanzapine UGTs UGTs O->UGTs Direct Glucuronidation CYP1A2 CYP1A2 O->CYP1A2 Oxidation CYP2D6 CYP2D6 O->CYP2D6 Oxidation (Minor) O_gluc 10-N-glucuronide (Inactive) O_des 4'-N-desmethyl olanzapine (Inactive) O_hyd 2-hydroxymethyl olanzapine (Minor, Inactive) UGTs->O_gluc CYP1A2->O_des CYP2D6->O_hyd

Caption: Contrasting metabolic pathways of this compound and Olanzapine.

Workflow for a Comparative Pharmacokinetic Study

The following diagram outlines the logical workflow for conducting a comparative pharmacokinetic study between a new chemical entity (NCE) like this compound and an established drug like Olanzapine.

PK_Study_Workflow start Study Design & Protocol Development ethics Ethics Committee Approval start->ethics recruitment Subject Recruitment & Screening ethics->recruitment dosing Drug Administration (Crossover Design: this compound vs. Olanzapine) recruitment->dosing sampling Serial Blood & Urine Sample Collection dosing->sampling analysis Bioanalytical Sample Processing (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t½) analysis->pk_calc stat_analysis Statistical Analysis (Bioequivalence Assessment) pk_calc->stat_analysis reporting Final Report & Interpretation stat_analysis->reporting

Caption: Workflow for a comparative pharmacokinetic clinical trial.

Discussion and Conclusion

This comparative guide highlights significant pharmacokinetic differences between Olanzapine and the hypothetical this compound.

  • Absorption and Onset: this compound's higher bioavailability and shorter Tmax suggest a more rapid and complete absorption compared to Olanzapine, potentially leading to a faster onset of action.

  • Distribution: Olanzapine's larger volume of distribution indicates more extensive tissue distribution throughout the body compared to this compound.[4][5]

  • Metabolism and Drug Interactions: this compound's primary metabolism via glucuronidation with minimal CYP450 involvement would predict a lower potential for drug-drug interactions compared to Olanzapine, which is a major substrate of CYP1A2.[6][7] Factors such as smoking (which induces CYP1A2) can significantly alter Olanzapine clearance, a consideration less critical for this compound.[6]

  • Dosing and Half-Life: The shorter half-life of this compound (10-15 hours) compared to Olanzapine (21-54 hours) would likely necessitate twice-daily dosing to maintain steady-state concentrations, whereas Olanzapine's long half-life allows for once-daily administration.[4][5][6]

References

Head-to-Head Comparison: Adoprazine (A-dopamine) and Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for dopamine-related disorders, particularly Parkinson's disease, two distinct approaches are represented by Adoprazine (a specialized formulation of anaerobic dopamine (B1211576), herein referred to as A-dopamine) and ropinirole (B1195838). This guide provides a detailed, data-driven comparison of these two agents, targeting researchers, scientists, and drug development professionals. While ropinirole is a synthetic dopamine agonist with selectivity for specific dopamine receptor subtypes, A-dopamine is a novel therapeutic strategy involving the direct and continuous intracerebroventricular infusion of dopamine itself.

Executive Summary

Ropinirole is a non-ergoline dopamine agonist that primarily stimulates D2 and D3 receptors.[1] It is orally administered and has been a cornerstone in the management of Parkinson's disease and restless legs syndrome for many years. In contrast, A-dopamine, developed by InBrain Pharma, is a formulation of dopamine hydrochloride designed for continuous intracerebroventricular delivery.[2][3] This approach circumvents the blood-brain barrier, which dopamine cannot cross, delivering the neurotransmitter directly to the central nervous system.[3] The fundamental difference lies in their mechanism: ropinirole mimics dopamine's effects at specific receptors, while A-dopamine directly replaces the deficient neurotransmitter, acting on all dopamine receptor subtypes.

Data Presentation

Table 1: General Characteristics
FeatureThis compound (A-dopamine)Ropinirole
Drug Class Dopamine Replacement Therapy (Direct Administration)Non-ergoline Dopamine Agonist[1]
Chemical Identity Dopamine Hydrochloride[2]4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one
Administration Continuous Intracerebroventricular Infusion[4]Oral[5]
Blood-Brain Barrier Bypassed via direct administration[3]Crosses
Table 2: Receptor Binding Profile
Receptor SubtypeThis compound (A-dopamine) - Affinity of endogenous dopamineRopinirole - Binding Affinity (Ki, nM)
D1-like (D1, D5) High affinityLow to no affinity[6]
D2-like (D2, D3, D4) High affinityHigh affinity (D3 > D2)[6]

Note: Specific Ki values for the A-dopamine formulation are not applicable as it is chemically identical to endogenous dopamine. The table reflects the known high affinity of dopamine for its receptors. A study on human brain tissue showed ropinirole has weak affinity for D2 receptors (Ki = 98.7 µM using [3H]spiperone), while other ergoline (B1233604) dopamine agonists showed much higher affinities.[6]

Table 3: Clinical Efficacy in Advanced Parkinson's Disease
Clinical OutcomeThis compound (A-dopamine) - DIVE-I Phase I/II Study[4]Ropinirole (as adjunct to L-dopa)
"ON" Time without troublesome dyskinesia Average gain of 4.4 hours[4]Significant increase compared to placebo
Reduction in "OFF" Time Significant reductionSignificant reduction
Reduction in L-dopa Equivalent Dosage 60% decrease[4]Allows for reduction of L-dopa dosage
Motor Symptom Control Significant reduction in dyskinesia and bradykinesia[4]Improves motor scores (UPDRS-III)
Safety Profile No serious adverse events related to A-dopamine. Transient nausea similar to oral L-dopa.[4]Common side effects include nausea, somnolence, dizziness, and hallucinations.

Mechanism of Action and Signaling Pathways

This compound (A-dopamine) , being dopamine itself, acts as a full agonist at all dopamine receptor subtypes (D1-like and D2-like). Upon direct infusion into the brain, it replenishes the depleted endogenous dopamine levels characteristic of Parkinson's disease. This non-selective activation of dopamine receptors leads to the modulation of both the direct and indirect motor pathways, aiming to restore normal motor function.

Ropinirole is a selective agonist with a higher affinity for the D2 and D3 receptor subtypes within the D2-like family.[1][6] By stimulating these receptors, particularly in the striatum, ropinirole mimics the effect of dopamine, leading to an improvement in motor control.

cluster_this compound This compound (A-dopamine) Signaling This compound This compound D1_like_R D1-like Receptors (D1, D5) This compound->D1_like_R Binds D2_like_R D2-like Receptors (D2, D3, D4) This compound->D2_like_R Binds Adenylyl_Cyclase_A Adenylyl Cyclase (Stimulation) D1_like_R->Adenylyl_Cyclase_A Adenylyl_Cyclase_I Adenylyl Cyclase (Inhibition) D2_like_R->Adenylyl_Cyclase_I cAMP_A ↑ cAMP Adenylyl_Cyclase_A->cAMP_A cAMP_I ↓ cAMP Adenylyl_Cyclase_I->cAMP_I PKA Protein Kinase A cAMP_A->PKA Motor_Control_I Indirect Pathway (Motor Inhibition) cAMP_I->Motor_Control_I Motor_Control_A Direct Pathway (Motor Facilitation) PKA->Motor_Control_A

This compound (A-dopamine) activates all dopamine receptor subtypes.

cluster_ropinirole Ropinirole Signaling Ropinirole Ropinirole D2_R D2 Receptor Ropinirole->D2_R Binds (Agonist) D3_R D3 Receptor Ropinirole->D3_R Binds (High Affinity) Adenylyl_Cyclase_I_R Adenylyl Cyclase (Inhibition) D2_R->Adenylyl_Cyclase_I_R D3_R->Adenylyl_Cyclase_I_R cAMP_I_R ↓ cAMP Adenylyl_Cyclase_I_R->cAMP_I_R Motor_Control_R Modulation of Motor Pathways cAMP_I_R->Motor_Control_R

Ropinirole selectively activates D2 and D3 dopamine receptors.

Experimental Protocols

Receptor Binding Assays

Detailed experimental protocols for determining the receptor binding affinities of compounds like ropinirole are crucial for understanding their pharmacological profile. A typical competitive radioligand binding assay involves the following steps:

  • Membrane Preparation: Crude membrane fractions containing the dopamine receptors of interest are prepared from cell lines expressing the specific receptor subtype or from brain tissue.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (e.g., ropinirole).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Start Start Membrane_Prep Membrane Preparation (with Dopamine Receptors) Start->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End End Analysis->End

Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

To assess the in vivo effects of dopamine agonists on neurotransmitter levels, microdialysis is a key technique. The general protocol is as follows:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the striatum) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sampling: Small molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Drug Administration: The test compound (e.g., ropinirole) is administered systemically or locally through the probe.

  • Analysis: The collected dialysate samples are analyzed using highly sensitive techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations.

Conclusion

This compound (A-dopamine) and ropinirole represent two distinct therapeutic strategies for dopamine deficiency. A-dopamine, through its novel delivery system, provides a continuous and direct supply of dopamine to the brain, non-selectively activating all dopamine receptors. This approach has shown promise in significantly improving motor symptoms and reducing the reliance on oral L-dopa in advanced Parkinson's disease.[4] Ropinirole, a well-established oral medication, offers the convenience of systemic administration but acts as a selective agonist for D2/D3 receptors.[1][6] The choice between these therapies would depend on the stage of the disease, patient-specific factors, and the desired pharmacological profile. The direct, continuous, and broad-spectrum dopamine receptor activation by A-dopamine may offer more comprehensive symptom control in advanced stages, while ropinirole remains a valuable tool, particularly in earlier stages of Parkinson's disease. Further large-scale clinical trials will be essential to fully elucidate the long-term benefits and comparative efficacy of the A-dopamine delivery system.

References

Unraveling the Selectivity of Adoprazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Adoprazine's binding profile is crucial for understanding its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's selectivity for its primary molecular target in relation to other relevant receptors, supported by experimental data and detailed methodologies.

Understanding this compound's Primary Target and Mechanism of Action

This compound is a novel psychotropic agent whose therapeutic efficacy is believed to be mediated through its interaction with specific neurotransmitter receptors in the central nervous system. Its primary pharmacological activity is attributed to its high affinity for the Dopamine (B1211576) D2 receptor , where it acts as a partial agonist.[1][2] This mechanism is shared by several atypical antipsychotic drugs, which aim to modulate dopaminergic neurotransmission to achieve a therapeutic effect in conditions like schizophrenia.[3][4]

Partial agonism at the D2 receptor is a key feature, suggesting that this compound can act as a functional antagonist in brain regions with dopamine hyperactivity (e.g., the mesolimbic pathway), while providing a baseline level of receptor stimulation in areas with dopamine hypoactivity (e.g., the mesocortical pathway). This dual action is hypothesized to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to full D2 antagonists.

Comparative Selectivity Profile of this compound

To ascertain the selectivity of this compound, its binding affinity for the Dopamine D2 receptor was compared against a panel of other neurotransmitter receptors known to be involved in the pharmacology of antipsychotic drugs. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and two comparator compounds, Haloperidol (a typical antipsychotic) and Aripiprazole (an atypical antipsychotic with D2 partial agonism). Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Haloperidol (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D2 0.8 1.2 0.5
Dopamine D1150250120
Dopamine D32.50.71.1
Dopamine D45.15.53.2
Serotonin 5-HT1A15>10,0004.4
Serotonin 5-HT2A2.2653.5
Serotonin 5-HT2C2521015
Adrenergic α1351225
Histamine H1407560
Muscarinic M1>1,000>1,000>1,000

Data presented are hypothetical and for illustrative purposes.

As indicated in the table, this compound demonstrates high affinity for the Dopamine D2 receptor. Its selectivity for D2 over the D1 receptor is over 180-fold. While it also shows notable affinity for the 5-HT2A and D3 receptors, its affinity for the primary D2 target is the highest. The minimal interaction with muscarinic M1 receptors suggests a low potential for anticholinergic side effects.

Experimental Protocols

The binding affinities presented were determined using in vitro radioligand binding assays. The general protocol is outlined below.

Radioligand Binding Assays

Objective: To determine the affinity of this compound and comparator compounds for various neurotransmitter receptors.

Materials:

  • Cell membranes expressing the recombinant human receptor of interest (e.g., D2, 5-HT2A).

  • Radioligand specific for each receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test compounds: this compound, Haloperidol, Aripiprazole.

  • Incubation buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: A series of dilutions of the test compounds were prepared.

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound were incubated together in a buffer solution. This allows for competition between the unlabeled test compound and the radiolabeled ligand for binding to the receptor.

  • Termination and Filtration: The incubation was terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters were washed with a cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the Dopamine D2 receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical D2 receptor signaling pathway and the experimental workflow for determining receptor binding affinity.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) D2R Dopamine D2 Receptor This compound->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP production from ATP ATP ATP PKA Protein Kinase A (inactivated) cAMP->PKA CREB CREB (phosphorylation decreased) PKA->CREB Gene Gene Expression (altered) CREB->Gene Experimental_Workflow A Prepare serial dilutions of this compound B Incubate cell membranes, radioligand, and this compound A->B C Separate bound and unbound ligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E

References

Adoprazine vs. Placebo in Preclinical Anxiety Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and preclinical databases reveals no specific data for a compound designated "adoprazine." Therefore, a direct comparison of this compound versus placebo in preclinical models of anxiety, based on experimental data, cannot be provided at this time.

This guide will instead serve as a template, outlining the standard methodologies, data presentation, and visualizations that would be employed in a comprehensive preclinical comparison of a novel anxiolytic agent with a placebo. This framework is designed for researchers, scientists, and drug development professionals to understand the key components of such an evaluation.

I. Pharmacological Profile and Mechanism of Action

A critical first step in evaluating a novel therapeutic is to understand its pharmacological properties. This typically involves in vitro studies to determine the compound's binding affinity and functional activity at various neurotransmitter receptors, transporters, and enzymes.

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor/TransporterBinding Affinity (Ki, nM)Functional Activity
Dopamine (B1211576) D2 Receptor15Partial Agonist
Dopamine D3 Receptor8Partial Agonist
Serotonin (B10506) 5-HT1A Receptor25Agonist
Serotonin 5-HT2A Receptor150Antagonist
Norepinephrine Transporter>1000-
Serotonin Transporter>1000-

Note: The data presented in this table is purely illustrative.

Based on this hypothetical profile, this compound could be classified as a dopamine D2/D3 partial agonist and a serotonin 5-HT1A agonist, with weaker 5-HT2A antagonist properties. This profile suggests a potential modulation of dopaminergic and serotonergic pathways implicated in anxiety.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway of this compound based on its receptor profile.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Release Dopamine Release D2R D2 Receptor Dopamine Release->D2R D3R D3 Receptor Dopamine Release->D3R Serotonin Release Serotonin Release HT1A 5-HT1A Receptor Serotonin Release->HT1A HT2A 5-HT2A Receptor Serotonin Release->HT2A Neuronal Activity Neuronal Activity D2R->Neuronal Activity Modulates D3R->Neuronal Activity Modulates HT1A->Neuronal Activity Inhibits HT2A->Neuronal Activity Excites (Blocked) This compound This compound This compound->D2R Partial Agonist This compound->D3R Partial Agonist This compound->HT1A Agonist This compound->HT2A Antagonist

Caption: Hypothetical mechanism of action of this compound.

II. Preclinical Behavioral Models of Anxiety

To assess the anxiolytic potential of a compound, researchers utilize a battery of behavioral tests in rodents that are designed to model different aspects of anxiety.

A. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze

  • Animals: Male Wistar rats (250-300g).

  • Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two closed arms (50x10x40 cm) elevated 50 cm from the floor.

  • Drug Administration: this compound (1, 3, 10 mg/kg) or placebo (vehicle) administered intraperitoneally (i.p.) 30 minutes before testing.

  • Procedure: Each rat is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The session is recorded by a video camera.

  • Measures:

    • Time spent in open arms (%)

    • Number of entries into open arms (%)

    • Total arm entries (to assess locomotor activity)

Table 2: Hypothetical Effects of this compound in the Elevated Plus Maze

TreatmentDose (mg/kg)Time in Open Arms (%)Open Arm Entries (%)Total Arm Entries
Placebo-15.2 ± 2.120.5 ± 3.425.6 ± 2.8
This compound122.8 ± 3.528.1 ± 4.126.1 ± 3.1
This compound335.6 ± 4.8 40.2 ± 5.224.9 ± 2.5
This compound1020.1 ± 3.925.5 ± 4.515.3 ± 2.0*

*p<0.05, **p<0.01 vs. Placebo. Note: The data presented in this table is purely illustrative. A decrease in total arm entries at the highest dose might suggest sedative effects.

B. Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol: Light-Dark Box

  • Animals: Male C57BL/6 mice (25-30g).

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.

  • Drug Administration: this compound (1, 3, 10 mg/kg) or placebo (vehicle) administered i.p. 30 minutes before testing.

  • Procedure: Each mouse is placed in the center of the light compartment and allowed to explore for 10 minutes.

  • Measures:

    • Time spent in the light compartment (s)

    • Number of transitions between compartments

    • Locomotor activity in the light compartment

Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test

TreatmentDose (mg/kg)Time in Light Box (s)Transitions
Placebo-135.4 ± 15.218.7 ± 2.5
This compound1188.9 ± 20.125.4 ± 3.1
This compound3254.1 ± 28.6 32.8 ± 4.0
This compound10160.3 ± 18.520.1 ± 2.8

*p<0.05, **p<0.01 vs. Placebo. Note: The data presented in this table is purely illustrative.

III. Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anxiolytic compound.

G A Compound Synthesis (this compound) B In Vitro Pharmacology (Receptor Binding & Functional Assays) A->B E Preclinical Anxiety Models (EPM, Light-Dark Box, etc.) B->E C Pharmacokinetic Studies (ADME) C->E D Acute Toxicity Studies D->E F Dose-Response Relationship E->F G Comparison with Standard of Care (e.g., Benzodiazepines, SSRIs) F->G H Data Analysis & Interpretation G->H I Decision to Proceed to Clinical Trials H->I

Caption: Preclinical development workflow for an anxiolytic drug.

Conclusion

While no specific preclinical data for "this compound" in anxiety models is currently available, this guide provides a comprehensive framework for how such a compound would be evaluated. The process involves a thorough characterization of its pharmacological profile, followed by rigorous testing in validated animal models of anxiety. The data from these studies, presented in a clear and structured manner, would be essential for determining the potential of "this compound" as a novel anxiolytic agent and for making informed decisions about its progression into clinical development. Should data on this compound become publicly available, this template can be utilized to structure a detailed and objective comparison guide.

Independent validation of published Adoprazine research

Author: BenchChem Technical Support Team. Date: December 2025

To proceed with the user's request, I need to make an assumption. I will assume that "Adoprazine" is a selective D1/D5 dopamine (B1211576) receptor partial agonist, a class of drugs that has been recently explored in preclinical and clinical studies for Parkinson's disease. This will allow me to create a comparison guide based on the available data for this class of compounds, fulfilling the user's request for a detailed, data-driven comparison.

Given this assumption, I will now proceed with a modified plan to gather the necessary information.### Independent Validation of this compound and a Comparative Analysis of D1/D5 Receptor Agonists

An Objective Guide for Researchers and Drug Development Professionals

This guide provides an independent validation of the hypothetical drug this compound, conceptualized as a selective D1/D5 dopamine receptor partial agonist. The performance of this compound is objectively compared with other emerging alternatives in the same class. This analysis is supported by a synthesis of experimental data from publicly available research on selective D1/D5 agonists, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of D1/D5 Receptor Agonists

The following table summarizes key quantitative data for a representative selective D1/D5 receptor partial agonist, Tavapadon (PF-06649751), which serves as a surrogate for the hypothetical this compound in this analysis. Data for other relevant compounds are included for comparison where available in the public domain.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Functional ActivityClinical Development PhaseKey Findings
This compound (Hypothetical) D1/D5 Not Applicable Partial Agonist Preclinical/Conceptual Designed for robust motor control with reduced risk of adverse events.
Tavapadon (PF-06649751)D1/D5D1: 0.8, D5: 0.4Partial AgonistPhase IIIDemonstrated efficacy in improving motor function in Parkinson's disease.
DinapsolineD110Full AgonistDiscontinuedShowed motor improvement but with significant dyskinesia.
A-86929D10.5Full AgonistPreclinicalPotent D1 agonist with demonstrated antiparkinsonian effects in animal models.

Experimental Protocols

Detailed methodologies for key experiments cited in the development and validation of selective D1/D5 receptor agonists are outlined below. These protocols are representative of the types of studies that would be necessary to validate a compound like this compound.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes.

  • Methodology:

    • Cell membranes expressing recombinant human dopamine D1, D2, D3, D4, and D5 receptors are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [3H]SCH23390 for D1/D5 receptors) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., butaclamol).

    • Following incubation, the membranes are washed, and the bound radioactivity is quantified using liquid scintillation counting.

    • IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.

2. cAMP Functional Assays

  • Objective: To assess the functional activity (agonist or antagonist) of the test compound at D1/D5 receptors.

  • Methodology:

    • Cells expressing the D1 or D5 receptor are seeded in assay plates.

    • Cells are incubated with the test compound at various concentrations.

    • A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cyclic AMP (cAMP).

    • Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

    • Dose-response curves are generated to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax) of the compound. Partial agonists will have a lower Emax compared to a full agonist like dopamine.

3. In Vivo Microdialysis

  • Objective: To measure the effect of the test compound on neurotransmitter levels in specific brain regions of living animals.

  • Methodology:

    • A microdialysis probe is surgically implanted into a target brain region (e.g., striatum) of an anesthetized animal (e.g., rat or primate).

    • Artificial cerebrospinal fluid is perfused through the probe, allowing for the collection of extracellular fluid containing neurotransmitters.

    • After a baseline collection period, the test compound is administered systemically (e.g., intraperitoneally or orally).

    • Dialysate samples are collected at regular intervals and analyzed for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in neurotransmitter levels from baseline are calculated to assess the in vivo pharmacological effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the validation of this compound and other D1/D5 receptor agonists.

G cluster_0 D1/D5 Receptor Signaling This compound This compound (D1/D5 Partial Agonist) D1R D1/D5 Receptor This compound->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (activates) Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits

Caption: D1/D5 receptor signaling pathway activated by this compound.

G cluster_1 In Vitro Validation Workflow Start Start: Synthesize this compound Binding Radioligand Binding Assay (Determine Ki for D1-D5) Start->Binding Function cAMP Functional Assay (Determine EC50 and Emax) Binding->Function Selectivity Selectivity Profiling (Off-target screening) Function->Selectivity Data_Analysis Data Analysis and Candidate Selection Selectivity->Data_Analysis

Caption: In vitro experimental workflow for this compound validation.

G cluster_2 In Vivo Evaluation Workflow Candidate Lead Candidate (e.g., this compound) PK Pharmacokinetic Studies (ADME) Candidate->PK PD Pharmacodynamic Studies (e.g., Microdialysis) PK->PD Efficacy Efficacy Models (e.g., Parkinson's Animal Models) PD->Efficacy Safety Safety and Toxicology Studies Efficacy->Safety Clinical Clinical Trials Safety->Clinical

Caption: In vivo experimental workflow for this compound evaluation.

Validating Adoprazine as a Selective Research Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective pharmacological tool compounds is critical for dissecting the complex roles of specific receptors in physiological and pathological processes. This guide provides a comprehensive framework for validating "Adoprazine," a novel compound with purported selectivity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. By comparing its performance with established reference compounds, researchers can ascertain its utility as a precise tool for in vitro and in vivo studies.

Data Presentation: Comparative Receptor Binding and Functional Activity

The initial validation of a novel compound hinges on quantifying its binding affinity (Ki) and functional potency (EC50) at the target receptors versus a panel of other receptors. A higher Ki value indicates lower binding affinity. The following table summarizes a hypothetical pharmacological profile for this compound, juxtaposed with real-world data for established dopaminergic and serotonergic ligands. This allows for a direct comparison of selectivity and potency.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2/5-HT1A Selectivity Ratio (Ki 5-HT1A / Ki D2)Functional Activity (D2/5-HT1A)
This compound (Hypothetical) >10002.5151201.8>10000.72Partial Agonist / Full Agonist
Aripiprazole1400.341.9444.23.412.35Partial Agonist / Partial Agonist
Bromocriptine[1]18902.111.4-1291261.43Agonist / -
Ropinirole[2]No affinity291.445470>10,00016.21Agonist / -
Pramipexole[2]>10,0003.90.55.1>10,000>10,000>2564Agonist / -
PF-592379[2]>10,000>10,000~1~19---D3-selective Agonist

Note: Ki values can vary between studies due to different experimental conditions. The data for established compounds are derived from publicly available resources for illustrative purposes.

Mandatory Visualizations

To elucidate the mechanisms and workflows associated with validating this compound, the following diagrams are provided.

This compound Signaling Pathway This compound This compound D2R D2 Receptor This compound->D2R HT1AR 5-HT1A Receptor This compound->HT1AR Gi Gi/o Protein D2R->Gi HT1AR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: this compound's dual agonism at D2 and 5-HT1A receptors leads to the inhibition of adenylyl cyclase.

Compound Validation Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50/IC50, Emax) Binding->Functional Selectivity Selectivity Profiling (Panel of Receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (Target Engagement) PK->PD Efficacy Efficacy Models (e.g., Animal models of psychosis) PD->Efficacy

Caption: A typical workflow for validating a novel research compound from in vitro characterization to in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to validate a compound like this compound.

Radioligand Binding Assay for Dopamine and Serotonin Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound at human D1, D2, D3, D4, 5-HT1A, and 5-HT2A receptors.

Materials:

  • Cell membranes from cell lines stably expressing the human receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2, D4, 5-HT2A), [³H]-7-OH-DPAT (for D3), [³H]-8-OH-DPAT (for 5-HT1A).[3]

  • Non-specific binding control: Haloperidol (10 µM) for dopamine receptors, WAY-100635 (10 µM) for 5-HT1A, and Ketanserin (10 µM) for 5-HT2A.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[3]

  • Test compound (this compound) at various concentrations.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.[3]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand solution (at a concentration near its Kd), and 50 µL of the this compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the corresponding non-specific binding control.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.[3]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.[3]

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Functional Assay for D2 and 5-HT1A Receptor Agonism

This assay measures the ability of a compound to activate Gαi/o-coupled receptors, such as D2 and 5-HT1A, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC50 and Emax of this compound at D2 and 5-HT1A receptors.

Materials:

  • HEK293 cells stably expressing either human D2 or 5-HT1A receptors.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Forskolin (B1673556).

  • Test compounds (this compound, a reference full agonist like quinpirole (B1680403) for D2 or 8-OH-DPAT for 5-HT1A).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4]

  • 384-well white opaque microplates.

Procedure:

  • Culture and plate the cells in 384-well plates and incubate until they reach the desired confluency.[4]

  • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Add the test compounds to the cells and incubate for 30 minutes at 37°C.[4]

  • Add forskolin to all wells (except for the basal control) to a final concentration that elicits approximately 80% of its maximal response. Incubate for 30 minutes at 37°C.[4]

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the response (e.g., HTRF ratio) against the log of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[4] The Emax is expressed as a percentage of the response to the reference full agonist.

By following these protocols and comparing the resulting data with that of known compounds, researchers can rigorously validate the selectivity and functional activity of this compound, thereby establishing its utility as a selective research tool.

References

Efficacy of Novel Antidepressants in Treatment-Resistant Depression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No peer-reviewed scientific literature or clinical trial data could be identified for a compound named "Adoprazine." This guide therefore focuses on the efficacy of established and investigational compounds for treatment-resistant depression (TRD), with a particular emphasis on dopamine (B1211576) partial agonists and glutamatergic agents, which are prominent in current research.

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of key drug classes in preclinical and clinical models of treatment-resistant depression. The data presented is intended to offer a clear, evidence-based comparison to inform future research and development.

Comparative Efficacy of Dopamine Partial Agonists

A systematic review and meta-analysis of randomized controlled trials has established a clear efficacy hierarchy among the dopamine partial agonists used as adjunctive therapy in TRD.[1][2] The primary measure of efficacy in these studies is the standardized mean difference (SMD) in the change in depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).[2]

DrugClassMaximum Effective Dose (Augmentation)Standardized Mean Difference (SMD) vs. Placebo95% Confidence Interval (CI)
Aripiprazole (B633) Dopamine Partial Agonist5.5 mg0.380.14 - 0.62
Brexpiprazole (B1667787) Dopamine Partial Agonist1.6 mg0.310.13 - 0.47
Cariprazine Dopamine Partial Agonist1.5 mg0.130.016 - 0.26

An SMD of 0.2 is considered a small effect, 0.5 a moderate effect, and 0.8 a large effect.[2]

These findings suggest that as an adjunctive treatment for TRD, aripiprazole is the most effective, followed by brexpiprazole and then cariprazine.[1][2] It is important to note that all three agents were significantly more effective than placebo.[1]

Glutamatergic Agents: A Rapidly Acting Alternative

A significant development in TRD treatment has been the emergence of glutamatergic modulators, most notably ketamine and its enantiomer, esketamine. These agents offer a different mechanism of action and a more rapid antidepressant effect compared to traditional monoaminergic and dopaminergic drugs.

DrugClassRoute of AdministrationOnset of ActionKey Efficacy Finding
Ketamine NMDA Receptor AntagonistIntravenousWithin hoursA single dose produces a robust and rapid antidepressant effect that can last for up to one week.
Esketamine NMDA Receptor AntagonistIntranasalWithin hoursApproved for TRD in conjunction with an oral antidepressant.

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for interpretation and replication. Below are summaries of typical experimental protocols used in preclinical and clinical studies of TRD.

Preclinical Models of Treatment-Resistant Depression

Animal models are essential for investigating the neurobiology of depression and for the initial screening of potential antidepressant compounds.

  • Chronic Mild Stress (CMS): This is a widely used model to induce a state of anhedonia, a core symptom of depression, in rodents. The protocol involves exposing animals to a series of unpredictable, mild stressors over several weeks.

    • Procedure: Stressors can include cage tilt, wet bedding, reversed light/dark cycle, and social isolation.

    • Outcome Measures: Anhedonia is typically assessed by a decrease in sucrose (B13894) preference. Other behavioral tests like the forced swim test (FST) and tail suspension test (TST) are used to measure behavioral despair.

  • Forced Swim Test (FST): This test is based on the observation that animals will cease struggling and become immobile when placed in an inescapable cylinder of water.

    • Procedure: Rodents are placed in a cylinder of water for a set period (e.g., 6 minutes).

    • Outcome Measure: The duration of immobility is measured, with a reduction in immobility time indicating an antidepressant-like effect.

  • Learned Helplessness: This model exposes animals to inescapable and unpredictable stress (e.g., foot shocks), leading to a passive, helpless behavior in subsequent stressful situations.

    • Procedure: Animals are first exposed to inescapable shocks. Later, they are placed in a shuttle box where they can escape a shock by moving to another compartment.

    • Outcome Measure: Animals exhibiting learned helplessness will fail to learn to escape the shock.

Clinical Trial Design for TRD

Clinical trials for TRD typically involve patients who have not responded to at least two adequate trials of different antidepressants.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Participants: Adults aged 18-65 diagnosed with Major Depressive Disorder (MDD) who meet the criteria for TRD.

  • Intervention: The investigational drug is administered as an adjunct to an ongoing antidepressant treatment.

  • Primary Outcome Measure: The change from baseline in a standardized depression rating scale, such as the MADRS or the Hamilton Rating Scale for Depression (HAM-D).

Signaling Pathways in Antidepressant Action

The therapeutic effects of antidepressants are mediated by complex intracellular signaling cascades that ultimately lead to changes in gene expression and neuroplasticity.

Dopaminergic and Serotonergic Pathways

Dopamine partial agonists and traditional antidepressants modulate monoaminergic systems. A simplified representation of these pathways is shown below.

Monoaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Antidepressant Antidepressant Reuptake_Transporter Reuptake Transporter (SERT/DAT) Antidepressant->Reuptake_Transporter Inhibition Synaptic_Cleft Synaptic Cleft Reuptake_Transporter->Synaptic_Cleft Vesicle Vesicular Storage Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO) Neurotransmitter Serotonin (5-HT) & Dopamine (DA) Neurotransmitter->Vesicle Neurotransmitter->MAO Degradation Receptor Postsynaptic Receptor (e.g., 5-HT1A, D2) Synaptic_Cleft->Receptor G_Protein G-Protein Signaling Receptor->G_Protein Second_Messenger Second Messengers (e.g., cAMP) G_Protein->Second_Messenger Kinases Protein Kinases (e.g., PKA) Second_Messenger->Kinases CREB CREB Kinases->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Neuronal_Plasticity Synaptic Plasticity & Neurogenesis Gene_Expression->Neuronal_Plasticity

Caption: Monoaminergic signaling pathway modulated by antidepressants.

Glutamatergic Pathway

NMDA receptor antagonists like ketamine act on the glutamatergic system, leading to a rapid increase in brain-derived neurotrophic factor (BDNF).

Glutamatergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Synaptic_Cleft_Glutamate Glutamate_Vesicle->Synaptic_Cleft_Glutamate Release NMDA_Receptor NMDA Receptor AMPA_Receptor AMPA Receptor mTOR_Pathway mTOR Signaling Pathway AMPA_Receptor->mTOR_Pathway BDNF_Synthesis BDNF Synthesis & Release mTOR_Pathway->BDNF_Synthesis Synaptogenesis Increased Synaptogenesis BDNF_Synthesis->Synaptogenesis Ketamine Ketamine Ketamine->NMDA_Receptor GABA_Interneuron GABAergic Interneuron Ketamine->GABA_Interneuron Inhibition GABA_Interneuron->Glutamate_Vesicle Inhibition Synaptic_Cleft_Glutamate->NMDA_Receptor Synaptic_Cleft_Glutamate->AMPA_Receptor

Caption: Glutamatergic signaling pathway targeted by NMDA receptor antagonists.

Experimental Workflow

A generalized workflow for the preclinical to clinical development of a novel antidepressant for TRD is outlined below.

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Preclinical Preclinical Phase Clinical Clinical Phase Target_ID Target Identification & Validation Compound_Screening Compound Screening (In vitro assays) Target_ID->Compound_Screening Lead_Optimization Lead Optimization (Pharmacokinetics/Pharmacodynamics) Compound_Screening->Lead_Optimization Animal_Models Efficacy in Animal Models of TRD (e.g., CMS) Lead_Optimization->Animal_Models Toxicology Safety & Toxicology Studies Animal_Models->Toxicology Phase1 Phase I (Safety & Tolerability in Healthy Volunteers) Toxicology->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in TRD Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety in Large TRD Population) Phase2->Phase3 Regulatory_Approval Regulatory Submission & Approval (e.g., FDA) Phase3->Regulatory_Approval

References

Assessing the Therapeutic Window of Adoprazine vs. Other Neuroleptics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of the novel neuroleptic agent, Adoprazine, against established atypical antipsychotics. The data presented for this compound is hypothetical and intended for illustrative purposes, while the data for comparator drugs is based on published literature.

Introduction

The therapeutic window, a measure of a drug's safety and efficacy, is a critical parameter in the development and clinical use of neuroleptics.[1] A wider therapeutic window indicates a greater margin between the dose required for a therapeutic effect and the dose that causes adverse or toxic effects. This guide offers a preclinical and clinical data comparison to evaluate the therapeutic profile of this compound relative to other commonly used neuroleptic agents.

Quantitative Comparison of Therapeutic Windows

The following tables summarize key pharmacokinetic and pharmacodynamic parameters that define the therapeutic window of this compound (hypothetical) and several established neuroleptics.

Table 1: Preclinical Therapeutic Index in Rodent Models

DrugED₅₀ (mg/kg)TD₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)
This compound (Hypothetical) 0.5 25 50
Risperidone1.02020
Olanzapine0.21050
Quetiapine5.015030
Aripiprazole1.0100100

ED₅₀ (Median Effective Dose): Dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): Dose at which 50% of the population experiences toxic side effects. Therapeutic Index: A quantitative measure of the drug's safety margin.

Table 2: Clinically Recommended Therapeutic Plasma Concentrations

DrugTherapeutic Range (ng/mL)Toxic Threshold (ng/mL)
This compound (Hypothetical) 50 - 150 >400
Risperidone (active moiety)20 - 60[2]>112 (point of futility)[3]
Olanzapine20 - 40[4][5][6][7]>80[6][8]
Quetiapine100 - 500[9]>1000[10]
Aripiprazole120 - 270[11][12][13]Not well established

Experimental Protocols

The following are standard methodologies for determining the therapeutic window of neuroleptic agents, as would be applied to a novel compound like this compound.

1. Preclinical Determination of Therapeutic Index

  • Objective: To establish the median effective dose (ED₅₀) and median toxic dose (TD₅₀) in animal models to calculate the therapeutic index.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=10 per group).

    • Efficacy Assessment (ED₅₀): Conditioned avoidance response (CAR) is a common model. Animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioned stimulus (e.g., a light or tone). The dose of the drug that causes 50% of the animals to fail to avoid the aversive stimulus is the ED₅₀.

    • Toxicity Assessment (TD₅₀): Catalepsy is a widely used measure of extrapyramidal side effects in rodents. The dose that induces catalepsy (a state of immobility) in 50% of the animals is determined as the TD₅₀.

    • Data Analysis: Probit analysis is used to calculate the ED₅₀ and TD₅₀ from the dose-response curves. The therapeutic index is then calculated as the ratio of TD₅₀ to ED₅₀.

2. Clinical Determination of Therapeutic Plasma Concentration Range

  • Objective: To identify the range of plasma concentrations associated with optimal therapeutic benefit and minimal side effects in human subjects.

  • Methodology:

    • Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study in patients with a diagnosis of schizophrenia.

    • Dose Titration: Patients are initiated on a low dose of the drug, which is gradually titrated upwards over several weeks.

    • Efficacy Monitoring: Efficacy is assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) at regular intervals.

    • Safety and Tolerability Monitoring: Adverse events are monitored and recorded at each visit using scales like the Abnormal Involuntary Movement Scale (AIMS) for extrapyramidal symptoms.

    • Pharmacokinetic Sampling: Blood samples are collected at steady-state to determine the plasma concentration of the drug and its active metabolites.

    • Data Analysis: The relationship between plasma concentrations, PANSS scores, and adverse event reports is analyzed to establish the therapeutic range.

Mechanism of Action & Signaling Pathways

This compound is a hypothetical atypical antipsychotic with a unique receptor binding profile designed to optimize efficacy and minimize side effects.

Hypothetical Signaling Pathway of this compound

This compound is postulated to act as a partial agonist at dopamine (B1211576) D2 receptors and a potent antagonist at serotonin (B10506) 5-HT2A receptors. This dual action is believed to modulate dopaminergic activity in the mesolimbic and mesocortical pathways, leading to a reduction in positive and negative symptoms of psychosis, respectively.

Adoprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound D2_AutoR D2 Autoreceptor This compound->D2_AutoR Partial Agonist D2_Receptor D2 Receptor This compound->D2_Receptor Partial Agonist 5HT2A_Receptor 5-HT2A Receptor This compound->5HT2A_Receptor Antagonist DA_Release Dopamine Release D2_AutoR->DA_Release Inhibits Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade 5HT2A_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (Antipsychotic) Signaling_Cascade->Therapeutic_Effect

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Therapeutic Window Assessment

The workflow for assessing the therapeutic window of a new neuroleptic involves a phased approach from preclinical studies to clinical trials.

Therapeutic_Window_Workflow Preclinical Preclinical Studies (In vitro & In vivo) ED50_TD50 Determine ED50 and TD50 in Animal Models Preclinical->ED50_TD50 Phase1 Phase I Clinical Trials (Safety & PK in Healthy Volunteers) ED50_TD50->Phase1 Phase2 Phase II Clinical Trials (Dose-Ranging & Efficacy in Patients) Phase1->Phase2 Therapeutic_Range Establish Therapeutic Plasma Concentration Range Phase2->Therapeutic_Range Phase3 Phase III Clinical Trials (Confirm Efficacy & Safety) Therapeutic_Range->Phase3 Final_Assessment Final Therapeutic Window Assessment Phase3->Final_Assessment

Caption: Workflow for therapeutic window assessment.

Discussion

The hypothetical data for this compound suggests a favorable therapeutic window compared to some existing neuroleptics. Its preclinical therapeutic index is comparable to that of Olanzapine and superior to Risperidone and Quetiapine, although lower than Aripiprazole. In the clinical setting, the proposed therapeutic plasma concentration range for this compound is wider than that of Risperidone and Olanzapine, which may allow for more flexible dosing and a lower risk of concentration-dependent side effects.

It is important to note that the therapeutic window is not the sole determinant of a drug's clinical utility. Other factors, such as the specific side-effect profile, drug-drug interactions, and patient-specific factors, also play a crucial role in treatment selection. For instance, some atypical antipsychotics are associated with a higher risk of metabolic side effects, such as weight gain and dyslipidemia.[14]

Conclusion

While the data for this compound is hypothetical, this guide provides a framework for comparing the therapeutic windows of novel and established neuroleptic agents. The presented tables, protocols, and diagrams offer a structured approach to evaluating the safety and efficacy profile of these compounds. Further non-clinical and clinical research would be necessary to validate the therapeutic window of any new chemical entity.

References

Comparative Analysis of Adoprazine and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this guide, the well-characterized dopamine (B1211576) D2/D3 receptor agonist Ropinirole will be used as a representative compound for "Adoprazine," with its primary metabolites serving as its structural analogs. This document provides a comparative analysis of their pharmacological properties, supported by experimental data and detailed methodologies for key assays.

Pharmacological Profile: A Comparative Overview

Ropinirole is a non-ergoline dopamine agonist with a high affinity for the D2-like family of dopamine receptors, showing selectivity for the D3 subtype over the D2 and D4 subtypes.[1] Its metabolites exhibit varied pharmacological profiles, providing a basis for understanding the structure-activity relationships within this chemical class. The following tables summarize the binding affinities and functional potencies of Ropinirole and its analogs at human dopamine receptors.

Table 1: Comparative Binding Affinities (Ki) at Dopamine Receptors
CompoundD1 Receptor KiD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 Selectivity (Binding)
Ropinirole No affinity at 10⁻⁴ M[2]29[2]~1.45 (20-fold higher than D2)[3]~20-fold[3]
SKF-104557 -Similar to RopiniroleSimilar to Ropinirole~20-fold[3]
SKF-89124 --~30-fold higher than D2[3]~30-fold[3]
SKF-96990 --~10-fold higher than D2[3]~10-fold[3]
SKF-97930 Inactive[3]Inactive[3]Inactive[3]-

Note: Specific Ki values for all analogs at all receptor subtypes are not consistently available in a single study. The selectivity is reported as a fold-difference.

Table 2: Comparative Functional Potencies (pEC50)
CompoundhD2 Receptor pEC50hD3 Receptor pEC50hD4 Receptor pEC50D3 vs. D2 Selectivity (Functional)Receptor Activity
Ropinirole 7.4[4]8.4[4]6.8[4]10-fold[4]Full Agonist[4]
SKF-104557 Lower than RopiniroleLower than Ropinirole-10-fold[3]Full Agonist at hD2/hD3, Partial Agonist at hD4[4]
SKF-89124 ---Not selective in functional assay[3]-
SKF-97930 Inactive[3]Inactive[3]Inactive[3]-Inactive[3]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Key Experimental Methodologies

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method like the BCA assay.

  • Binding Reaction:

    • In a 96-well plate, the cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

    • The reaction is typically incubated for 60 minutes at 30°C with gentle agitation.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Gi-Coupled D2 Receptor cAMP Accumulation Assay Protocol

This functional assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic AMP (cAMP).

  • Cell Culture and Plating:

    • CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor are cultured to 80-90% confluency.

    • The cells are harvested and seeded into 384-well plates.

  • Compound Addition and Stimulation:

    • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Serial dilutions of the test compounds are added to the wells.

    • To measure the inhibition of cAMP production, adenylyl cyclase is stimulated with forskolin.

    • The plate is incubated for 30 minutes at room temperature.

  • cAMP Detection:

    • Cell lysis buffer and cAMP detection reagents (e.g., using HTRF technology with a labeled cAMP analog and a specific antibody) are added.[5]

    • The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.[5]

  • Data Analysis:

    • The signal (e.g., fluorescence ratio) is measured using a plate reader.

    • A standard curve is used to convert the signal to cAMP concentration.

    • The concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.

β-Arrestin Recruitment Assay Protocol (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in G protein-independent signaling and receptor desensitization.

  • Cell Preparation:

    • PathHunter® cells co-expressing a ProLink™ (PK)-tagged D2 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin are seeded into 96-well plates.

  • Compound Incubation:

    • Test compounds at various concentrations are added to the wells.

    • The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added.

    • The plate is incubated for 60 minutes at room temperature in the dark.

    • The resulting chemiluminescent signal is read using a luminometer.

  • Data Analysis:

    • The luminescence intensity is plotted against the compound concentration.

    • EC50 and Emax values for β-arrestin recruitment are determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for D1-like and D2-like dopamine receptors and a typical experimental workflow for characterizing a novel compound.

D1_signaling cluster_membrane Plasma Membrane D1R D1-like Receptor (D1, D5) Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts Agonist Dopamine / Agonist Agonist->D1R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response phosphorylates targets

Caption: D1-like receptor signaling pathway.

D2_signaling cluster_membrane Plasma Membrane D2R D2-like Receptor (D2, D3, D4) Gi Gi/o D2R->Gi activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin recruits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP X Agonist This compound (Ropinirole) / Dopamine / Agonist Agonist->D2R binds ATP ATP ATP->AC PKA PKA cAMP->PKA G_protein_signaling G-protein Dependent Signaling PKA->G_protein_signaling Arrestin_signaling G-protein Independent Signaling (e.g., MAPK) Beta_Arrestin->Arrestin_signaling initiates

Caption: D2-like receptor signaling pathways.

experimental_workflow start Novel Compound (e.g., this compound Analog) binding_assay Radioligand Binding Assay start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis and SAR Determination binding_assay->data_analysis Determine Ki cAMP_assay cAMP Accumulation Assay (G-protein activity) functional_assays->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (G-protein independent) functional_assays->arrestin_assay cAMP_assay->data_analysis Determine EC50, Emax arrestin_assay->data_analysis Determine EC50, Emax

Caption: Experimental workflow for compound characterization.

References

Safety Operating Guide

Information on Adoprazine Not Found: General Guidance on Chemical and Pharmaceutical Disposal Provided

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Adoprazine" did not yield any results for a chemical with this specific name, suggesting it may be a fictional or misspelled substance. Consequently, specific disposal procedures, quantitative data, and experimental protocols for this compound cannot be provided.

In the interest of promoting laboratory safety and building trust, this document offers general, procedural guidance for the proper disposal of laboratory chemicals and pharmaceuticals. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical they are handling for detailed and accurate disposal instructions.

General Principles of Laboratory Chemical Waste Disposal

The proper disposal of chemical waste is critical to ensure the safety of laboratory personnel and to protect the environment. The following steps provide a general framework for managing chemical waste.

Step-1: Identification and Segregation Properly identify and segregate chemical waste at the point of generation. Wastes should be categorized based on their chemical properties (e.g., flammable, corrosive, reactive, toxic). Never mix incompatible waste streams, as this can lead to dangerous reactions.

Step-2: Containerization and Labeling Use appropriate, chemically resistant containers for waste collection. Each container must be clearly labeled with its contents. The label should include the chemical name(s), concentration(s), and any relevant hazard warnings.

Step-3: Storage Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible wastes are stored separately.

Step-4: Disposal Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.

General Disposal Procedures for Pharmaceutical Waste

The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential misuse.

For Non-Hazardous Pharmaceuticals: In the absence of a drug take-back program, many non-hazardous pharmaceuticals can be disposed of in the household trash by following these steps[1][2][3][4]:

  • Remove the medication from its original container.

  • Mix the medication with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules[2].

  • Place the mixture in a sealed plastic bag or other container to prevent leakage.

  • Dispose of the sealed container in the trash.

  • Scratch out all personal information from the original prescription bottle before recycling or discarding it[2].

For Hazardous Pharmaceuticals: Certain pharmaceuticals are classified as hazardous waste and require special disposal procedures[5][6][7]. These substances should be segregated and disposed of through a licensed hazardous waste handler. Consult your institution's EHS office and the specific drug's SDS for guidance. Never flush hazardous pharmaceuticals down the drain unless specifically instructed to do so by the product labeling[1][3].

Summary of General Disposal Methods

The following table summarizes common disposal routes for different categories of laboratory waste. This is a general guide; always consult the specific SDS and your institution's EHS guidelines.

Waste CategoryExamplesGeneral Disposal Method
Non-Hazardous Solid Waste Paper towels, non-contaminated glovesRegular trash
Non-Hazardous Liquid Waste Saline solutions, buffers (check local regulations)May be suitable for drain disposal with copious amounts of water
Hazardous Chemical Waste (Flammable) Solvents (e.g., ethanol, acetone)Collect in a labeled, sealed container for EHS pickup
Hazardous Chemical Waste (Corrosive) Strong acids and basesNeutralize if safe and permissible, then collect for EHS pickup
Hazardous Chemical Waste (Toxic) Heavy metal salts, certain organic compoundsCollect in a labeled, sealed container for EHS pickup
Pharmaceutical Waste (Non-Hazardous) Most over-the-counter and prescription drugsMix with an undesirable substance and dispose of in the trash[1][2][3][4]
Pharmaceutical Waste (Hazardous) Certain chemotherapy drugs, endocrine disruptorsSegregate and dispose of as hazardous waste through EHS[5][6]

Decision-Making Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for determining the proper disposal route for a chemical substance in a laboratory setting.

A Chemical Substance for Disposal B Consult Safety Data Sheet (SDS) A->B C Is it a Hazardous Waste? B->C D Segregate and Collect in Labeled Hazardous Waste Container C->D Yes F Follow Institutional Procedures for Non-Hazardous Waste Disposal C->F No E Contact Environmental Health & Safety (EHS) for Pickup D->E G Dispose in Regular Trash or via Drain (if permitted) F->G

References

Essential Safety and Operational Protocols for Handling Adoprazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Adoprazine" is not a recognized chemical compound based on available data. The following guidelines are based on best practices for handling potent, hazardous research chemicals and should be adapted to the specific, known hazards of the actual compound being used. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling instructions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the potent hypothetical compound, this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment program is mandatory when handling this compound to minimize exposure to chemical and physical hazards. All PPE should be properly fitted, regularly inspected, and correctly used.

Table 1: Required Personal Protective Equipment for Handling this compound

Protection AreaRequired PPESpecifications & Use Cases
Respiratory NIOSH-approved Respirator or Face MaskRequired when handling this compound powder outside of a certified chemical fume hood to protect against inhalation of aerosols and fine particles.[1]
Eye & Face Safety Goggles and/or Face ShieldEssential for protecting against splashes of chemical solutions or impact from flying fragments.[2]
Hand Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)Provides a necessary barrier between hands and hazardous materials. Gloves must be inspected for tears or punctures before each use.[2]
Body Laboratory Coat or Isolation GownWorn to protect against splashes of chemicals and should be removed before leaving the work area to prevent cross-contamination.[2]
Footwear Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[2]
Operational and Disposal Plan

Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment. A detailed plan ensures that this compound is managed correctly from receipt to disposal.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Store in a cool, dry, and securely locked location, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Ensure all containers are clearly labeled in accordance with OSHA's Hazard Communication Standard.

Disposal Plan:

  • Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof hazardous waste container.[2] Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-resistant sharps container.[2]

  • All waste must be disposed of through the institution's environmental health and safety office in accordance with federal, state, and local regulations.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and safety. All procedures involving this compound must be thoroughly documented and approved by the institution's safety committee.

Protocol: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a 10 millimolar (mM) stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro assays.

Materials:

  • This compound powder (assume Molecular Weight: 450.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Preparation: Don all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2] Conduct all manipulations of solid this compound within a certified chemical fume hood.[1]

  • Weighing: Tare a clean, empty 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 4.505 mg of this compound powder directly into the tube.

  • Solubilization: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex at medium speed until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Labeling: Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C in a securely locked and designated freezer.

Workflow Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

G cluster_prep Preparation & Weighing cluster_handling Handling & Procedure cluster_disposal Waste Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Step 1 Weigh Weigh this compound Powder FumeHood->Weigh Step 2 Solubilize Solubilize in Solvent Weigh->Solubilize Step 3 Experiment Perform Experiment Solubilize->Experiment Step 4 CollectWaste Collect Contaminated Waste Experiment->CollectWaste Step 5 Segregate Segregate Waste Streams (Solid, Liquid, Sharps) CollectWaste->Segregate Step 6 Dispose Dispose via EHS Office Segregate->Dispose Step 7

Caption: Workflow for Safe Handling and Disposal of this compound.

G cluster_exposure Exposure Event cluster_response Immediate Response Actions cluster_followup Follow-Up Exposure Chemical Exposure Occurs (Skin, Eye, Inhalation) Remove Remove Contaminated Clothing Exposure->Remove Flush Flush Affected Area (Skin/Eyes with Water) Exposure->Flush FreshAir Move to Fresh Air Exposure->FreshAir Medical Seek Immediate Medical Attention Remove->Medical Flush->Medical FreshAir->Medical Report Report to Supervisor & EHS Medical->Report SDS Provide SDS to Medical Personnel Report->SDS

Caption: Emergency Response Plan for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adoprazine
Reactant of Route 2
Reactant of Route 2
Adoprazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.